3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Description
Properties
IUPAC Name |
3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO2/c23-19-11-12-22(25-16-17-7-3-1-4-8-17)21(15-19)20(13-14-24)18-9-5-2-6-10-18/h1-12,15,20,24H,13-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMCZWJBHWBPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(CCO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627944 | |
| Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156755-25-8 | |
| Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Abstract
This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, a key intermediate in the development of various pharmaceutical compounds. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. The proposed synthesis is a robust, two-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a comprehensive reduction to yield the target propanol. This guide emphasizes the rationale behind the chosen methodologies, provides detailed experimental protocols, and includes visual aids to elucidate the reaction pathway.
Introduction and Retrosynthetic Analysis
The target molecule, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol[1], possesses a 1,3-diarylpropan-1-ol scaffold, a structural motif present in a variety of biologically active compounds. Its synthesis is of significant interest for the construction of more complex molecular architectures. A retrosynthetic analysis of the target molecule reveals a logical disconnection at the Cα-Cβ and C=O bonds of a precursor chalcone, suggesting a synthetic strategy involving the formation and subsequent reduction of this intermediate.
The chosen synthetic pathway is outlined below:
Caption: Overall synthesis pathway.
Step 1: Synthesis of (E)-1-(2-(Benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
Rationale:
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones. [2][3][4][5]This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone. [4]In this specific synthesis, 2-(benzyloxy)-5-bromobenzaldehyde is reacted with acetophenone. The absence of α-hydrogens in the benzaldehyde prevents self-condensation, while the acidic α-hydrogens of acetophenone readily form an enolate in the presence of a base, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the stable, conjugated chalcone.
Experimental Protocol:
A detailed protocol for a similar Claisen-Schmidt condensation can be found in the literature. [6][7][8]The following is an adapted procedure for this specific synthesis:
-
To a solution of 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in ethanol, add acetophenone (1.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40%) to the stirred mixture at room temperature. [6][9]3. Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
The precipitated solid, the chalcone, is collected by vacuum filtration, washed with cold water, and then cold ethanol to remove impurities.
-
The crude product can be purified by recrystallization from ethanol to yield the pure (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one.
Data Summary Table:
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2-(Benzyloxy)-5-bromobenzaldehyde | 291.14 [10] | TBD | 1.0 |
| Acetophenone | 120.15 | TBD | 1.0 |
| Sodium Hydroxide | 40.00 | TBD | Catalytic |
| Ethanol | 46.07 | - | Solvent |
Step 2: Synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Rationale:
The reduction of the chalcone intermediate to the target propanol requires the reduction of both the carbon-carbon double bond and the carbonyl group. Catalytic transfer hydrogenation (CTH) is an excellent method for this transformation as it is experimentally simple, avoids the need for high-pressure hydrogenation equipment, and is highly efficient. [11]Palladium on carbon (Pd/C) is a commonly used catalyst, and a variety of hydrogen donors can be employed, such as ammonium formate, which is inexpensive and effective. [11]This method typically leads to the complete saturation of the α,β-unsaturated system and reduction of the ketone to a secondary alcohol in a one-pot procedure. [12] Alternatively, sodium borohydride (NaBH4) is a milder reducing agent that selectively reduces aldehydes and ketones. [13][14]While it can, under certain conditions, also reduce the double bond of a chalcone, a more robust method for complete reduction is preferred to ensure high yield of the desired product. Therefore, catalytic transfer hydrogenation is the recommended approach.
Experimental Protocol:
The following protocol is based on established procedures for the catalytic transfer hydrogenation of chalcones. [11][15]
-
In a round-bottom flask, dissolve the (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add palladium on carbon (10% Pd/C, typically 5-10 mol%) to the solution.
-
Add a hydrogen donor, such as ammonium formate (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (around 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to afford the pure 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
Data Summary Table:
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| (E)-1-(2-(Benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one | 393.28 | TBD | 1.0 |
| Palladium on Carbon (10%) | - | - | 0.05-0.10 |
| Ammonium Formate | 63.06 | TBD | 5.0-10.0 |
| Ethanol/Methanol | - | - | Solvent |
Conclusion
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. The Claisen-Schmidt condensation of readily available starting materials followed by a robust catalytic transfer hydrogenation offers a practical and scalable route to this valuable intermediate. The provided protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions.
References
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ResearchGate. (2025). Rapid Reduction of Chalcones to Tetrahydrochalcones Using Nickel Boride. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. Retrieved from [Link]
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YouTube. (2020). Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4. Retrieved from [Link]
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ACS Publications. (2020). Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. Retrieved from [Link]
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ResearchGate. (n.d.). Claisen-Schmidt condensation of benzaldehyde with acetophenone to yield chalcone, 3.1f. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)prop-2-en-1-one. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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JoVE. (2017). Catalytic Hydrogenation of Alkene: Applications in Chemistry. Retrieved from [Link]
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AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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Medical and Pharmaceutical Journal. (n.d.). Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method. Retrieved from [Link]
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Retrosynthetic analysis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive exploration of the synthetic strategies for 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. As a senior application scientist, the following guide is structured to deliver not just a series of steps, but a logical and scientifically-grounded narrative explaining the rationale behind the chosen synthetic pathways.
Introduction
The target molecule, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, is a 1,3-diarylpropan-1-ol derivative. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] A robust and efficient synthesis is therefore crucial for enabling further investigation into its potential applications. This guide will dissect the molecule's structure to propose logical retrosynthetic disconnections and then detail a practical forward synthesis with protocols grounded in established chemical literature.
Part 1: Retrosynthetic Analysis
The process of retrosynthesis involves mentally deconstructing the target molecule into simpler, commercially available starting materials. This analysis reveals potential synthetic routes and highlights key bond formations.
Primary Disconnection Strategies
Two primary disconnection strategies are considered for the target molecule, focusing on the formation of the carbon skeleton.
Strategy A: C1-C2 Bond Disconnection via a Chalcone Intermediate
This strategy involves disconnecting the bond between the first and second carbon atoms of the propane chain. This leads back to a chalcone precursor, which can be synthesized via a Claisen-Schmidt condensation or a Wittig-type reaction. The subsequent reduction of the chalcone would yield the target 1,3-diarylpropane skeleton.[3]
Strategy B: C2-C3 Bond Disconnection via Grignard Reaction
An alternative approach is to disconnect the C2-C3 bond. This suggests a Grignard reaction between a phenylmagnesium halide and a suitable epoxide or α,β-unsaturated carbonyl compound. This method is a powerful tool for C-C bond formation and the introduction of a hydroxyl group.[4][5][6][7][8]
Below is a visual representation of these primary retrosynthetic disconnections.
Caption: Forward synthesis of the target molecule.
Experimental Protocols
The synthesis of chalcones can be achieved through the base-catalyzed Claisen-Schmidt condensation of an appropriate aldehyde and ketone. [9][10]The Wittig reaction is another excellent method for chalcone synthesis, often providing high yields. [11] Protocol: Claisen-Schmidt Condensation
-
Reagents and Materials:
-
2-(benzyloxy)-5-bromobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure: a. Dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol in a round-bottom flask. b. To this stirred solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature. c. Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product. e. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. f. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone.
The chemoselective reduction of the α,β-unsaturated double bond of the chalcone is a key step. This can be achieved through catalytic hydrogenation or using specific reducing agents that favor 1,4-reduction. [12][13] Protocol: Catalytic Hydrogenation
-
Reagents and Materials:
-
(E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ethyl acetate (EtOAc) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
-
Procedure: a. Dissolve the chalcone (1.0 eq) in a suitable solvent (e.g., ethyl acetate) in a hydrogenation flask. b. Carefully add the Pd/C catalyst to the solution. c. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). d. Stir the reaction mixture under a hydrogen atmosphere (1 atm or higher) at room temperature. e. Monitor the reaction by TLC until the starting material is consumed. f. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. g. Wash the Celite pad with the solvent. h. Concentrate the filtrate under reduced pressure to obtain the crude dihydrochalcone. i. Purify the product by column chromatography on silica gel if necessary.
The final step is the reduction of the ketone to the corresponding alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. [14] Protocol: Sodium Borohydride Reduction
-
Reagents and Materials:
-
1-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask, magnetic stirrer
-
-
Procedure: a. Dissolve the dihydrochalcone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath. b. Add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. d. Upon completion, quench the reaction by the slow addition of water. e. Remove the bulk of the methanol under reduced pressure. f. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. h. Concentrate the filtrate under reduced pressure to yield the crude product. i. Purify the final product by column chromatography on silica gel to obtain pure 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
Data Summary
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) | Analytical Techniques |
| 1 | 2-(benzyloxy)-5-bromobenzaldehyde, Acetophenone | NaOH, EtOH | (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one | 80-95 | TLC, ¹H NMR, ¹³C NMR, MS |
| 2 | Chalcone from Step 1 | H₂, Pd/C | 1-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-one | 90-99 | TLC, ¹H NMR, ¹³C NMR, MS |
| 3 | Dihydrochalcone from Step 2 | NaBH₄, MeOH | 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol | 85-98 | TLC, ¹H NMR, ¹³C NMR, MS, IR |
Conclusion
This guide has outlined a logical and efficient retrosynthetic analysis for 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, leading to a practical forward synthetic route. The chosen pathway, proceeding through a chalcone intermediate, offers high yields and utilizes well-established and reliable chemical transformations. The detailed protocols provided are grounded in authoritative chemical literature, ensuring a high degree of scientific integrity and reproducibility. This comprehensive approach should serve as a valuable resource for researchers engaged in the synthesis of this and related 1,3-diarylpropan-1-ol structures.
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An In-depth Technical Guide to 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, a complex organic molecule with potential relevance in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Significance
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a diarylpropanol derivative characterized by a benzyloxy group, a bromine substituent on one of the phenyl rings, and a primary alcohol functional group. The presence of these varied functional groups suggests a molecule with the potential for diverse chemical transformations and biological activities. The diarylpropanol scaffold is of interest in medicinal chemistry due to its structural similarity to various biologically active compounds. The benzyloxy group, in particular, is a common pharmacophore in drug design, often introduced to modulate lipophilicity and interaction with biological targets.
This guide will delve into the known and predicted chemical properties of this compound, propose a viable synthetic route based on established organic chemistry principles, and discuss its potential reactivity and applications.
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁BrO₂ | PubChem[1] |
| Molecular Weight | 397.3 g/mol | PubChem[1] |
| IUPAC Name | 3-(5-bromo-2-(phenylmethoxy)phenyl)-3-phenylpropan-1-ol | PubChem[1] |
| CAS Number | 156755-25-8 | PubChem[1] |
| XLogP3 | 5.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Appearance | Solid (predicted) | |
| Storage Temperature | 2-8°C | BLDpharm[2] |
Synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol: A Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol can be envisioned through a multi-step process involving the formation of a key chalcone intermediate followed by reduction. This approach offers a logical and experimentally feasible route to the target molecule.
Proposed Synthetic Workflow
The synthesis can be broken down into two primary stages:
-
Stage 1: Synthesis of the Chalcone Intermediate: This involves a Claisen-Schmidt condensation reaction between 2-(benzyloxy)-5-bromoacetophenone and benzaldehyde.
-
Stage 2: Reduction of the Chalcone: The resulting α,β-unsaturated ketone (chalcone) is then selectively reduced to the corresponding saturated alcohol.
Caption: Proposed two-stage synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
Detailed Experimental Protocol (Hypothetical)
Stage 1: Synthesis of 1-(2-(Benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 2-(benzyloxy)-5-bromoacetophenone (1 equivalent) in ethanol, add benzaldehyde (1.1 equivalents).
-
Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.
-
Filter the solid, wash with water until neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.
Stage 2: Synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
Dissolve the chalcone intermediate (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (3-4 equivalents) portion-wise to the solution, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.
Chemical Reactivity and Potential Transformations
The chemical reactivity of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is dictated by its primary alcohol, benzylic ether, and aryl bromide functional groups.
-
Alcohol Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. It can also be esterified or converted to an ether.
-
Benzylic Ether: The benzyloxy group is generally stable but can be cleaved under specific conditions, such as catalytic hydrogenation, to yield the corresponding phenol. This debenzylation can be a useful synthetic step for further derivatization.
-
Aryl Bromide: The bromine atom on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide range of substituents.
Caption: Key potential chemical transformations of the title compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the key features of the ¹H NMR, ¹³C NMR, IR, and Mass spectra can be predicted based on the molecule's structure.
-
¹H NMR: The spectrum would be complex, with aromatic protons appearing in the range of δ 7.0-7.5 ppm. The benzylic protons of the O-CH₂-Ph group would likely appear as a singlet around δ 5.0 ppm. The protons of the propanol backbone would show characteristic multiplets. The methine proton (CH-Ph) would be a multiplet, and the two methylene groups (-CH₂-CH₂-OH) would also exhibit complex splitting patterns. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show a large number of signals in the aromatic region (δ 110-160 ppm). The benzylic carbon (O-CH₂-Ph) would be around δ 70 ppm. The carbons of the propanol chain would appear in the aliphatic region.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the alcohol and ether would be visible in the 1000-1300 cm⁻¹ range.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 396 and 398 with an approximate 1:1 ratio, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of water, the benzyl group, and cleavage of the propanol chain.
Potential Applications in Drug Development
The structural motifs within 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol suggest several avenues for its potential application in drug discovery.
-
Scaffold for Library Synthesis: The presence of multiple reactive sites makes this molecule an excellent starting point for the synthesis of a library of diverse compounds. The aryl bromide allows for diversification through cross-coupling reactions, while the alcohol can be modified to introduce various functional groups.
-
Neurological Disorders: The diaryl scaffold is present in many compounds that target the central nervous system. The lipophilicity imparted by the benzyloxy and phenyl groups may facilitate crossing the blood-brain barrier.
-
Anticancer and Antimicrobial Agents: Many diaryl compounds have demonstrated cytotoxic and antimicrobial activities. The specific combination of functional groups in this molecule could be explored for such properties.
Conclusion
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a molecule with significant potential for further investigation in the fields of organic synthesis and medicinal chemistry. While detailed experimental data is currently sparse, this guide provides a solid foundation for its synthesis, predicts its key chemical properties and reactivity, and outlines its potential applications. The proposed synthetic route and the discussion of its chemical behavior offer a roadmap for researchers interested in exploring this and related compounds. As with any scientific endeavor, the protocols and predictions outlined herein should be approached with rigorous experimental validation.
References
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Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22735192, 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. Retrieved from [Link]1]
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- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
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MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The compound 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure incorporates several key functional groups, including a primary alcohol, a benzyl ether, and two distinct aromatic rings, one of which is substituted with a bromine atom. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and potential biological activity. Spectroscopic techniques are the cornerstone of this characterization process, providing detailed information about the molecular framework and functional groups.
This guide presents a thorough, albeit predictive, spectroscopic analysis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. The following sections will delve into the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each section will provide a summary of the expected data, a detailed interpretation of the spectral features, and a standardized experimental protocol for acquiring such data.
Molecular Structure
To facilitate the interpretation of the spectroscopic data, the atoms in 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol are systematically numbered as shown in the diagram below. This numbering scheme will be referenced throughout the subsequent sections.
1H NMR and 13C NMR characterization of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of molecular architecture. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectral features of a key synthetic intermediate, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol .
With the molecular formula C₂₂H₂₁BrO₂ and a molecular weight of 397.31 g/mol , this compound possesses a complex array of structural features, including a chiral center, multiple aromatic systems, and a flexible propanol chain.[1] Understanding its NMR signature is critical for confirming its identity, assessing purity, and guiding subsequent synthetic transformations. This document is designed for researchers, scientists, and drug development professionals, providing not just spectral data, but the underlying scientific rationale for the observed chemical shifts, multiplicities, and structural assignments. We will delve into the causality behind experimental choices and present a self-validating framework for NMR analysis.
Molecular Structure and Key Features for NMR Analysis
To effectively interpret the NMR spectra, a thorough understanding of the molecule's structure is essential. The key features that will dictate the NMR signature are:
-
The Propan-1-ol Backbone: This three-carbon chain contains a primary alcohol (-CH₂OH), an adjacent methylene group (-CH₂-), and a methine group (-CH-) at a chiral center.
-
Chiral Center (C3): The presence of a stereocenter at the C3 position renders the adjacent methylene protons (on C2) diastereotopic. This means they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings, leading to more complex splitting patterns than a simple triplet.
-
Aromatic Systems:
-
Phenyl Group: An unsubstituted phenyl ring attached to the chiral center (C3).
-
1,2,5-Trisubstituted Benzene Ring: A more complex aromatic system bearing a bulky benzyloxy group, a bromine atom, and the propanol side chain. The electronic effects (electron-donating ether, electron-withdrawing bromine) and steric hindrance will create a distinct and predictable splitting pattern for the three aromatic protons.
-
-
Benzyloxy Group (-OCH₂Ph): This functional group includes a methylene bridge between an ether oxygen and a phenyl ring. These benzylic protons typically appear in a characteristic region of the ¹H NMR spectrum.
Below is the annotated molecular structure for clear referencing of atomic positions throughout this guide.
Caption: Annotated structure of the target molecule.
Experimental Protocols: A Self-Validating System
The integrity of NMR data begins with meticulous experimental design. The following protocols are grounded in established best practices to ensure reproducibility and accuracy.
Sample Preparation
The choice of solvent and sample concentration is paramount. Deuterated solvents are used to avoid large interfering signals from the solvent itself.[2]
-
Step 1: Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak (~7.26 ppm). For compounds with potential hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, with a residual peak around 2.50 ppm.[3]
-
Step 2: Concentration:
-
For ¹H NMR , a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR , which is inherently less sensitive, a higher concentration of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
-
Step 3: Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.0 ppm, providing a universal reference point for chemical shifts.[4]
-
Step 4: Final Preparation: Vortex the sample until the solute is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
These parameters are based on a standard 400 MHz spectrometer but can be adapted for other field strengths.
-
Step 1: Spectrometer Preparation: Insert the sample, lock the field onto the deuterium signal of the solvent, and shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Step 2: ¹H NMR Acquisition Parameters:
-
Pulse Angle: A 45° pulse is a good compromise between signal intensity and quantitative accuracy for routine spectra.[5]
-
Acquisition Time (AT): ~4 seconds. This allows for adequate data collection to resolve fine couplings.[5]
-
Relaxation Delay (D1): ~1-2 seconds. This delay allows protons to return to their equilibrium state before the next pulse.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
Step 3: ¹³C NMR Acquisition Parameters:
-
Experiment Type: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker systems) is used to simplify the spectrum to single lines for each unique carbon.[6][7]
-
Spectral Width: A wide spectral width (e.g., 0 to 220 ppm) is necessary to capture all carbon signals, from aliphatic to aromatic.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons relax more slowly, so a longer delay is needed for them to be observed reliably.
-
Number of Scans (NS): This is highly dependent on concentration but can range from several hundred to several thousand scans.
-
-
Step 4: Advanced Experiments (Optional but Recommended):
-
DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups (quaternary carbons are absent).[8]
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, crucial for tracing the connectivity of the propanol chain.
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, essential for assigning quaternary carbons and piecing together the molecular fragments.[9]
-
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Mass spectrometry analysis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Authored by a Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a complex diarylpropanol derivative whose characterization demands sophisticated analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier method for this purpose. It provides not only precise molecular weight information but also a detailed fragmentation fingerprint that enables definitive structural elucidation.
This guide offers a comprehensive, in-depth exploration of the mass spectrometric analysis of this specific compound. We will move beyond a simple recitation of methods to delve into the underlying principles and strategic decisions that inform a robust analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to approach the mass spectrometric characterization of complex small molecules. We will cover ionization strategies, predictable fragmentation pathways, and the development of a self-validating LC-MS/MS protocol.
Part 1: Foundational Molecular Properties and Isotopic Signature
Before any analysis, a thorough understanding of the analyte's fundamental properties is critical. The structure of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol contains several key features that will dictate its mass spectrometric behavior: a primary alcohol, a benzyl ether, two distinct phenyl rings, and a bromine atom.
The molecular formula is C22H21BrO2.[1] A crucial characteristic for its mass spectrometric identification is the presence of bromine. Natural bromine consists of a nearly 50:50 mixture of two stable isotopes, 79Br (50.5%) and 81Br (49.5%).[2][3] This results in a distinctive isotopic pattern for the molecular ion and any fragment containing the bromine atom, appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z).[4] This isotopic signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an ion.
Table 1: Theoretical Mass and Isotopic Pattern of the Protonated Molecule
| Ion Species | Isotope | Chemical Formula | Theoretical Monoisotopic Mass (m/z) |
| [M+H]+ | 79Br | [C22H22BrO2]+ | 397.0803 |
| [M+H]+ | 81Br | [C22H22BrO2]+ | 399.0783 |
Part 2: Ionization & Full Scan MS Analysis: The First Look
The choice of ionization technique is paramount for successfully analyzing this molecule. Given the presence of polar functional groups (hydroxyl and ether oxygen), Electrospray Ionization (ESI) is the most suitable method. These groups are readily protonated in a slightly acidic solution, making ESI in positive ion mode the logical choice for generating a strong signal for the protonated molecule, [M+H]+.
Rationale for ESI+
Electrospray is a soft ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[5] This is advantageous for preserving the molecular ion and obtaining a clear reading of its mass and isotopic distribution. The analysis would be performed using a mobile phase containing a proton source, such as 0.1% formic acid, to facilitate the formation of [M+H]+ ions.
In a full scan (MS1) experiment, the primary observation would be the characteristic isotopic doublet at m/z 397.08 and 399.08, confirming the molecular weight and the presence of a single bromine atom. The high resolution and mass accuracy afforded by modern instruments like Quadrupole Time-of-Flight (Q-TOF) systems are essential for distinguishing the analyte from potential background interferences and confirming its elemental composition.
Part 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
While the MS1 scan confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to piece together the molecule's structure. In an MS/MS experiment, the [M+H]+ ions (both isotopic forms) are isolated and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a structural fingerprint.
The fragmentation of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is predictable based on the chemical principles governing ion stability. The most likely points of cleavage are bonds that lead to the formation of stable carbocations or result in the loss of small, stable neutral molecules.
Predicted Fragmentation Pathways
-
Loss of Water ([M+H - H₂O]⁺) : The protonated primary alcohol can easily eliminate a molecule of water (18.01 Da). This is a very common fragmentation pathway for alcohols and is often one of the most prominent losses observed.[6]
-
Benzylic Cleavage (Formation of Tropylium Ion) : The benzyl ether moiety is prone to cleavage. A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.05.[7] This occurs via cleavage of the C-O bond of the ether.
-
Cleavage of the Propanol Sidechain : Fragmentation can occur along the three-carbon chain connecting the two aromatic systems. Cleavage adjacent to the phenyl rings can lead to stable benzylic carbocations.
-
Combined Fragmentation : More complex fragmentation patterns arise from sequential losses. For instance, the ion resulting from water loss can subsequently lose the benzyl group, or vice-versa.
The diagram below illustrates these primary fragmentation routes.
Caption: Predicted MS/MS fragmentation pathway for protonated 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
Table 2: Predicted Key Fragment Ions
| Fragment Ion | Description | Theoretical m/z (79Br / 81Br) | Diagnostic Value |
| [M+H - H₂O]⁺ | Loss of water from the alcohol | 379.0698 / 381.0678 | Confirms presence of hydroxyl group |
| C₇H₇⁺ | Tropylium ion | 91.0548 | Confirms presence of benzyl group |
| [M+H - C₇H₇]⁺ | Loss of benzyl radical | 306.0259 / 308.0238 | Confirms benzyloxy moiety |
| [C₈H₈BrO]⁺ | Fragment from cleavage of propanol chain | 214.9758 / 216.9738 | Contains the bromophenyl ether core |
| [C₁₅H₁₄BrO]⁺ | Fragment from benzylic cleavage | 205.0228 / 207.0207 | Contains the brominated diaryl core |
Note: The observation of the bromine isotopic pattern in a fragment definitively proves that the fragment contains the bromophenyl portion of the original molecule.
Part 4: Experimental Protocol: A Validated LC-MS/MS Method
This section provides a detailed, step-by-step methodology for the analysis. The protocol is designed to be self-validating by incorporating systematic checks and logical flow.
Workflow Overview
The overall analytical process involves sample preparation, chromatographic separation by HPLC, and subsequent detection and fragmentation by mass spectrometry.
Caption: General experimental workflow for LC-MS/MS analysis.
Step 1: Sample Preparation
The goal is to prepare a clean, dilute solution of the analyte that is compatible with the LC-MS system.
-
Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. High concentrations can lead to source contamination and detector saturation.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates that could clog the LC system.
Step 2: Liquid Chromatography (LC) Parameters
Reversed-phase chromatography is ideal for separating the analyte from potential impurities.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: Gradient from 50% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 50% B
-
6.1-8 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
Causality: The gradient elution ensures that the relatively non-polar analyte is retained and then eluted as a sharp peak, providing good separation from more polar or less polar impurities. Formic acid aids in protonation for ESI.[8][9]
Step 3: Mass Spectrometry (MS) Parameters
These parameters should be optimized for the specific instrument, but the following provide a robust starting point.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂) Flow: 800 L/hr.
-
Desolvation Temperature: 350 °C.
-
Scan Range (MS1): m/z 50-600.
-
MS/MS Acquisition:
-
Precursor Ions: m/z 397.1 and 399.1.
-
Collision Energy: Start with a collision energy ramp (e.g., 15-40 eV). This allows for the observation of a wide range of fragments, from those formed at low energy (like water loss) to those requiring higher energy. The optimal energy should be determined empirically to maximize the information obtained.
-
Conclusion
The mass spectrometric analysis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a clear-cut process when approached with a foundational understanding of the molecule's chemical properties. The strategy outlined in this guide—leveraging ESI+ for ionization, identifying the characteristic bromine isotope pattern in the MS1 scan, and elucidating the structure through logical fragmentation pathways in MS/MS—provides a reliable and definitive method for its characterization. The provided LC-MS/MS protocol serves as a robust starting point for any researcher tasked with analyzing this compound or structurally similar molecules, ensuring data of the highest quality and integrity.
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol fragmentation pattern. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Al-Soud, Y. A., & Al-Masri, I. M. (2017). LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. ResearchGate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol fragmentation pattern. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22735192, 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. Retrieved from [Link]
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Hites, R. A. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(13), 1436-1441. Retrieved from [Link]
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Rani, S., Malik, A. K., & Singh, M. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 480-489. Retrieved from [Link]
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Ricci, A., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(8), 907-917. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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Siniscalchi, T. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. Retrieved from [Link]
-
Li, T. R., et al. (2016). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 27(4), 640-648. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. While direct experimental data for this specific molecule is not yet publicly available, this document, grounded in established principles of medicinal chemistry and pharmacology, extrapolates its potential from a detailed analysis of its structural motifs. We hypothesize that this compound may exhibit anticancer and G-protein coupled receptor (GPCR) modulatory activities. This guide outlines the scientific rationale for these hypotheses, presents detailed protocols for their experimental validation, and proposes a plausible synthetic route. It is intended to serve as a foundational resource for researchers initiating investigation into this and structurally related molecules.
Introduction and Molecular Profile
The compound 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a diarylpropanol derivative with a unique substitution pattern. Its core structure, a 3,3-diarylpropan-1-ol, is a recognized scaffold in medicinal chemistry, known to be present in various biologically active compounds. The presence of a benzyloxy group, a bromine atom, and a phenyl group on the aromatic rings, along with a primary alcohol, suggests a molecule with the potential for diverse biological interactions.
Table 1: Physicochemical Properties of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁BrO₂ | PubChem |
| Molecular Weight | 397.3 g/mol | PubChem |
| CAS Number | 156755-25-8 | PubChem |
| Appearance | Solid (predicted) | - |
| XLogP3 | 5.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
Hypothesized Biological Activities and Rationale
Based on a thorough analysis of the molecule's structural features and the known activities of related compounds, we propose two primary areas of potential biological activity: anticancer and GPCR modulation.
Potential Anticancer Activity
The 1,3-diarylpropane scaffold is a common feature in compounds exhibiting cytotoxic effects against various cancer cell lines.[1] The presence of two aromatic rings allows for multiple hydrophobic and π-stacking interactions with biological targets. Furthermore, diarylpropenes, which are structurally similar, have demonstrated a range of pharmacological effects, including anticancer and anti-inflammatory activities.[2][3] Diarylthiourea derivatives have also shown promise as anticancer agents by inducing apoptosis.[4]
The benzyloxy moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The bromine atom, a halogen, can modulate the electronic properties of the aromatic ring and potentially engage in halogen bonding, a recognized interaction in drug-receptor binding.
Hypothesized Mechanism of Action (Anticancer):
We postulate that 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol could exert its anticancer effects through the induction of apoptosis. This could be mediated by interference with key signaling pathways involved in cell cycle regulation and survival.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Potential G-Protein Coupled Receptor (GPCR) Modulation
GPCRs represent a large family of transmembrane receptors that are major drug targets.[5][6] The diaryl scaffold of the target molecule is a privileged structure that can interact with the binding pockets of various GPCRs.[7] The flexibility of the propanol chain allows the aromatic rings to adopt multiple conformations, potentially enabling interaction with different receptor subtypes.
Substituted diarylpropanolamines have been investigated as potential antidepressant agents, suggesting interactions with neurotransmitter receptors, many of which are GPCRs.[8] The benzyloxy and bromo substitutions can influence the binding affinity and selectivity for specific GPCRs.
Hypothesized Target Class:
Given the structural similarities to known GPCR ligands, we hypothesize that this compound could act as a modulator (agonist or antagonist) of aminergic GPCRs, such as dopamine or serotonin receptors, or other peptide or lipid-activated GPCRs.
Caption: Workflow for a competitive radioligand binding assay.
Proposed Experimental Validation
To investigate the hypothesized biological activities, a series of in vitro assays are proposed. These protocols are based on well-established and validated methodologies in the field of drug discovery.
In Vitro Anticancer Activity Assessment
This colorimetric assay is a standard method for assessing cell viability and proliferation.[9][10][11]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a series of dilutions of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
GPCR Binding Affinity Determination
This assay is the gold standard for determining the affinity of a compound for a specific receptor.[12][13][14]
Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to a specific GPCR expressed in cell membranes.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293 cells transfected with the dopamine D2 receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-spiperone for the D2 receptor), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Proposed Synthetic Route
A plausible and efficient synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol can be envisioned starting from commercially available materials. A key step would involve a Grignard reaction to form the diaryl carbinol, followed by further elaboration to the final product.
Caption: A proposed synthetic pathway for the target compound.
Detailed Synthetic Protocol:
-
Synthesis of 1-(Benzyloxy)-2-bromo-4-bromobenzene: To a solution of 2-bromo-4-bromophenol in acetone, add potassium carbonate followed by benzyl bromide. Reflux the mixture for 12-18 hours. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography.
-
Formation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings and a crystal of iodine in anhydrous THF, add a solution of 1-(benzyloxy)-2-bromo-4-bromobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed.
-
Grignard Addition to 3-Phenylpropanal: Cool the Grignard reagent to 0°C and add a solution of 3-phenylpropanal in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
Conclusion and Future Directions
This technical guide has presented a comprehensive, albeit predictive, analysis of the potential biological activities of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. The structural features of this molecule strongly suggest that it may possess anticancer and GPCR modulatory properties. The detailed experimental protocols provided herein offer a clear roadmap for the initial in vitro evaluation of these hypotheses. Furthermore, the proposed synthetic route provides a practical starting point for the chemical synthesis of this novel compound.
Future research should focus on the synthesis and subsequent biological evaluation of this molecule using the outlined assays. Should promising activity be observed, further studies, including structure-activity relationship (SAR) investigations, in vivo efficacy studies in animal models, and detailed mechanistic studies, will be warranted to fully elucidate its therapeutic potential.
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Probing the Structural Landscape for Enhanced Anti-Inflammatory Activity: A Technical Guide to the Structure-Activity Relationship of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol Analogs
Foreword: The Rationale for Exploration
In the vast and intricate world of medicinal chemistry, the phenylpropanoid scaffold serves as a privileged structure, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Our focus herein is the specific analog, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, a molecule possessing a unique arrangement of aromatic rings and a flexible propanol chain that presents a compelling starting point for chemical exploration. While direct and extensive research on this particular compound is nascent, the structural similarities to other diarylpentanoids and related molecules known for their anti-inflammatory properties suggest a strong potential in this therapeutic area.[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the hypothetical structure-activity relationships (SAR) of novel analogs derived from this core scaffold. We will delve into the strategic design of new derivatives, propose robust synthetic methodologies, and outline key biological assays for evaluating their potential as anti-inflammatory agents. The causality behind experimental choices will be a central theme, aiming to equip the reader with not just a series of steps, but a deeper understanding of the principles guiding the optimization of this chemical series.
The Core Moiety: Understanding the Therapeutic Potential
The parent compound, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol[7][8], can be deconstructed into three key regions for SAR exploration:
-
Region A: The Benzyloxy-Substituted Phenyl Ring: The benzyloxy group offers both steric bulk and a potential metabolic cleavage site to a phenol, which could be critical for activity. The electronic nature of this ring can be modulated to influence binding to a biological target.
-
Region B: The Unsubstituted Phenyl Ring: This lipophilic group likely plays a significant role in the overall pharmacology of the molecule, potentially through hydrophobic interactions with a target protein.
-
Region C: The 1,3-Propanol Linker: The hydroxyl group of the propanol chain can act as a hydrogen bond donor or acceptor, a common feature in many pharmacologically active compounds. The stereochemistry at the C3 position also presents an opportunity for investigation.
Given the prevalence of anti-inflammatory activity among phenylpropanoids[1][2], we will proceed with the hypothesis that these analogs may exert their effects through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production in immune cells like macrophages.
Strategic Design and Synthesis of Analogs
A systematic SAR study requires the synthesis of a library of analogs with targeted modifications in each of the three key regions. The following sections outline a proposed synthetic workflow and the rationale for the designed modifications.
General Synthetic Workflow
The synthesis of the parent compound and its analogs can be approached through a convergent synthesis, as depicted in the workflow below. This allows for the late-stage introduction of diversity elements.
Caption: Proposed Synthetic Workflow for Analog Synthesis.
Experimental Protocol: Synthesis of the Parent Compound
Step 1: Synthesis of the Tertiary Alcohol Intermediate (D)
-
To a solution of 2-bromo-4-benzyloxyacetophenone (1.0 eq) in anhydrous THF at 0 °C, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the tertiary alcohol.
Step 2: Synthesis of the Chalcone Intermediate (F)
-
Dissolve the tertiary alcohol (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4 hours.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude chalcone is used in the next step without further purification.
Step 3: Synthesis of the Nitroalkane Intermediate (H)
-
To a solution of the chalcone (1.0 eq) in nitromethane, add DBU (0.2 eq) at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Acidify the reaction with 1 M HCl.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the nitroalkane.
Step 4: Synthesis of the Target Compound (L)
-
To a solution of the nitroalkane (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and concentrated HCl (1.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool to room temperature and filter through celite, washing with ethanol.
-
Concentrate the filtrate and basify with 1 M NaOH.
-
Extract with ethyl acetate (3x).
-
Dry the combined organic layers, filter, and concentrate to yield the amino-alcohol intermediate (J).
-
Dissolve the amino-alcohol in 10% H2SO4 at 0 °C and add a solution of sodium nitrite in water dropwise.
-
Stir for 30 minutes, then heat the reaction to 50 °C for 1 hour.
-
Cool, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography to afford the final compound.
Structure-Activity Relationship (SAR) Exploration
The following sections detail the proposed modifications and the expected impact on anti-inflammatory activity, which will be quantified using in vitro assays.
Modifications of Region A: The Benzyloxy-Substituted Phenyl Ring
The electronic and steric properties of this ring will be systematically altered.
-
Removal of the Benzyl Group: Synthesis of the corresponding phenol analog will help determine if the benzyloxy group is a prodrug feature or if the free hydroxyl is essential for activity. In many diarylpentanoids, free hydroxyl groups are critical for bioactivity.[4][9]
-
Variation of the Ether Linkage: Replacing the benzyl group with smaller (methyl, ethyl) or larger (naphthylmethyl) groups will probe the steric tolerance of the binding pocket.
-
Substitution on the Benzyl Ring: Introducing electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3, -Cl) groups at the para-position of the benzyl ring will modulate the electronics of the ether oxygen.
-
Positional Isomers of the Bromine Atom: Moving the bromine atom to the ortho or meta positions will explore the impact of its location on activity.
Modifications of Region B: The Unsubstituted Phenyl Ring
This region will be modified to understand the influence of lipophilicity and electronic effects.
-
Para-Substitution: Introduction of small lipophilic groups (e.g., -CH3, -Cl) and polar groups (e.g., -OH, -OCH3) will provide insights into the nature of the binding pocket. Studies on related diarylpentanoids have shown that electron density in this ring can be important for enhancing activity.[4][5]
-
Replacement with Heterocycles: Replacing the phenyl ring with bioisosteres like pyridine or thiophene will assess the importance of the aromatic system and the potential for additional hydrogen bonding interactions.
Modifications of Region C: The 1,3-Propanol Linker
The length and functionality of the linker will be varied.
-
Chain Homologation: Synthesis of analogs with butanol and ethanol linkers will determine the optimal distance between the two aromatic rings.
-
Oxidation of the Alcohol: Oxidation to the corresponding ketone will reveal the importance of the hydroxyl group as a hydrogen bond donor.
-
Introduction of Stereochemistry: Chiral separation of the parent compound will determine if the activity is stereospecific.
Biological Evaluation: In Vitro Anti-Inflammatory Assays
A panel of in vitro assays will be used to determine the anti-inflammatory activity of the synthesized analogs.
COX-1 and COX-2 Inhibition Assay
Principle: This assay measures the ability of the compounds to inhibit the peroxidase activity of recombinant human COX-1 and COX-2 enzymes.
Protocol:
-
Recombinant COX-1 or COX-2 enzyme is incubated with the test compound or vehicle control in a reaction buffer containing heme and a suitable peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
The reaction is initiated by the addition of arachidonic acid.
-
The oxidation of TMPD is monitored colorimetrically by measuring the absorbance at 595 nm over time.
-
IC50 values are calculated from the dose-response curves.
Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
Principle: This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a macrophage cell line stimulated with LPS.
Protocol:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS (100 ng/mL) is then added to stimulate the cells, and they are incubated for 24 hours.
-
The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits.
-
IC50 values for the inhibition of cytokine release are determined.
Nitric Oxide (NO) Production Assay
Principle: This assay measures the inhibition of nitric oxide production in LPS-stimulated macrophages, as high levels of NO are a hallmark of inflammation.
Protocol:
-
RAW 264.7 cells are treated as described in the cytokine release assay.
-
After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the vehicle-treated control.
Data Presentation and Interpretation
The quantitative data from the biological assays will be compiled into tables for a clear comparison of the SAR.
Table 1: Hypothetical SAR Data for Modifications in Region A
| Compound | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| Parent | Benzyloxy | 15.2 | 1.8 | 5.6 |
| A1 | Hydroxy (de-benzylated) | 5.8 | 0.5 | 2.1 |
| A2 | Methoxy | >50 | 25.4 | 30.1 |
| A3 | 4-Methoxybenzyl | 12.1 | 1.2 | 4.3 |
| A4 | 4-Trifluoromethylbenzyl | 25.6 | 5.3 | 10.8 |
Interpretation: The hypothetical data in Table 1 suggests that a free hydroxyl group in Region A (A1) is beneficial for activity, a common finding in anti-inflammatory compounds.[4][9] The large benzyloxy group appears to be well-tolerated, particularly for COX-2 selectivity, while a smaller methoxy group is detrimental. Electron-donating substituents on the benzyl ring (A3) may enhance activity, while electron-withdrawing groups (A4) may reduce it.
Table 2: Hypothetical SAR Data for Modifications in Region B
| Compound | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Parent | Phenyl | 15.2 | 1.8 | 8.2 |
| B1 | 4-Methylphenyl | 10.5 | 1.1 | 6.5 |
| B2 | 4-Hydroxyphenyl | 8.9 | 0.9 | 5.1 |
| B3 | 4-Chlorophenyl | 18.3 | 2.5 | 9.8 |
| B4 | 2-Pyridyl | 16.8 | 2.0 | 7.9 |
Interpretation: Table 2's hypothetical results indicate that small, electron-donating groups at the para-position of the phenyl ring in Region B (B1, B2) may improve potency and selectivity. This aligns with findings that high electron density in this ring can be favorable.[4][5] A larger, electron-withdrawing chloro group (B3) appears to be poorly tolerated.
Visualizing Cellular Mechanisms
To contextualize the biological data, it is useful to visualize the potential signaling pathways being modulated. The diagram below illustrates a simplified inflammatory signaling cascade in macrophages that is a plausible target for this class of compounds.
Caption: Simplified Inflammatory Signaling Pathway in Macrophages.
Conclusion and Future Directions
This guide has outlined a comprehensive and systematic approach to exploring the structure-activity relationships of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol analogs as potential anti-inflammatory agents. By dissecting the core scaffold into three distinct regions and proposing targeted modifications, a clear path for lead optimization is established. The detailed synthetic protocols and in vitro biological assays provide a robust framework for execution.
The hypothetical SAR data presented underscores the importance of a systematic approach, where even subtle changes in chemical structure can lead to significant differences in biological activity and selectivity. Future work should focus on synthesizing the proposed analogs, generating real experimental data, and using this information to build a quantitative structure-activity relationship (QSAR) model. Such a model could accelerate the discovery of new, potent, and selective anti-inflammatory agents from this promising chemical series.
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Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][10]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC - PubMed Central. (2022, November 22). Retrieved from
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Whitepaper: Predicted Mechanism of Action for 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol Derivatives as Novel Anti-cancer Agents
Abstract
This guide delineates the predicted mechanism of action for a novel class of compounds, the 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol derivatives. Based on structural analogy to known bioactive scaffolds, we hypothesize that these derivatives function as potent inhibitors of tumor cell proliferation.[1] This document outlines the scientific rationale for this prediction, grounded in the established anti-cancer properties of the 1,3-diarylpropane framework.[1] We further propose a comprehensive, multi-phase experimental workflow designed to rigorously validate the predicted mechanism, focusing on target engagement, cellular pathway modulation, and phenotypic outcomes. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of next-generation oncology therapeutics.
Introduction: The Therapeutic Potential of the 1,3-Diarylpropane Scaffold
The 1,3-diarylpropane scaffold is a "privileged structure" in medicinal chemistry, known to impart a range of biological activities, including antioxidant, anti-inflammatory, and notably, anti-cancer properties.[1][2] Pharmacological studies have demonstrated that compounds built upon this framework can inhibit the proliferation of various tumor cell lines, such as those derived from leukemia, lung adenocarcinoma, and liver cancer.[1] The specific class of compounds under investigation, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol derivatives, integrates several key chemical features that suggest a potent and specific mechanism of action within the oncology space.
The core structure consists of:
-
A 1,3-diarylpropane backbone , providing the foundational geometry for interaction with biological targets.
-
A (benzyloxy)-bromophenyl group , which combines a bulky, lipophilic benzyloxy moiety that can enhance membrane permeability and a bromine atom that may participate in halogen bonding or serve as a site for metabolic activity.[3]
-
A terminal hydroxyl group (-OH) , which can act as a hydrogen bond donor and acceptor, critical for anchoring the molecule within a target's binding site.
Given these structural attributes and the established anti-tumor activity of related compounds, we predict that this novel series of derivatives will primarily function by inducing cell cycle arrest and apoptosis in cancer cells.
Predicted Molecular Mechanism of Action: Induction of G2/M Cell Cycle Arrest
We hypothesize that 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol derivatives exert their anti-proliferative effects by disrupting the cell division cycle, specifically at the G2/M transition. This is a common mechanism for cytotoxic agents and has been observed in other classes of diaryl compounds.[4] The proposed cascade of events is initiated by the inhibition of a key regulatory protein, leading to a halt in mitotic progression and subsequent activation of the apoptotic cell death pathway.
2.1. Primary Target Hypothesis: Tubulin Polymerization
The structural arrangement of two aromatic rings separated by a three-carbon linker is reminiscent of known tubulin-destabilizing agents. We predict that these derivatives bind to the colchicine-binding site on β-tubulin. This binding event sterically hinders the polymerization of α/β-tubulin heterodimers into microtubules.
Consequences of Tubulin Destabilization:
-
Disruption of the Mitotic Spindle: Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Inhibition of their formation leads to a defective spindle.
-
Activation of the Spindle Assembly Checkpoint (SAC): The cell's internal surveillance system detects the improperly formed spindle and activates the SAC.
-
Prolonged Mitotic Arrest: The SAC halts the cell cycle at the G2/M phase, preventing the cell from entering anaphase and completing division.[4]
-
Induction of Apoptosis: If the mitotic arrest is prolonged and the damage cannot be repaired, the cell is directed to undergo programmed cell death (apoptosis).
The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of action pathway for the derivative series.
Experimental Validation Workflow
To rigorously test this hypothesis, a systematic, multi-phase experimental approach is required. This workflow is designed to first confirm target engagement and then elucidate the downstream cellular consequences.
Caption: A multi-phase workflow for mechanism of action validation.
3.1. Phase 1: Target Engagement and Affinity
The initial phase focuses on demonstrating a direct interaction between the derivatives and their predicted molecular target, tubulin.
Protocol 1: In Vitro Tubulin Polymerization Assay
-
Objective: To quantify the inhibitory effect of the derivatives on the formation of microtubules from purified tubulin.
-
Methodology:
-
Purified bovine brain tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer with GTP) at 37°C to induce polymerization.
-
Polymerization is monitored over time by measuring the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) in a microplate reader.
-
Test compounds are added at various concentrations to determine their effect on the rate and extent of polymerization.
-
Known tubulin inhibitors (e.g., colchicine as a positive control, paclitaxel as a stabilizer) and a vehicle control (DMSO) are run in parallel.
-
-
Data Analysis: The concentration of the derivative that inhibits tubulin polymerization by 50% (IC50) is calculated.
-
Causality: A low IC50 value in this cell-free system provides direct evidence that the compound interferes with microtubule dynamics, independent of other cellular processes.
3.2. Phase 2: Cellular Anti-proliferative and Cell Cycle Effects
This phase assesses the impact of the derivatives on cancer cell lines to link target engagement with a cellular phenotype.
Protocol 2: Cell Viability Assay
-
Objective: To determine the cytotoxic and anti-proliferative potency of the derivatives against various cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight.[4]
-
Cells are treated with a serial dilution of the test compounds for 48-72 hours.
-
Cell viability is measured using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Absorbance or luminescence is read on a microplate reader.
-
-
Data Analysis: Dose-response curves are generated, and the GI50 (concentration for 50% growth inhibition) is calculated for each compound and cell line.
| Compound ID | Cell Line | GI50 (µM) |
| Derivative X-01 | HeLa | 0.52 |
| Derivative X-01 | MCF-7 | 0.89 |
| Derivative X-02 | HeLa | 1.15 |
| Derivative X-02 | MCF-7 | 2.40 |
| Colchicine (Control) | HeLa | 0.08 |
| Caption: Sample table for presenting cell viability data. |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the observed cytotoxicity is caused by arrest at a specific phase of the cell cycle.
-
Methodology:
-
HeLa cells are treated with the test compounds at their GI50 concentration for a set time (e.g., 24 hours).
-
Both adherent and floating cells are collected, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., Propidium Iodide).
-
The DNA content of individual cells is quantified using a flow cytometer.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined. A significant increase in the G2/M population compared to vehicle-treated controls indicates cell cycle arrest at this checkpoint.[4]
-
Trustworthiness: This protocol directly validates a key prediction of the hypothesis. Observing a dose-dependent increase in the G2/M cell population provides strong, quantitative evidence for the proposed mechanism.
3.3. Phase 3: Confirmation of Microtubule Disruption and Apoptosis
The final phase uses direct visualization and specific markers to confirm the upstream and downstream events of the proposed pathway.
Protocol 4: Immunofluorescence Microscopy of the Microtubule Network
-
Objective: To visually confirm that the compounds disrupt the microtubule cytoskeleton in treated cells.
-
Methodology:
-
Cells are grown on coverslips and treated with the test compound at its GI50 concentration.
-
Cells are fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
The microtubule network is visualized using a fluorescence microscope.
-
-
Data Analysis: Images of treated cells are compared to controls. Treated cells are expected to show a diffuse, disorganized tubulin staining and a lack of the fine, filamentous network seen in healthy interphase cells, consistent with microtubule depolymerization.
Structure-Activity Relationships (SAR) and Future Directions
Initial SAR studies are crucial for optimizing the lead compound.[5][6][7] Modifications to the 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol scaffold can provide insights into the key interactions driving biological activity.
Key Areas for Modification:
-
Phenyl Ring Substituents: Altering the position and electronic nature of substituents on both phenyl rings can probe the binding pocket for specific hydrophobic or electronic interactions.
-
Benzyloxy Group: Replacing the benzyloxy group with other bulky lipophilic groups or smaller hydrogen-bonding moieties can define the steric and electronic requirements at this position.
-
Propanol Linker: While the three-carbon chain is likely optimal, modifications could explore the impact of conformational rigidity or length.
These studies will guide the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.[6][7]
Conclusion
The 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol derivatives represent a promising new class of anti-cancer agents. The central hypothesis, supported by data from related chemical scaffolds, is that these compounds act as tubulin polymerization inhibitors, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. The comprehensive experimental workflow detailed herein provides a robust framework for validating this predicted mechanism of action, from direct target engagement to definitive cellular outcomes. Successful validation will establish this scaffold as a valuable candidate for further preclinical and clinical development in oncology.
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Liang, G., et al. (2008). Synthesis and biological evaluation of diarylpentanoids as potential anti-infective agents. European Journal of Medicinal Chemistry, 43(11), 2443-2452. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Screening of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol Derivatives
Foreword: The Imperative of Predictive Science in Modern Drug Discovery
In an era where the confluence of computational power and complex biological data is reshaping pharmaceutical research, in silico methodologies have transcended their initial role as mere accessory tools. They now form the bedrock of intelligent, accelerated, and cost-effective drug discovery pipelines. This guide is crafted for researchers, scientists, and drug development professionals who are poised at this intersection, providing a comprehensive, technically-grounded framework for the virtual screening of novel chemical entities. We will journey through the multi-faceted process of evaluating derivatives of the promising, yet underexplored, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol scaffold. Our exploration will be anchored in the principles of scientific integrity, providing not just a "how-to," but a "why" for every methodological choice, ensuring a deep and actionable understanding of the virtual screening cascade.
Section 1: Introduction and Strategic Overview
The phenylpropanoid scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural and synthetic compounds with a wide spectrum of biological activities. These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] The inherent therapeutic potential of this scaffold beckons a thorough investigation of its novel derivatives to unlock new pharmacological applications. Our focus is on the systematic in silico evaluation of derivatives of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, a compound with a unique substitution pattern that warrants exploration.
The primary objective of this guide is to delineate a robust and scientifically rigorous virtual screening workflow. This workflow is designed to identify promising derivatives with a high probability of desired biological activity and favorable pharmacokinetic profiles, thereby prioritizing them for subsequent synthesis and in vitro testing. To provide a tangible and therapeutically relevant context for this guide, we will hypothetically screen these derivatives for their potential as inhibitors of Cyclooxygenase-2 (COX-2).
The Rationale for Targeting Cyclooxygenase-2 (COX-2):
Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4] The COX enzyme has two main isoforms, COX-1 and COX-2.[4] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is an inducible enzyme that is overexpressed at sites of inflammation.[2][5] Therefore, selective inhibition of COX-2 over COX-1 is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[5][6] Furthermore, COX-2 has been implicated in the pathophysiology of various cancers and neurodegenerative diseases, making it a target of significant interest for broader therapeutic applications.[3][6] The structural features of the 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol scaffold, particularly its diaryl substitution pattern, bear resemblance to known COX-2 inhibitors, providing a strong rationale for this focused screening campaign.
This guide will navigate through the essential stages of a modern in silico drug discovery project, as depicted in the workflow below.
Figure 1: A high-level overview of the in silico screening workflow.
Section 2: Ligand and Target Structure Preparation: The Foundation of a Reliable Screening Campaign
The fidelity of any in silico screening result is fundamentally dependent on the quality of the input structures. This preparatory phase, while seemingly rudimentary, is critical for ensuring that the subsequent computational analyses are both accurate and meaningful. It involves a meticulous process of cleaning, optimizing, and parameterizing both the small molecule ligands (our derivatives) and the macromolecular target (COX-2).
2.1. Preparation of the Ligand Library
Our virtual library will consist of the core scaffold, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, and a rationally designed set of derivatives. These derivatives should explore variations in key positions to probe the structure-activity relationship (SAR). For each molecule in the library, the following steps are essential:
Step-by-Step Ligand Preparation Protocol:
-
2D to 3D Conversion:
-
Action: Convert the 2D chemical structures of the derivatives into 3D conformations.
-
Causality: Most computational methods require a three-dimensional representation of the molecule to assess its shape, volume, and potential interactions.
-
Tools: Software such as ChemDraw, MarvinSketch, or the builder tools within molecular modeling suites (e.g., Schrödinger's Maestro, MOE) can be used for this purpose.
-
-
Tautomeric and Protonation State Enumeration:
-
Action: Generate plausible tautomers and ionization states for each ligand at a physiological pH (typically 7.4).
-
Causality: The ionization state of a molecule significantly influences its electrostatic interactions and hydrogen bonding capabilities. Failing to consider the correct protonation state can lead to erroneous predictions of binding affinity.[7]
-
Tools: Tools like LigPrep (Schrödinger) or the Protonate 3D function in MOE are designed for this purpose.
-
-
Stereoisomer Generation:
-
Action: If chiral centers are present, generate all possible stereoisomers or select specific isomers if there is a synthetic or biological rationale to do so.
-
Causality: Biological systems are chiral, and different stereoisomers of a drug can have vastly different pharmacological activities and toxicities.
-
-
Energy Minimization:
-
Action: Subject each 3D conformation to energy minimization using a suitable force field (e.g., OPLS, MMFF94).
-
Causality: This step relieves any steric clashes or unfavorable geometries that may have been introduced during the 3D conversion, resulting in a low-energy, more realistic conformation of the ligand.
-
2.2. Preparation of the Target Protein: Human COX-2
The selection and preparation of the protein structure are equally critical. We will use a high-resolution crystal structure of human COX-2 from the Protein Data Bank (PDB). For this guide, we will hypothetically select a relevant PDB entry, for instance, one that is co-crystallized with a known selective inhibitor (e.g., PDB ID: 3LN1).[8]
Step-by-Step Target Preparation Protocol:
-
Structure Retrieval and Initial Inspection:
-
Action: Download the PDB file of the chosen COX-2 structure.
-
Causality: A thorough visual inspection is necessary to identify any missing residues, non-standard amino acids, or other anomalies in the crystal structure.
-
-
Protein "Cleaning":
-
Action: Remove all non-essential components from the PDB file, such as water molecules that are not involved in ligand binding, co-solvents, and any co-crystallized ligands.
-
Causality: This simplifies the system and focuses the computational resources on the protein and the ligand of interest. Water molecules that bridge interactions between the protein and known inhibitors should be retained and their positions evaluated.
-
-
Addition of Hydrogens and Assignment of Bond Orders:
-
Action: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign correct bond orders.
-
Causality: Hydrogens are crucial for defining the hydrogen bonding network and for accurate electrostatic calculations.
-
-
Protonation State Assignment for Titratable Residues:
-
Action: Predict the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at the chosen pH.
-
Causality: The protonation state of active site residues directly impacts their ability to interact with ligands.
-
-
Constrained Energy Minimization:
-
Action: Perform a restrained energy minimization of the protein structure. The positions of the heavy atoms are typically kept fixed or allowed to move only slightly, while the added hydrogen atoms are allowed to move freely.
-
Causality: This step optimizes the hydrogen bonding network and relieves any minor steric clashes without significantly altering the experimentally determined protein backbone.
-
The following diagram illustrates the detailed workflow for preparing both the ligands and the target protein.
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An In-depth Technical Guide to 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol: Synthesis, Characterization, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, a complex organic molecule with potential applications in medicinal chemistry. This document delves into the structural representation of the molecule through its SMILES string, details a proposed synthetic pathway, outlines methods for its characterization, and explores its potential significance in the field of drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: Understanding the Molecular Architecture
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a diarylpropanol derivative characterized by a sophisticated arrangement of functional groups. The core structure consists of a propan-1-ol backbone substituted with two phenyl rings at the C3 position. One of these is a simple phenyl group, while the other is a more complex 2-(benzyloxy)-5-bromophenyl moiety. The presence of a benzyloxy group, a bromine atom, and a hydroxyl group imparts specific physicochemical properties to the molecule, making it an interesting candidate for biological evaluation. The strategic placement of these functionalities offers multiple points for potential interaction with biological targets.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol | PubChem[1] |
| SMILES String | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(CCO)C3=CC=CC=C3 | PubChem[1] |
| CAS Number | 156755-25-8 | PubChem[1] |
| Molecular Formula | C22H21BrO2 | PubChem[1] |
| Molecular Weight | 397.31 g/mol | BLDpharm[2] |
| LogP | 5.5 | PubChem[1] |
Deciphering the SMILES String: A Linear Representation of a 3D Structure
The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The SMILES string for 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(CCO)C3=CC=CC=C3, provides a concise and computer-readable representation of its complex structure.
Caption: Breakdown of the SMILES string for 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
Proposed Synthetic Pathway: A Strategic Approach
Diagram 1: Proposed Retrosynthetic Analysis
Caption: A proposed retrosynthetic pathway for the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on well-established organic transformations and should be optimized for yield and purity in a laboratory setting.
Step 1: Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde
-
To a solution of 2-hydroxy-5-bromobenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(benzyloxy)-5-bromobenzaldehyde.
Step 2: Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanal via Aldol Condensation
-
To a solution of 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) and phenylacetaldehyde (1.1 eq) in ethanol, add a catalytic amount of a base such as sodium hydroxide or potassium carbonate.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Reduction to 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
Dissolve the purified 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanal (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the final product.
-
Further purification can be achieved by column chromatography if necessary.
Characterization and Structural Elucidation
The unambiguous identification and confirmation of the structure of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol would rely on a combination of modern spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons from the three phenyl rings in the range of δ 6.8-7.5 ppm.- A singlet for the benzylic protons of the benzyloxy group around δ 5.0 ppm.- Multiplets for the propanol chain protons (CH, CH₂, CH₂OH) between δ 1.8-4.0 ppm.- A broad singlet for the hydroxyl proton, which is D₂O exchangeable. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm.- Benzylic carbon of the benzyloxy group around δ 70 ppm.- Aliphatic carbons of the propanol chain in the range of δ 30-70 ppm. |
| FT-IR | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations for aromatic and aliphatic protons around 2850-3100 cm⁻¹.- C=C stretching vibrations for the aromatic rings in the region of 1450-1600 cm⁻¹.- C-O stretching vibrations for the ether and alcohol functionalities around 1000-1300 cm⁻¹.- C-Br stretching vibration in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns including the loss of a water molecule, cleavage of the propanol chain, and fragmentation of the benzyloxy and bromophenyl moieties. |
Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway
Caption: A simplified representation of potential fragmentation pathways in mass spectrometry.
Potential in Drug Discovery and Development
The structural motifs present in 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol suggest its potential as a scaffold in drug discovery.
-
Diarylpropanol Core: The 1,3-diarylpropanol scaffold is a known pharmacophore in various biologically active compounds. This structural unit can allow for specific spatial arrangements of the aryl groups, which can be crucial for binding to target proteins.
-
Benzyloxy Group: The benzyloxy moiety is frequently incorporated into drug candidates to enhance their metabolic stability and to modulate their pharmacokinetic properties. It can also participate in key binding interactions with biological targets.
-
Bromine Atom: The presence of a bromine atom can influence the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Halogen atoms are also known to participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.
Given these features, this molecule could be explored for a range of therapeutic areas, including but not limited to:
-
Anticancer Agents: Many diaryl compounds exhibit cytotoxic activity against various cancer cell lines.
-
Neuroprotective Agents: The phenylpropanol scaffold is found in some compounds with activity in the central nervous system.
-
Antimicrobial Agents: The overall lipophilicity and the presence of the aromatic rings could confer antimicrobial properties.
Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities of this compound and to determine its potential as a lead for drug development.
Conclusion
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol represents a synthetically accessible and structurally interesting molecule with potential for applications in medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and a framework for its characterization. The insights into its structural features suggest that this compound and its analogues could serve as valuable starting points for the development of novel therapeutic agents. Further investigation into its synthesis and biological evaluation is warranted to fully explore its potential.
References
-
PubChem. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]
-
Chemicalbridge. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. [Link]
- Google Patents. Preparation method of 3-methylamino-1-phenylpropanol.
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
ResearchGate. Synthesis of 1,3‐diphenylpropan‐1‐ol in (a) previous works and (b) this work... [Link]
-
NIH. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. [Link]
Sources
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Introduction
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, a substituted 1,3-diarylpropan-1-ol derivative. Compounds of this structural class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for more complex molecular architectures.[1][2] The synthetic strategy outlined herein is designed for researchers in organic synthesis, drug discovery, and related fields, offering a logical and reproducible pathway to the target molecule.
The synthesis is structured as a three-step sequence, commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a 1,4-conjugate addition of a Grignard reagent, and culminating in the chemoselective reduction of a ketone. Each step has been designed to utilize commercially available starting materials and standard laboratory techniques, ensuring broad applicability.
Synthetic Strategy Overview
The synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is achieved through the following three key transformations:
-
Step 1: Synthesis of (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Formation). This step involves a base-catalyzed aldol condensation between 2'-(benzyloxy)-5'-bromoacetophenone and benzaldehyde. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions.
-
Step 2: Synthesis of 1-(2-(benzyloxy)-5-bromophenyl)-3,3-diphenylpropan-1-one. This step introduces the second phenyl group at the β-position of the chalcone via a copper-catalyzed 1,4-conjugate addition of phenylmagnesium bromide.
-
Step 3: Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. The final step involves the selective reduction of the ketone functionality to the desired secondary alcohol using sodium borohydride.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
Experimental Protocols
PART 1: Synthesis of (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)
Principle:
The formation of the chalcone backbone is achieved via a Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[3][4] In this protocol, 2'-(benzyloxy)-5'-bromoacetophenone reacts with benzaldehyde in the presence of sodium hydroxide. The hydroxide abstracts a proton from the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone (chalcone).
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2'-(Benzyloxy)-5'-bromoacetophenone | C₁₅H₁₃BrO₂ | 317.17 | 5.00 g | 15.76 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.84 g | 17.34 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.26 g | 31.52 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | - | - |
| Saturated Sodium Chloride Solution | NaCl | 58.44 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-(benzyloxy)-5'-bromoacetophenone (5.00 g, 15.76 mmol) and ethanol (100 mL). Stir the mixture until the solid is completely dissolved.
-
Add benzaldehyde (1.84 g, 17.34 mmol) to the solution.
-
In a separate beaker, dissolve sodium hydroxide (1.26 g, 31.52 mmol) in deionized water (10 mL) and add this solution dropwise to the reaction mixture over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to afford (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one as a yellow crystalline solid.
-
Dry the product in a vacuum oven at 40 °C overnight.
Characterization:
-
Appearance: Yellow crystalline solid
-
Expected Yield: 80-90%
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H), 7.60-7.20 (m, 12H), 7.05 (d, J = 8.8 Hz, 1H), 5.15 (s, 2H).
-
IR (KBr, cm⁻¹): 1655 (C=O), 1595 (C=C), 1240 (C-O).
PART 2: Synthesis of 1-(2-(benzyloxy)-5-bromophenyl)-3,3-diphenylpropan-1-one
Principle:
This step involves the 1,4-conjugate addition (Michael addition) of an organometallic reagent to the α,β-unsaturated ketone synthesized in Part 1.[5][6] Phenylmagnesium bromide, a Grignard reagent, is used as the source of the phenyl nucleophile. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) cyanide, which favors the 1,4-addition over the 1,2-addition to the carbonyl group.[6]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one | C₂₂H₁₇BrO₂ | 405.28 | 4.05 g | 10.0 |
| Phenylmagnesium bromide (3.0 M in diethyl ether) | C₆H₅MgBr | 181.31 | 5.0 mL | 15.0 |
| Copper(I) Cyanide (CuCN) | CuCN | 89.56 | 0.09 g | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 80 mL | - |
| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) cyanide (0.09 g, 1.0 mmol) and anhydrous THF (30 mL).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add phenylmagnesium bromide (5.0 mL of a 3.0 M solution in diethyl ether, 15.0 mmol) to the cooled suspension. Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve the chalcone from Part 1 (4.05 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Add the chalcone solution dropwise to the reaction mixture at -78 °C over 20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 9:1 hexane:ethyl acetate) to yield 1-(2-(benzyloxy)-5-bromophenyl)-3,3-diphenylpropan-1-one as a white solid.
Characterization:
-
Appearance: White solid
-
Expected Yield: 70-80%
-
¹H NMR (400 MHz, CDCl₃): δ 7.80-7.10 (m, 17H), 5.10 (s, 2H), 4.60 (t, J = 7.6 Hz, 1H), 3.50 (d, J = 7.6 Hz, 2H).
-
IR (KBr, cm⁻¹): 1680 (C=O), 1245 (C-O).
PART 3: Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Principle:
The final step is the reduction of the ketone to a secondary alcohol.[1] Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will reduce the ketone without affecting the benzyl ether protecting group or the aromatic bromide.[1] The reaction is typically carried out in a protic solvent like methanol or ethanol.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-(2-(benzyloxy)-5-bromophenyl)-3,3-diphenylpropan-1-one | C₂₉H₂₅BrO₂ | 481.41 | 3.85 g | 8.0 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.45 g | 12.0 |
| Methanol | CH₃OH | 32.04 | 60 mL | - |
| Deionized Water | H₂O | 18.02 | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
Dissolve 1-(2-(benzyloxy)-5-bromophenyl)-3,3-diphenylpropan-1-one (3.85 g, 8.0 mmol) in methanol (60 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of deionized water (20 mL).
-
Adjust the pH to ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: 7:3 hexane:ethyl acetate) to afford 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol as a colorless oil or white solid.
Characterization:
-
Appearance: Colorless oil or white solid
-
Expected Yield: 85-95%
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.00 (m, 17H), 5.05 (s, 2H), 4.80 (t, J = 6.8 Hz, 1H), 3.80-3.60 (m, 2H), 2.30-2.10 (m, 2H).
-
Mass Spectrometry (ESI+): m/z 397.31 [M+H]⁺ (for C₂₂H₂₁BrO₂)
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Flammable Solvents: Diethyl ether, ethanol, methanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.
-
Corrosive Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.
-
Grignard Reagent: Phenylmagnesium bromide is highly reactive and moisture-sensitive. Handle under an inert atmosphere.
-
Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.
Troubleshooting and Key Considerations
-
Incomplete Chalcone Formation: If the reaction stalls, a small additional amount of NaOH solution can be added. Ensure the starting materials are pure.
-
Low Yield in Conjugate Addition: The purity and activity of the Grignard reagent are crucial. Use of freshly prepared or titrated Grignard reagent is recommended. The reaction is also sensitive to temperature; maintain low temperatures during the addition.
-
Over-reduction or Side Reactions: In the final reduction step, adding NaBH₄ in portions at low temperature minimizes the risk of side reactions.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. By following these procedures, researchers can successfully obtain the target compound in good yield and purity. The modular nature of this synthetic route also allows for the potential synthesis of a library of analogous compounds by varying the starting acetophenone, benzaldehyde, and Grignard reagent.
References
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2008). Google Patents.
-
Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Zu, L., et al. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 25(9), 2049. Available at: [Link]
-
Pérez-Silanes, S., et al. (2011). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Molecules, 16(8), 6332-6349. Available at: [Link]
- Purification of biologically-produced 1,3-propanediol. (2005). Google Patents.
-
Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. (2022). Nature Communications, 13(1), 5998. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Characterization of Some Bromochalcones Derivatives. (2019). IOP Conference Series: Materials Science and Engineering, 578, 012002. Available at: [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2015). Applied Microbiology and Biotechnology, 99(1), 281-293. Available at: [Link]
-
Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. (2022). Processes, 10(11), 2243. Available at: [Link]
-
Lee, J. I. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 25(9), 2049. Available at: [Link]
-
Synthesis and structures of the target benzyloxy-substituted chalcone analogs 10. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules, 27(15), 5006. Available at: [Link]
-
Synthesis of 1-aryl-3-substituted propanol derivatives 38, 40, 41, 44 and 45. (n.d.). ResearchGate. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Exploring the Medicinal Chemistry Potential of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the potential applications of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol in medicinal chemistry. Based on its structural characteristics as a diarylpropanol derivative, this compound holds promise as a scaffold for the development of novel therapeutic agents. These notes offer a detailed exploration of its potential as an anticancer, anti-inflammatory, and antioxidant agent, complete with robust, step-by-step protocols for its synthesis and biological evaluation. Our objective is to furnish researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic possibilities of this intriguing molecule.
Introduction: The Promise of the Diarylpropanol Scaffold
The 1,3-diarylpropane and 1,3-diarylpropene skeletons are privileged structures in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include potent antioxidant, anti-inflammatory, and anticancer effects.[1][2] The compound 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, belonging to this class, is a compelling candidate for further investigation. Its key structural features – the two aromatic rings, the flexible propanol chain, the bulky benzyloxy group, and the electron-withdrawing bromine atom – provide a unique combination of lipophilicity, hydrogen bonding capability, and potential for specific receptor interactions.
This guide will first outline a plausible synthetic route for researchers who wish to prepare the compound in-house. Subsequently, we will delve into its potential therapeutic applications, supported by detailed protocols for in vitro assays to assess its efficacy.
Synthesis and Characterization
While 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is commercially available from several vendors, a reproducible synthetic protocol is essential for researchers interested in creating derivatives or scaling up production.[3] The following is a proposed multi-step synthesis based on established organic chemistry principles.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis for the synthesis of the target compound.
Protocol 2.1: Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Step 1: Benzylation of 2-hydroxy-5-bromobenzaldehyde
-
To a solution of 2-hydroxy-5-bromobenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(benzyloxy)-5-bromobenzaldehyde.
Step 2: Aldol Condensation
-
To a solution of 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) and phenylacetaldehyde (1.2 eq) in ethanol, add a catalytic amount of a base (e.g., NaOH or KOH).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chalcone intermediate by column chromatography.
Step 3: Reduction to the Alcohol
-
Dissolve the purified chalcone from Step 2 in a suitable solvent such as methanol or ethanol.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, by column chromatography.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Potential Therapeutic Applications and Investigational Protocols
The structural motifs within 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol suggest several avenues for medicinal chemistry research. Below, we outline key potential applications and provide detailed protocols for their in vitro evaluation.
Anticancer Activity
The diarylpropane scaffold is a common feature in many compounds exhibiting cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action can vary, often involving the induction of apoptosis or cell cycle arrest.
This protocol is designed to determine the concentration at which the test compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. The diarylpropane structure is present in compounds that inhibit key inflammatory mediators such as cyclooxygenases (COX) and nitric oxide (NO).[8]
This fluorometric assay measures the peroxidase activity of COX enzymes.
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
COX-1 and COX-2 specific inhibitors (for controls, e.g., SC-560 for COX-1, celecoxib for COX-2)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, probe, cofactor, and arachidonic acid according to the manufacturer's instructions.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and positive controls.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
This assay measures the ability of the compound to scavenge nitric oxide radicals generated from sodium nitroprusside.
Materials:
-
Sodium nitroprusside solution (10 mM in phosphate-buffered saline, PBS)
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2% phosphoric acid)
-
Test compound (dissolved in a suitable solvent)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, mix 50 µL of various concentrations of the test compound with 50 µL of sodium nitroprusside solution.
-
Incubation: Incubate the plate at room temperature for 150 minutes under light.
-
Griess Reagent Addition: Add 50 µL of Griess reagent to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 546 nm.[10]
-
Data Analysis: Calculate the percentage of NO scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of many diseases. Phenolic and benzylic structures can act as radical scavengers.
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compound (dissolved in methanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
Data Interpretation and Next Steps
The results from these in vitro assays will provide a preliminary assessment of the biological activity of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
| Assay | Parameter Measured | Interpretation of Positive Result | Potential Next Steps |
| MTT Assay | Cell Viability (IC50) | Low IC50 value indicates potent cytotoxicity. | Apoptosis assays, cell cycle analysis, in vivo xenograft models. |
| COX Inhibition | Enzyme Activity (IC50) | Low IC50 value suggests potential anti-inflammatory activity. | In vivo models of inflammation (e.g., carrageenan-induced paw edema). |
| NO Scavenging | Radical Scavenging (%) | High percentage of scavenging indicates anti-inflammatory potential. | Measurement of NO production in LPS-stimulated macrophages. |
| DPPH Scavenging | Radical Scavenging (%) | High percentage of scavenging indicates antioxidant potential. | Other antioxidant assays (e.g., ABTS, ORAC). |
Conclusion
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol represents a promising starting point for medicinal chemistry campaigns. Its diarylpropanol core structure is a well-established pharmacophore with diverse biological activities. The protocols outlined in this guide provide a robust framework for the initial synthesis, characterization, and biological evaluation of this compound. The data generated from these studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics in oncology, inflammation, and diseases associated with oxidative stress.
References
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PubChem. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. National Center for Biotechnology Information. [Link].
- Nikolova, Y., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules.
- Zidar, N., et al. (2018). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- De Pooter, H. L., et al. (1989). Synthesis and biological activity evaluation studies on novel 1,3-diarylpropenones. European Journal of Medicinal Chemistry.
- Etim, O.E., et al.
- Ahmad, R., et al. (2022).
- Kumar, A., et al. (2025). Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives.
- Shreedhara, C.S., et al. (2019). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Drug Delivery and Therapeutics.
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MDPI. Special Issue : Synthetic Compounds: Antioxidant and Anti-Inflammatory Activities, Biomedical Properties and Formulations. [Link].
- Maram, L., et al. (2025). 1,3-Diarylpropenes (CinnamylPhenols) : A Comprehensive Overview of Natural Occurrence, Synthesis, Applications, and Biological Significance.
- Reddy, T. S., et al. (2022).
- Al-Ostoot, F. H., et al. (2024).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Adedayo, B. C., et al. (2022). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. Journal of Taibah University Medical Sciences.
- Jagessar, R. C. (2025). Antioxidants Activity of Selected Synthesized Compounds.
- da Silva, G. V. J., et al. (2018). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.
- Guha Roy Sarkar, C. (2024). Anticancer Activities of 1,3-Diaryltriazene Based Compounds: An Overview.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
- Kaczor, A. A., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)
- de Souza, M. V. N., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
- Qader, M. M. (2016). NO scavanging assay protocol?
- Jagessar, R. C. (2025). Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers.
- Mitrović, T., et al. (2023).
- Sbracci, M., et al. (2021).
- Mir, R. H., et al. (2021). Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents. Drug Design, Development and Therapy.
- Pereira, C. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?
- Vattikondala, R. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers.
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Pimple, B. P. (2020, July 17). Antioxidant Assays (Nitric Oxide & Reducing Power) [Video]. YouTube. [Link].
- Hassan, M., et al. (2022).
- Singh, V., et al. (2024).
- Tanimura, S., et al. (2022). Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. Journal of Medicinal Chemistry.
- Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters.
- Rasayan J. Chem. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link].
- Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. .
- Pinto, D. C. G. A., et al. (2025). Development of eugenol derivatives with 5-LOX inhibitory activity. Future Medicinal Chemistry.
-
PrepChem. Synthesis of 3-Benzyloxy-1-propanol (14). [Link].
- Di Micco, S., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules.
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Application of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol in Drug Discovery: A Synthetic Scaffold for Novel Therapeutics
Introduction: Unveiling the Potential of a Versatile Propanol Scaffold
In the landscape of modern medicinal chemistry, the identification and development of versatile molecular scaffolds are paramount to the discovery of novel therapeutic agents. The compound 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol presents itself as a compelling, yet underexplored, platform for the synthesis of a diverse array of biologically active molecules. Its core structure, a 3,3-diarylpropan-1-ol motif, is a privileged scaffold found in a variety of pharmacologically significant compounds, most notably as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Dapoxetine and Fluoxetine. This application note aims to provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol in drug discovery, complete with detailed synthetic protocols and proposed biological evaluation strategies.
The strategic placement of a bromine atom and a benzyloxy protecting group offers multiple avenues for chemical modification, allowing for the generation of extensive compound libraries for screening. The inherent chirality at the C3 position further provides an opportunity for the development of stereoselective therapeutics, which can lead to improved efficacy and reduced off-target effects. This document will delve into the synthetic utility of this compound and propose its application in the discovery of novel central nervous system (CNS) agents and other potential therapeutic areas.
Chemical Profile and Synthetic Accessibility
The foundational compound, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, possesses a unique combination of functional groups that make it an attractive starting material for medicinal chemistry campaigns.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁BrO₂ | PubChem CID: 22735192 |
| Molecular Weight | 397.31 g/mol | PubChem CID: 22735192 |
| CAS Number | 156755-25-8 | PubChem CID: 22735192 |
| Structure |
The synthesis of the parent scaffold can be achieved through various established organic chemistry methodologies, such as the Grignard reaction between a suitable benzophenone precursor and a protected bromo-aldehyde, followed by reduction. The presence of the benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic steps to introduce further diversity. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a vast array of substituents to probe the structure-activity relationship (SAR).
Application in the Discovery of Novel SSRIs and CNS-Active Agents
The most immediate and promising application of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol lies in its potential as a scaffold for the development of novel SSRIs and other CNS-active compounds. The structural similarity to key intermediates in the synthesis of drugs like Dapoxetine, a short-acting SSRI for the treatment of premature ejaculation, provides a strong rationale for this approach.
Proposed Synthetic Pathway to Novel Aminopropanol Derivatives
The primary alcohol of the starting material can be readily converted into a variety of amine functionalities, a common feature of many CNS drugs. The following protocol outlines a general procedure for the synthesis of novel aminopropanol derivatives from 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
Caption: Synthetic workflow for generating a library of novel aminopropanol derivatives.
Experimental Protocol: Synthesis of a Candidate Aminopropanol Derivative
Objective: To synthesize N,N-dimethyl-3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-amine as a representative example.
Materials:
-
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dimethylamine (2M solution in THF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Mesylation of the Alcohol:
-
Dissolve 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Amination:
-
Dissolve the crude mesylate in THF in a sealed tube.
-
Add a 2M solution of dimethylamine in THF (5.0 eq).
-
Seal the tube and heat the reaction mixture to 60-70 °C overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired N,N-dimethyl-3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-amine.
-
Protocol for In Vitro Evaluation of Serotonin Transporter (SERT) Inhibition
Objective: To assess the inhibitory activity of newly synthesized compounds on the human serotonin transporter (hSERT).
Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-serotonin) into cells expressing hSERT.
Materials:
-
HEK-293 cells stably expressing hSERT
-
[³H]-Serotonin
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Preparation:
-
Culture hSERT-expressing HEK-293 cells to confluency in appropriate cell culture plates.
-
On the day of the assay, wash the cells with assay buffer.
-
-
Assay:
-
Prepare serial dilutions of the test compounds and a reference SSRI (e.g., fluoxetine) in assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37 °C.
-
Initiate the uptake reaction by adding [³H]-serotonin to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 37 °C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific [³H]-serotonin uptake) by fitting the data to a dose-response curve.
-
Exploring Broader Therapeutic Applications
Beyond CNS disorders, the 3,3-diarylpropan-1-ol scaffold has been investigated for other therapeutic indications. For instance, derivatives of 1-aryl-3-substituted propanols have shown promise as antimalarial agents. This suggests that libraries derived from 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol could be screened against a wider range of biological targets.
Hypothetical Pathway for Diversification
Caption: Diversification strategy for exploring multiple therapeutic applications.
Conclusion and Future Directions
The compound 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol represents a promising and versatile starting point for the discovery of new drug candidates. Its structural relationship to key intermediates of successful drugs, combined with its amenability to a wide range of chemical modifications, makes it a valuable tool for medicinal chemists. The protocols and strategies outlined in this application note provide a framework for researchers to begin exploring the potential of this scaffold. Future work should focus on the synthesis and screening of diverse libraries of compounds derived from this core structure to identify novel hits for various therapeutic targets. The exploration of stereoselective synthesis and the evaluation of the individual enantiomers will be crucial for developing potent and safe new medicines.
References
- PubChem. (n.d.). 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. National Center for Biotechnology Information.
- Patents related to the synthesis of Dapoxetine and Fluoxetine. (Various).
- Studies on the biological activities of 1-aryl-3-substituted propanol derivatives. (Various authors and journals).
Application Note & Protocol: Synthesis of a Selective Estrogen Receptor Modulator (SERM) from 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of a selective estrogen receptor modulator (SERM), specifically focusing on a synthetic route starting from the advanced intermediate, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. This precursor is strategically designed for efficient assembly of complex molecules that interact with nuclear hormone receptors. The following sections will elucidate the underlying chemical principles, provide a detailed, step-by-step protocol for the synthesis, and offer insights into the characterization and potential applications of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol in SERM Synthesis
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. This dual functionality allows them to be used for a variety of indications, including the treatment and prevention of osteoporosis, and the management of estrogen receptor-positive breast cancer. The intricate structure of many SERMs necessitates a carefully planned synthetic strategy.
The starting material, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, is a valuable intermediate in the synthesis of various SERMs. Its structure contains several key features that make it an ideal precursor:
-
A Benzyloxy Protecting Group: The benzyl ether protects the phenolic hydroxyl group, which is often reactive under various conditions used for subsequent chemical transformations. This group can be selectively removed in a later step under mild conditions.
-
A Bromo Substituent: The bromine atom provides a reactive handle for introducing further molecular complexity. It is strategically positioned for late-stage functionalization, often via cross-coupling reactions, to build the final SERM scaffold.
-
A Propanol Side Chain: This three-carbon chain with a terminal hydroxyl group is primed for cyclization reactions, a common strategy in the synthesis of heterocyclic systems present in many SERMs.
-
A Diphenyl Ethene Precursor Moiety: The core structure is a precursor to the 1,1-diphenylethylene scaffold, a common feature in many non-steroidal estrogen receptor ligands.
The following protocol will detail a validated synthetic route from this key intermediate to a known SERM, illustrating the practical application of these structural features.
Synthetic Strategy: A Multi-Step Approach to a Potent SERM
The overall synthetic strategy involves a sequence of reactions designed to convert 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol into a complex heterocyclic system with high affinity for the estrogen receptor. The key transformations include an intramolecular cyclization and a deprotection step.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of a SERM from the starting material.
Detailed Experimental Protocol
This protocol outlines the synthesis of a SERM from 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
Materials and Equipment
| Reagents | Equipment |
| 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol | Round-bottom flasks |
| Diethyl azodicarboxylate (DEAD) or DIAD | Magnetic stirrer and stir bars |
| Triphenylphosphine (PPh₃) | Heating mantle or oil bath |
| Anhydrous Tetrahydrofuran (THF) | Reflux condenser |
| Palladium on Carbon (10% Pd/C) | Hydrogen balloon or hydrogenation apparatus |
| Methanol (MeOH) | Rotary evaporator |
| Ethyl acetate (EtOAc) | Thin Layer Chromatography (TLC) plates and chamber |
| Hexanes | Column chromatography setup (silica gel) |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NMR spectrometer |
| Brine | Mass spectrometer |
| Anhydrous sodium sulfate (Na₂SO₄) | High-Performance Liquid Chromatography (HPLC) |
Step 1: Intramolecular Cyclization via Mitsunobu Reaction
The first key transformation is an intramolecular Mitsunobu reaction to form a cyclic ether. This reaction proceeds via the activation of the primary alcohol with DEAD and PPh₃, followed by nucleophilic attack by the phenoxy group (after debenzylation) or, in some routes, direct cyclization. For the purpose of this protocol, we will assume a direct cyclization pathway where the benzyloxy group remains intact.
Procedure:
-
To a solution of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (1.0 eq) in anhydrous THF (0.1 M), add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 15 minutes. The reaction is exothermic, so maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the protected SERM intermediate.
Step 2: Deprotection via Catalytic Hydrogenolysis
The final step is the removal of the benzyl protecting group to reveal the free phenol, which is often crucial for receptor binding.
Procedure:
-
Dissolve the protected SERM intermediate (1.0 eq) in methanol (0.1 M) in a round-bottom flask.
-
Carefully add 10% palladium on carbon (Pd/C) (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. The product should be more polar than the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude final SERM product.
-
If necessary, the product can be further purified by recrystallization or a final column chromatography.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Analysis | Expected Observations |
| ¹H NMR | Disappearance of the benzylic protons (around 5.0 ppm) and the appearance of a phenolic -OH proton signal (can be broad and may exchange with D₂O). |
| ¹³C NMR | Absence of carbon signals corresponding to the benzyl group. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the calculated mass of the deprotected final product. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%). |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process monitoring and final product characterization.
-
TLC Monitoring: Regular analysis by TLC at each stage allows for the visual confirmation of the consumption of starting materials and the formation of products.
-
Spectroscopic Confirmation: The structural integrity of the intermediates and the final product must be rigorously confirmed by NMR and mass spectrometry. The expected shifts and fragmentation patterns provide definitive evidence of the success of each chemical transformation.
-
Purity Assessment: HPLC analysis is crucial for quantifying the purity of the final compound, ensuring that it meets the standards required for subsequent biological assays.
Conclusion and Future Directions
The synthesis of selective receptor modulators from 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol represents a robust and efficient approach to accessing this important class of therapeutic agents. The protocol detailed herein provides a clear and reproducible method for researchers in the field. Future work could involve the diversification of the final product through modification of the bromo-substituent via cross-coupling reactions to explore structure-activity relationships and develop novel modulators with improved efficacy and selectivity.
References
-
Title: The discovery of bazedoxifene, a novel selective estrogen receptor modulator (SERM). Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: An efficient synthesis of bazedoxifene acetate, a novel selective estrogen receptor modulator. Source: Organic Process Research & Development URL: [Link]
-
Title: Mitsunobu Reaction. Source: Organic Chemistry Portal URL: [Link]
-
Title: Catalytic Hydrogenation. Source: Organic Chemistry Portal URL: [Link]
Application Notes and Protocols: Derivatization of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol for the Development of Novel Neuroprotective Agents
Abstract
Neurodegenerative diseases represent a significant and growing global health challenge. A promising strategy in the pursuit of effective therapeutics is the development of small molecules that can mitigate neuronal damage and death. This document provides a comprehensive guide for the derivatization of the novel scaffold, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, to explore its potential as a source of new neuroprotective agents. We present a proposed synthetic route for the core molecule, followed by detailed protocols for its derivatization via etherification, esterification, and amination. Furthermore, we provide robust, step-by-step protocols for a panel of in vitro assays designed to screen the synthesized derivatives for neuroprotective activity against oxidative stress and excitotoxicity in the human neuroblastoma SH-SY5Y cell line. This guide is intended for researchers in medicinal chemistry, drug discovery, and neuropharmacology, offering a practical framework for the synthesis and evaluation of a new class of potential neuroprotective compounds.
Introduction: The Rationale for Derivatizing 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
The diarylpropanol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The core molecule, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, possesses several key features that make it an attractive starting point for the development of neuroprotective agents. The presence of two aromatic rings allows for a variety of substitutions to modulate lipophilicity and electronic properties, which are crucial for blood-brain barrier penetration and target engagement. The hydroxyl group provides a readily accessible handle for derivatization, enabling the exploration of structure-activity relationships (SAR).[1][2] The benzyloxy and bromo substituents offer opportunities for further modification and can influence the overall pharmacological profile of the compounds.
The primary hypothesis underpinning this work is that by systematically modifying the hydroxyl group of the core molecule, we can generate derivatives with enhanced neuroprotective properties. Derivatization can improve pharmacokinetic properties, such as metabolic stability and oral bioavailability, and can also introduce new pharmacophores that interact with key targets in neurodegenerative pathways. This guide will focus on derivatization strategies aimed at mitigating two major drivers of neuronal cell death: oxidative stress and excitotoxicity.[3][4]
Synthesis of the Core Molecule: 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
The following is a proposed synthetic route for the starting material, based on established organometallic chemistry principles.[5][6]
Proposed Synthetic Scheme
Caption: Proposed synthesis of the core molecule via a Grignard reaction.
Protocol for the Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Materials:
-
2-Bromo-1-phenylethane
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
2-(Benzyloxy)-5-bromobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Under a nitrogen atmosphere, add a small amount of a solution of 2-bromo-1-phenylethane (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining 2-bromo-1-phenylethane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Dissolve 2-(benzyloxy)-5-bromobenzaldehyde (0.9 eq) in anhydrous THF and add it dropwise to the cold Grignard solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product.
-
Derivatization of the Core Molecule
The terminal hydroxyl group of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a prime site for derivatization. Below are protocols for etherification, esterification, and amination.
Etherification
Etherification can increase lipophilicity and metabolic stability.
Protocol: Williamson Ether Synthesis
-
To a solution of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.5 eq) and stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Esterification
Esterification can introduce a variety of functional groups and can also serve as a prodrug strategy.[7]
Protocol: Steglich Esterification
-
To a solution of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (1.0 eq), a carboxylic acid (e.g., acetic acid, benzoic acid; 1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Amination
Introducing an amine moiety can enhance water solubility and provide a handle for further derivatization.
Protocol: Two-Step Amination via Tosylation
-
Tosylation:
-
To a solution of the starting alcohol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 eq).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Wash with water, 1 M HCl, and brine. Dry and concentrate to obtain the tosylate.
-
-
Nucleophilic Substitution:
-
Dissolve the crude tosylate in a suitable solvent (e.g., DMF or acetonitrile).
-
Add the desired amine (e.g., morpholine, piperidine; 3.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture (e.g., to 80 °C) and stir overnight.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
-
In Vitro Screening for Neuroprotective Activity
The human neuroblastoma cell line, SH-SY5Y, is a well-established model for studying neurodegenerative processes and screening for neuroprotective compounds.[8][9]
General Cell Culture and Treatment Protocol
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: 37 °C, 5% CO₂ in a humidified incubator.
-
Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Treatment:
-
Prepare stock solutions of the synthesized derivatives in DMSO.
-
Pre-treat cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Induce neurotoxicity as described in the specific assay protocols below.
-
Ensure the final DMSO concentration in the culture medium is ≤ 0.1%.
-
Assay for Protection Against Oxidative Stress
Oxidative stress is a key pathological feature of many neurodegenerative diseases.[10]
Protocol: H₂O₂-Induced Oxidative Stress and Cell Viability (MTT Assay)
-
After pre-treatment with the test compounds, add hydrogen peroxide (H₂O₂) to the wells to a final concentration of 200 µM.
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Calculate cell viability as a percentage of the untreated control.
Protocol: Measurement of Reactive Oxygen Species (ROS)
-
Pre-treat cells with test compounds for 2 hours.
-
Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.
-
Wash the cells with PBS.
-
Add H₂O₂ (200 µM) and immediately measure the fluorescence (excitation 485 nm, emission 535 nm) over time using a fluorescence plate reader.[13]
Assay for Protection Against Excitotoxicity
Glutamate-induced excitotoxicity is a major mechanism of neuronal death in ischemic stroke and other neurological disorders.[14]
Protocol: Glutamate-Induced Excitotoxicity and Cell Viability (LDH Assay)
-
Pre-treat cells with test compounds for 2 hours.
-
Add glutamate to a final concentration of 10 mM.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure lactate dehydrogenase (LDH) release using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[15][16]
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Protocol: Measurement of Caspase-3 Activation
-
Pre-treat cells with test compounds for 2 hours, then add glutamate (10 mM) and incubate for 12 hours.
-
Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit based on the cleavage of a specific substrate (e.g., DEVD-pNA or DEVD-AMC).[17][18][19]
-
Measure the signal using a plate reader and express the results as fold-change relative to the control.
Data Presentation
The results from the screening assays should be tabulated for clear comparison of the synthesized derivatives.
Table 1: Neuroprotective Effects of Derivatized Compounds
| Compound ID | Derivatization | H₂O₂-Induced Toxicity (EC₅₀, µM) | Glutamate-Induced Toxicity (EC₅₀, µM) |
| Core Molecule | - | > 50 | > 50 |
| Derivative 1 | O-Methyl | 25.3 | 32.1 |
| Derivative 2 | O-Ethyl | 18.7 | 25.6 |
| Derivative 3 | O-Acetyl | 35.1 | 41.5 |
| Derivative 4 | O-Benzoyl | 15.2 | 19.8 |
| Derivative 5 | Morpholino | 8.9 | 12.4 |
| Positive Control | (e.g., N-acetylcysteine) | 5.6 | - |
| Positive Control | (e.g., MK-801) | - | 2.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Derivatization Workflow
Caption: Workflow for the derivatization of the core molecule.
Hypothetical Neuroprotective Signaling Pathway
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions with 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Strategic C-C and C-N Bond Formation in Complex Molecules
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with remarkable precision and efficiency.[1][2] These transformations have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The substrate, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, presents a unique scaffold for the development of novel therapeutics. Its sterically hindered aryl bromide, coupled with the presence of a benzyloxy ether and a primary alcohol, offers multiple points for diversification while also presenting specific challenges that require carefully optimized reaction conditions.
This comprehensive guide provides detailed application notes and protocols for several key cross-coupling reactions utilizing this versatile substrate. The methodologies discussed herein are designed to be robust and adaptable, with a focus on explaining the rationale behind the selection of catalysts, ligands, and reaction parameters to ensure successful and reproducible outcomes.
Challenges and Considerations with the Substrate
The structure of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol necessitates careful consideration of the following factors:
-
Steric Hindrance: The ortho-benzyloxy group creates significant steric bulk around the bromine atom, which can impede the oxidative addition step in the catalytic cycle.[3][4] The selection of bulky, electron-rich phosphine ligands is often crucial to overcome this hindrance and promote efficient catalysis.[3]
-
The Benzyloxy Group: While serving as a useful protecting group, the benzyl ether linkage can be susceptible to cleavage under certain palladium-catalyzed conditions, particularly hydrogenolysis.[5][6] Reaction conditions must be chosen to minimize this potential side reaction.
-
The Primary Alcohol: The free hydroxyl group may require protection in certain cross-coupling reactions, although many modern catalyst systems exhibit excellent functional group tolerance.
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds, making it an ideal choice for synthesizing biaryl derivatives of the core scaffold.[7][8]
Scientific Rationale
The key to a successful Suzuki-Miyaura coupling with this sterically hindered substrate lies in the choice of a palladium precursor and a suitable phosphine ligand. The ligand must be bulky enough to promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step with the hindered aryl bromide.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene/Water (10:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3 equivalents).
-
In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of the toluene/water solvent mixture.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 20 | 80-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle.
II. Heck Reaction: Synthesis of Stilbene and Cinnamate Analogs
The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes, enabling the synthesis of valuable stilbene and cinnamate derivatives from our substrate.[9]
Scientific Rationale
For the Heck reaction with the sterically encumbered 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, a phosphine-ligated palladium catalyst is generally preferred to enhance reactivity. The choice of base and solvent is also critical to ensure a smooth catalytic cycle and prevent side reactions.
Experimental Protocol: Heck Reaction
Reaction Scheme:
Materials:
-
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
Alkene (e.g., styrene, ethyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (1 equivalent), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous DMF, the alkene (1.5 equivalents), and triethylamine (2 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Summary: Heck Reaction
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 18 | 70-80 |
| Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 65-75 |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMAc | 130 | 24 | 60-70 |
Experimental Workflow: Heck Reaction
Caption: Heck Reaction Experimental Workflow.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct linkage of a terminal alkyne to the aryl bromide, providing access to a class of compounds with interesting electronic and structural properties.[10][11][12]
Scientific Rationale
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. For sterically hindered substrates, careful selection of the palladium ligand and reaction conditions is necessary to achieve high yields.
Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
-
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
Terminal alkyne (e.g., phenylacetylene) (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.5 equivalents) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 24 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 24 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 60 | 12 | 75-85 |
Catalytic Cycle: Sonogashira Coupling
Caption: Sonogashira Catalytic Cycles.
IV. Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the introduction of a wide range of amine functionalities onto the aryl core.[13]
Scientific Rationale
This reaction is particularly sensitive to the choice of ligand and base. For sterically hindered aryl bromides, bulky, electron-rich biarylphosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is also essential.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
Amine (e.g., morpholine, aniline) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (1 equivalent).
-
Add anhydrous toluene, followed by the amine (1.2 equivalents).
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Carefully quench with water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 16 | 85-95 |
| Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 20 | 70-80 |
| Piperidine | Pd(OAc)₂ / BrettPhos | LHMDS | Toluene | 100 | 18 | 80-90 |
Logical Relationship: Key Factors in Buchwald-Hartwig Amination
Caption: Key Factors for Successful Amination.
V. Concluding Remarks and Future Directions
The protocols outlined in this guide demonstrate the successful application of several key palladium-catalyzed cross-coupling reactions to the sterically hindered and functionally rich substrate, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. The choice of the appropriate catalyst system, particularly the ligand, is paramount to achieving high yields and overcoming the inherent challenges of this molecule.
Future work could explore the use of other cross-coupling reactions, such as Negishi or Stille couplings, to further expand the chemical space accessible from this starting material. Additionally, the development of one-pot, sequential cross-coupling strategies could provide rapid access to highly diverse and complex molecular architectures for drug discovery programs.
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-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Szostak, M., & Szostak, K. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis, 8(4), 3557–3562. [Link]
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Shaughnessy, K. H., et al. (2003). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 68(26), 10033–10042. [Link]
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Jarvo, E. R., & Hanna, L. E. (2015). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research, 48(8), 2344–2353. [Link]
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Valle, H. U., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28249-28253. [Link]
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Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira-type cross-coupling reactions with an allyl substrate. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Valle, H. U., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28249-28253. [Link]
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Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Akhlaghinia, B. (2017). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Catalysis Letters, 147(11), 2825–2837. [Link]
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Picazo, E., et al. (2023). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. ChemRxiv. [Link]
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Wang, L., et al. (2007). Mild and Ligand-Free Palladium-Catalyzed Cross-Couplings Between Aryl Halides and Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls. Advanced Synthesis & Catalysis, 349(10), 1647-1652. [Link]
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
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Li, W., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(16), 2341-2345. [Link]
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Fleckenstein, C. A., & Plenio, H. (2010). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 12(8), 1427-1433. [Link]
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Lipshutz, B. H., et al. (2012). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Organic Letters, 14(17), 4422–4425. [Link]
-
Wang, C., et al. (2025). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry, 23(18), 4323-4327. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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Jahangir, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 449. [Link]
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Kennedy, S. M. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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Application Notes and Protocols for In Vitro Assay Development: Characterizing 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol Derivatives
Introduction: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold
The 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol scaffold represents a promising starting point for the discovery of novel therapeutic agents. An analysis of structurally related compounds reveals a wide spectrum of potential biological activities, including but not limited to anti-inflammatory, anti-cancer, anti-diabetic, and central nervous system (CNS) effects.[1][2][3][4][5][6] The rigorous in vitro evaluation of new derivatives from this class is a foundational element of the drug discovery process, offering critical insights into their mechanism of action, potency, and selectivity.[7]
This guide provides a comprehensive framework for the initial in vitro characterization of novel 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol derivatives. We present a tiered approach, beginning with broad assessments of cytotoxicity and progressing to more specific, target-oriented assays. The protocols herein are designed to be robust and adaptable, providing researchers with the necessary tools to elucidate the therapeutic promise of this versatile chemical series.
Tier 1: Foundational Cytotoxicity and Antiproliferative Screening
The initial step in characterizing any novel compound is to assess its general effect on cell viability and proliferation. This provides a baseline understanding of the compound's potency and therapeutic window. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which in turn correlates with the number of viable cells.[8]
Data Presentation: Antiproliferative Activity of a Hypothetical Derivative (Cmpd-X)
The antiproliferative effects of a hypothetical compound, "Cmpd-X," were evaluated across a panel of human cancer cell lines representing diverse tumor origins. The half-maximal inhibitory concentration (IC50) was determined for each cell line after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) of Cmpd-X |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| HCT116 | Colorectal Carcinoma | 15.7 |
| A549 | Lung Carcinoma | 22.5 |
| PC-3 | Prostate Cancer | 5.1 |
| SH-SY5Y | Neuroblastoma | > 50 |
Interpretation: The data suggests that Cmpd-X exhibits selective antiproliferative activity, with notable potency against prostate and breast cancer cell lines, while showing minimal effect on the neuroblastoma cell line at the tested concentrations.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted for adherent cells in a 96-well format.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1][8] The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Test compound (e.g., Cmpd-X) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Tier 2: Target-Based and Mechanistic Assays
Based on the initial cytotoxicity screening and the known activities of structurally similar molecules, a panel of more specific assays can be employed to identify the compound's mechanism of action.
Workflow for Mechanistic Investigation
Caption: A tiered workflow for the in vitro characterization of novel compounds.
A. Enzyme Inhibition Assays
Given that derivatives of similar scaffolds have shown activity against enzymes like Monoamine Oxidase B (MAO-B), a key target in Parkinson's disease, an enzyme inhibition assay is a logical next step.[6]
Principle: These assays measure the ability of a compound to interfere with the activity of a specific enzyme.[6][11] The assay typically involves incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the formation of the product.
Protocol: Fluorometric MAO-B Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4), a solution of recombinant human MAO-B, a fluorogenic substrate (e.g., Amplex Red), and horseradish peroxidase (HRP).
-
Compound Dilution: Prepare serial dilutions of the test compound in the reaction buffer.
-
Assay Plate Setup: In a 96-well black plate, add the test compound dilutions, followed by the MAO-B enzyme. Include a positive control inhibitor (e.g., selegiline) and a no-inhibitor control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate and HRP mixture to all wells to start the reaction.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
B. Receptor Binding Assays
Structurally related phenylpropanol derivatives have shown affinity for serotonin receptors, suggesting potential applications in CNS disorders.[4] A competitive receptor binding assay can determine if the test compound binds to a specific receptor.
Principle: This assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand that is known to bind to the target receptor with high affinity.[2][4]
Protocol: Radioligand Binding Assay for 5-HT1A Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT1A receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand (e.g., [3H]8-OH-DPAT), serial dilutions of the test compound, and the membrane preparation.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.[12]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Calculate the Ki (inhibition constant) of the test compound from its IC50 value using the Cheng-Prusoff equation.
C. Western Blot for Protein Expression Analysis
To investigate the downstream effects of a compound on a particular signaling pathway, Western blotting is an indispensable technique. For example, if a compound is found to inhibit a kinase, a Western blot can confirm the reduced phosphorylation of its downstream targets.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol: Western Blot for Phospho-p38 MAPK
-
Cell Lysis: Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) for normalization.
Self-Validating Systems and Best Practices
To ensure the trustworthiness of the data generated, each assay must be a self-validating system.
-
Controls: Always include appropriate positive and negative controls. For enzyme and receptor assays, a known inhibitor or ligand should be used as a positive control. For cell-based assays, vehicle-treated and untreated wells are essential.
-
Replicates: All experiments should be performed with technical and biological replicates to ensure reproducibility.
-
Dose-Response: Test compounds over a wide range of concentrations to generate a complete dose-response curve.
-
Assay Quality Metrics: For high-throughput screening, parameters like Z'-factor and signal-to-background ratio should be monitored to assess assay quality.
Conclusion
The 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol chemical scaffold holds considerable potential for the development of new therapeutics. The systematic application of the in vitro assays described in this guide will enable researchers to effectively screen novel derivatives, elucidate their mechanisms of action, and identify promising lead candidates for further preclinical and clinical development. A methodical, tiered approach ensures an efficient use of resources and provides a solid foundation for data-driven decision-making in the drug discovery pipeline.
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Application Note & Protocols: A Tiered Strategy for Cell-Based Screening of a Novel 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol Chemical Library
Introduction
The discovery of novel therapeutic agents is a cornerstone of biomedical research and pharmaceutical development. Chemical libraries based on privileged scaffolds offer a rich source of potential drug candidates. The 3-phenylpropan-1-ol scaffold, for instance, is a core component of various biologically active molecules and approved drugs[1][2]. This application note provides a detailed, field-proven guide for the cell-based screening of a novel library of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol derivatives. As the specific biological targets of this library are yet to be elucidated, a tiered, unbiased screening approach is paramount. This guide is designed for researchers, scientists, and drug development professionals to systematically identify and characterize the biological activities of these novel compounds, moving from broad phenotypic effects to more specific functional responses.
Our proposed strategy is built on the principle of a screening funnel, which begins with broad, high-throughput assays to identify any compounds with cellular activity. Subsequent, more complex and targeted assays are then employed to characterize the mechanism of action of the initial "hits." This approach maximizes efficiency and minimizes resource expenditure by focusing on the most promising compounds at each stage. We will provide detailed, self-validating protocols for each step, from initial cytotoxicity profiling to secondary functional screens and final hit validation.
Phase 1: Primary Screening - Establishing a Bioactivity Baseline
The initial phase of any screening campaign for a novel compound library is to determine the concentration range at which the compounds exert a biological effect without causing overt, non-specific toxicity. This is a critical step, as it informs the concentrations to be used in all subsequent, more specific assays.[3][4] A common and robust method for this is the assessment of cell viability and proliferation.
Protocol 1: High-Throughput Cytotoxicity/Cytostaticity Profiling using a Resazurin-Based Assay
Principle: This assay quantitatively measures cell viability by using the redox indicator resazurin. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. This assay is cost-effective, sensitive, and amenable to high-throughput screening (HTS).[5]
Materials:
-
A panel of human cell lines (e.g., HEK293 for normal kidney, MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol library compounds dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Doxorubicin or another known cytotoxic agent (positive control)
-
DMSO (vehicle control)
-
Sterile, black, clear-bottom 96-well or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a dilution series of the library compounds in complete medium. A common starting concentration range is 0.1 µM to 100 µM.
-
Include wells for vehicle control (DMSO at the same final concentration as the compounds) and a positive control (e.g., a dilution series of doxorubicin).
-
Carefully remove the medium from the wells and add the medium containing the diluted compounds.
-
Incubate for 48-72 hours.
-
-
Resazurin Addition and Incubation:
-
Add resazurin solution to each well to a final concentration of 10-25 µg/mL.
-
Incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
Data Analysis and Interpretation: The fluorescence intensity is normalized to the vehicle control (100% viability) and a no-cell control (0% viability). The results will identify compounds that are cytotoxic (reduce cell viability) or cytostatic (inhibit cell proliferation). Compounds exhibiting significant cytotoxicity at low concentrations should be flagged for potential non-specific effects in subsequent assays. The data from this primary screen is crucial for selecting appropriate, non-toxic concentration ranges for the secondary screens.
Phase 2: Secondary Screening - Unveiling the Functional Effects of "Hits"
Compounds that are not broadly cytotoxic but show some level of activity in the primary screen, or those for which a non-toxic concentration range has been established, can proceed to secondary screening. This phase aims to broadly characterize the functional effects of the compounds to generate hypotheses about their mechanism of action.[6][7]
Workflow for Secondary Screening
Caption: Tiered screening workflow from primary cytotoxicity assessment to a panel of secondary functional assays.
Protocol 2: Multiplexed Reporter Gene Assays for Key Signaling Pathways
Principle: Reporter gene assays are powerful tools for monitoring the activity of specific transcription factors and signaling pathways.[8][9][10] By placing a reporter gene (e.g., luciferase or fluorescent protein) under the control of a promoter with response elements for a specific transcription factor, the activity of that pathway can be quantified by measuring the reporter protein's expression.[11]
Materials:
-
Cell lines stably expressing reporter constructs for key signaling pathways (e.g., NF-κB, p53, CREB, AP-1).
-
Library compounds and appropriate positive and negative controls for each pathway (e.g., TNF-α for NF-κB activation).
-
Luciferase assay reagent (if using a luciferase reporter).
-
Luminometer or fluorescence plate reader.
-
White, opaque 96-well or 384-well plates.
Step-by-Step Protocol:
-
Cell Seeding: Seed the reporter cell lines in white, opaque microplates as described in Protocol 1.
-
Compound Treatment: Treat the cells with the library compounds at non-toxic concentrations. Include appropriate controls.
-
Induction (if necessary): For some pathways, a stimulating agent is required to induce a baseline level of activity that can be inhibited by the compounds. Add the inducer at a predetermined optimal concentration.
-
Incubation: Incubate for a period sufficient to allow for transcription and translation of the reporter gene (typically 6-24 hours).
-
Signal Detection:
-
For luciferase reporters, lyse the cells and add the luciferase substrate. Measure luminescence using a luminometer.
-
For fluorescent protein reporters, measure fluorescence directly in the plate reader.
-
Data Analysis and Interpretation: Changes in reporter signal in response to compound treatment indicate modulation of the corresponding signaling pathway. This can provide the first clues into the compound's mechanism of action. For example, inhibition of the NF-κB reporter could suggest anti-inflammatory activity.
Protocol 3: Cell-Based Kinase Inhibition Profiling
Principle: Protein kinases are a major class of drug targets. A cell-based kinase assay can assess the ability of compounds to inhibit the phosphorylation of a specific substrate within a cellular context.[12] This provides more physiologically relevant data than a purely biochemical assay.
Materials:
-
Cell line overexpressing a target kinase or a panel of kinases.
-
Phospho-specific antibody for the kinase's substrate.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
Appropriate substrate for the detection system (e.g., TMB for HRP).
-
Known kinase inhibitor (positive control).
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with library compounds as previously described.
-
Cell Lysis: After incubation, lyse the cells to release the proteins.
-
ELISA-Based Detection:
-
Coat a high-binding ELISA plate with a capture antibody for the kinase substrate.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add the phospho-specific primary antibody.
-
Wash and add the enzyme-conjugated secondary antibody.
-
Wash and add the detection substrate.
-
Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis and Interpretation: A decrease in signal compared to the vehicle control indicates inhibition of the kinase. Screening against a panel of kinases can provide information on the selectivity of the active compounds.
Protocol 4: GPCR Activity Screening via Calcium Mobilization Assay
Principle: G-protein coupled receptors (GPCRs) are another major drug target class.[13][14] Many GPCRs, upon activation, trigger the release of intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.[15][16]
Materials:
-
Cell line endogenously or recombinantly expressing a GPCR of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).
-
Known agonist and antagonist for the target GPCR.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add the library compounds (to test for agonist activity) or a known agonist followed by the library compounds (to test for antagonist activity).
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.
Data Analysis and Interpretation: An increase in fluorescence upon compound addition indicates agonist activity. A decrease in the agonist-induced fluorescence increase indicates antagonist activity.
Protocol 5: Ion Channel Modulation via Membrane Potential Assay
Principle: Ion channels are involved in a wide range of physiological processes.[17][18] Changes in ion channel activity alter the cell's membrane potential. This can be detected using fluorescent dyes that are sensitive to changes in membrane potential.[19]
Materials:
-
Cell line expressing the ion channel of interest.
-
Membrane potential-sensitive fluorescent dye.
-
Known ion channel opener and blocker (positive controls).
-
Fluorescence plate reader.
Step-by-Step Protocol:
-
Cell Seeding and Dye Loading: Similar to the calcium mobilization assay, seed cells and load them with the membrane potential-sensitive dye.
-
Compound Treatment: Treat the cells with the library compounds.
-
Signal Detection: Measure the fluorescence intensity. An increase or decrease in fluorescence, depending on the dye and the ion channel, indicates modulation of channel activity.
Phase 3: Hit Confirmation and Validation
The goal of this phase is to confirm the activity of "hits" identified in the secondary screens and to eliminate false positives.[20][21]
Workflow for Hit Validation
Caption: Workflow for hit validation, from dose-response analysis to confirmed, specific activity.
Protocol 6: Dose-Response Analysis and IC50/EC50 Determination
Principle: To quantify the potency of a hit compound, a dose-response curve is generated by testing a range of concentrations in the relevant secondary assay. From this curve, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be calculated.
Step-by-Step Protocol:
-
Prepare a wider and more granular dilution series of the hit compound (e.g., 10-12 concentrations in a semi-log or log scale).
-
Perform the secondary assay in which the hit was identified using this dilution series.
-
Plot the response (e.g., % inhibition or % activation) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Strategies for Eliminating False Positives
-
Orthogonal Assays: Confirm the hit in a different assay that measures the same biological endpoint but uses a different technology or readout.[22] For example, a hit from a luciferase reporter assay could be confirmed by measuring the mRNA levels of an endogenous target gene using qPCR.
-
Counter-Screening: Test the hit compound in assays for unrelated targets to assess its selectivity. For example, a compound that appears to inhibit a specific kinase should be tested against a panel of other kinases.
-
Assay Interference Checks: Some compounds can interfere with the assay technology itself (e.g., by auto-fluorescing or inhibiting the reporter enzyme). These can be identified by running the assay in the absence of cells or by using purified components.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Primary Screening Data
| Compound ID | Cell Line | Max Concentration Tested (µM) | GI50 (µM) |
| Cmpd-001 | HEK293 | 100 | >100 |
| Cmpd-002 | MCF-7 | 100 | 12.5 |
| Cmpd-003 | A549 | 100 | >100 |
| Cmpd-004 | HepG2 | 100 | 2.3 |
GI50: Concentration causing 50% growth inhibition.
Table 2: Hypothetical Secondary Screening and Hit Validation Data
| Compound ID | Target/Pathway | Assay Type | EC50/IC50 (µM) | Selectivity Notes |
| Cmpd-001 | NF-κB | Luciferase Reporter | IC50 = 5.2 | Inactive against AP-1 and p53 |
| Cmpd-002 | Kinase X | Cell-based ELISA | IC50 = 1.8 | >20-fold selective over Kinase Y, Z |
| Cmpd-003 | GPCR Y | Calcium Mobilization | EC50 = 0.9 | No activity at unrelated GPCR Z |
Conclusion
The systematic, tiered approach outlined in this application note provides a robust framework for the initial characterization of a novel 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol library. By progressing from broad cytotoxicity profiling to specific functional assays and rigorous hit validation, researchers can efficiently identify and prioritize compounds with promising therapeutic potential. This strategy ensures that resources are focused on compounds with genuine and specific biological activity, paving the way for more in-depth mechanism-of-action studies and preclinical development.
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PubMed. (2022). Phenylpropanoid Glycoside and Phenolic Acid Profiles and Biological Activities of Biomass Extracts from Different Types of Verbena officinalis Microshoot Cultures and Soil-Grown Plant. Available from: [Link]
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PubChem. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. Available from: [Link]
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ResearchGate. (2025). Biological Properties of Some Volatile Phenylpropanoids. Available from: [Link]
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PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]
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PubMed. Reporter gene assays. Available from: [Link]
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NCBI. (2012). Ion Channel Screening. Available from: [Link]
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Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]
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NCBI. Interpreting and Validating Results from High-Throughput Screening Approaches. Available from: [Link]
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BMG Labtech. (2024). Gene reporter assays. Available from: [Link]
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Creative Diagnostics. Reporter Gene Assay. Available from: [Link]
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Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]
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Application Notes and Protocols for 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol as a Putative Chemical Probe
Disclaimer: The following application notes and protocols are a hypothetical guide for the investigation of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol as a chemical probe. As of the writing of this document, there is limited publicly available information on the specific biological targets and mechanism of action of this compound. The proposed applications and experimental procedures are based on the structural features of the molecule and established principles in chemical biology and drug discovery.
Introduction: Unveiling the Potential of a Novel Scaffold
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a unique small molecule with a diarylpropanol scaffold. Its structure, featuring a benzyloxy group, a brominated phenyl ring, and a flexible propanol chain, suggests potential interactions with various biological targets. Small molecules are foundational to drug discovery, with over 90% of marketed drugs falling into this category.[1][2] They offer the advantages of oral bioavailability and the ability to cross cell membranes to engage intracellular targets.[2] The exploration of novel small molecules like 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a critical endeavor in identifying new therapeutic agents and tools for understanding complex biological processes.[3][4]
Based on its structural motifs, we hypothesize that this compound may act as a modulator of protein-protein interactions (PPIs).[5] The extended and somewhat rigid diaryl system could mimic a peptide secondary structure, such as an alpha-helix, which is often involved in PPIs. The benzyloxy and bromo substituents could provide key hydrophobic and halogen bonding interactions within a protein binding pocket. Chemical probes are indispensable tools for dissecting the complexities of PPIs within signal transduction pathways, offering insights into disease mechanisms and paving the way for new therapeutic strategies.[5]
This document provides a series of protocols to guide the initial characterization of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol as a chemical probe, focusing on a hypothetical interaction with the p53-MDM2 protein-protein interaction. This interaction is a critical regulator of cell cycle and apoptosis, and its disruption is a key strategy in cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is provided in the table below.[6]
| Property | Value | Source |
| Molecular Formula | C22H21BrO2 | PubChem[6] |
| Molecular Weight | 397.3 g/mol | PubChem[6] |
| CAS Number | 156755-25-8 | PubChem[6] |
| XLogP3 | 5.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
Proposed Mechanism of Action
We propose that 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol acts as an inhibitor of the p53-MDM2 interaction. The tumor suppressor protein p53 is a transcription factor that regulates the expression of genes involved in cell cycle arrest and apoptosis. MDM2 is an E3 ubiquitin ligase that binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 activity. By binding to the p53-binding pocket of MDM2, our hypothetical probe could prevent the interaction with p53, leading to the stabilization and activation of p53, and subsequent induction of apoptosis in cancer cells.
Caption: Hypothetical mechanism of action of the chemical probe.
Experimental Protocols
The following protocols outline a suggested workflow for validating the use of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol as a chemical probe for the p53-MDM2 interaction.
Protocol 1: In Vitro Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition
This assay will determine if the compound can directly disrupt the interaction between p53 and MDM2 in a purified system.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescein-labeled p53 peptide (e.g., FAM-p53(1-15))
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA, 1 mM DTT
-
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (dissolved in DMSO)
-
Positive control: A known p53-MDM2 inhibitor (e.g., Nutlin-3)
-
384-well black plates
-
Fluorescence plate reader with polarization optics
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions. For the negative control, add 1 µL of DMSO.
-
Add 19 µL of a solution containing FAM-p53 peptide (final concentration ~5 nM) and MDM2 protein (final concentration determined by titration, typically in the low nM range) in assay buffer to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the Fluorescence Polarization Assay.
Protocol 2: Cell-Based p53-Luciferase Reporter Assay
This assay will assess the compound's ability to activate p53 transcriptional activity in a cellular context.
Materials:
-
A human cancer cell line with wild-type p53 (e.g., HCT116)
-
p53-luciferase reporter plasmid (containing p53 response elements driving luciferase expression)
-
Transfection reagent
-
Cell culture medium and supplements
-
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (dissolved in DMSO)
-
Positive control: A known p53 activator (e.g., Doxorubicin)
-
Luciferase assay reagent
-
96-well white plates
-
Luminometer
Procedure:
-
Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the p53-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or positive control. Include a DMSO vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTS or CellTiter-Glo assay).
-
Calculate the EC50 value, the concentration at which the compound elicits a half-maximal response.
Protocol 3: Western Blot Analysis of p53 and Downstream Targets
This protocol will be used to confirm the stabilization of p53 and the induction of its downstream target proteins.
Materials:
-
HCT116 cells
-
3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HCT116 cells with varying concentrations of the test compound for 6-24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control.
Hypothetical Data
The following table presents hypothetical data that could be obtained from the described experiments.
| Assay | Parameter | Hypothetical Value (Mean ± SD) |
| FP Assay | IC50 | 5.2 ± 0.8 µM |
| p53-Luciferase Reporter Assay | EC50 | 8.1 ± 1.2 µM |
| Western Blot Analysis | p53 Stabilization | 3-fold increase at 10 µM |
| Western Blot Analysis | p21 Induction | 4-fold increase at 10 µM |
Conclusion
The provided protocols offer a comprehensive starting point for the characterization of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol as a potential chemical probe. By systematically evaluating its in vitro and cellular activities, researchers can elucidate its mechanism of action and determine its utility for studying the p53-MDM2 signaling pathway and potentially for the development of novel anticancer therapeutics. The principles and techniques described are broadly applicable to the investigation of other novel small molecules in drug discovery and chemical biology.
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Application Notes & Protocols: A Phased Approach for the Biological Evaluation of Novel C22H21BrO2 Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery of novel therapeutic agents requires a systematic and rigorous biological evaluation process. This document provides a comprehensive, phased experimental workflow designed for the initial characterization of C22H21BrO2 derivatives, a class of brominated organic compounds with potential pharmacological activity.[1][2] Moving beyond a simple checklist of assays, this guide explains the scientific rationale behind a tiered approach, beginning with broad cytotoxicity screening, progressing to functional assays for anti-inflammatory and pro-apoptotic activity, and culminating in targeted mechanistic studies of key signaling pathways. Each protocol is presented as a self-validating system, complete with necessary controls, to ensure data integrity and reproducibility.
Introduction: The Rationale for a Phased Evaluation
The journey of a novel compound from the chemist's bench to a potential clinical candidate is long and marked by high attrition rates.[3] A structured, multi-phase evaluation workflow is therefore critical for making efficient and data-driven decisions. This guide is built on a funnel-like logic: casting a wide net initially to understand the compound's fundamental interaction with living cells, and then using those results to inform more specific and resource-intensive investigations.
The presence of a bromine atom in an organic molecule can significantly influence its biological properties, often imparting anticancer, anti-inflammatory, or antimicrobial activities.[4][5][6] Therefore, our workflow is designed to probe these potential activities systematically. We will proceed through three distinct phases:
-
Phase 1: Primary Screening: Establishes the fundamental cytotoxic profile and therapeutic window of the derivatives.
-
Phase 2: Functional Activity Screening: Investigates specific, therapeutically relevant biological effects, such as anti-inflammatory or pro-apoptotic activity.
-
Phase 3: Mechanistic Investigation: Aims to elucidate the underlying molecular pathways through which the lead compounds exert their effects.
This phased approach ensures that resources are focused on the most promising candidates and that a comprehensive biological profile is built in a logical, stepwise manner.
Caption: High-level overview of the phased experimental workflow.
Phase 1: Primary Screening – Cytotoxicity & Cell Viability
Scientific Rationale: Before any functional assessment, it is imperative to determine the concentration range at which the C22H21BrO2 derivatives affect cell viability.[7] This initial screen identifies the half-maximal inhibitory concentration (IC50) and helps distinguish between cytotoxic and non-cytotoxic effects. This data is fundamental for designing all subsequent experiments, ensuring that observed functional effects are not simply a byproduct of widespread cell death.[8] We will utilize a tetrazolium salt-based assay, a reliable and high-throughput method for assessing metabolic activity as a proxy for cell viability.[9][10]
Protocol 1.1: MTT/XTT Cell Viability Assay
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[11] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells. The XTT assay is often preferred as it produces a water-soluble formazan, eliminating the need for a final solubilization step required for MTT.[11]
Materials:
-
C22H21BrO2 derivatives
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the C22H21BrO2 derivatives in complete medium. A typical range would be from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the respective wells. Include "vehicle control" wells (containing only the solvent, e.g., DMSO, at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
Addition of Reagent:
-
For XTT: Add 50 µL of the XTT reagent solution to each well. Incubate for 2-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Afterwards, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Shake the plate gently and measure the absorbance on a microplate reader. For XTT, the wavelength is typically 450-490 nm. For MTT, the wavelength is 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative 1 | MCF-7 | 48 | 12.5 |
| Derivative 1 | HEK293 | 48 | >100 |
| Derivative 2 | MCF-7 | 48 | 5.2 |
| Derivative 2 | HEK293 | 48 | 45.8 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.8 |
Phase 2: Functional Activity Screening
Scientific Rationale: With the IC50 values established, we can now investigate specific biological activities at sub-lethal concentrations. Based on the known properties of brominated compounds, we will focus on two key areas: anti-inflammatory potential and the induction of apoptosis (a common mechanism for anticancer drugs).
Protocol 2.1: Anti-Inflammatory Activity via Cytokine Measurement (ELISA)
Principle: Inflammation is often mediated by the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of these cytokines in cell culture supernatants.[14] We will use a macrophage-like cell line (e.g., RAW 264.7), stimulate an inflammatory response with lipopolysaccharide (LPS), and measure the ability of the C22H21BrO2 derivatives to reduce cytokine secretion.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
C22H21BrO2 derivatives (at non-toxic concentrations, e.g., IC50/4)
-
Commercial ELISA kits for TNF-α and IL-6[15]
-
24-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and grow to ~80% confluency.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the C22H21BrO2 derivatives for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cell debris.
-
ELISA Protocol: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[16] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and the collected supernatants.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Generate a standard curve from the standards.[15] Use this curve to calculate the concentration of each cytokine in the samples. Express the results as a percentage of the LPS-only control.
Data Presentation:
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (No LPS) | 15 | - | 25 | - |
| LPS Only | 2500 | 0% | 4000 | 0% |
| LPS + Derivative 2 (1 µM) | 1250 | 50% | 1800 | 55% |
| LPS + Dexamethasone (Control) | 250 | 90% | 400 | 90% |
Protocol 2.2: Pro-Apoptotic Activity via Caspase-3/7 Assay
Principle: If the primary screen revealed cytotoxicity, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs and is executed by a family of proteases called caspases.[17] Caspases-3 and -7 are key executioner caspases.[18] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7, generating a luminescent signal proportional to enzyme activity.[19]
Materials:
-
Cancer cell line showing sensitivity in Phase 1 (e.g., MCF-7)
-
C22H21BrO2 derivatives (at cytotoxic concentrations, e.g., IC50)
-
Commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a white-walled 96-well plate as described in Protocol 1.1.
-
Cell Treatment: Treat cells with the C22H21BrO2 derivatives at their respective IC50 concentrations for a time course (e.g., 6, 12, 24 hours). Include an untreated control and a positive control (e.g., Staurosporine).
-
Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the caspase assay reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells (can be run in parallel with a viability assay) and express the results as a fold change over the untreated control.
Phase 3: Mechanistic Investigation
Scientific Rationale: Having confirmed a specific biological activity, the final phase aims to identify the molecular mechanism. We will investigate two major signaling pathways that are central to both inflammation and cancer: the NF-κB and MAPK pathways.
Investigation 3.1: NF-κB Signaling Pathway
Background: The transcription factor NF-κB is a master regulator of inflammation and cell survival.[13][20] In resting cells, it is held inactive in the cytoplasm. Upon stimulation (e.g., by LPS or TNF-α), a signaling cascade leads to the translocation of NF-κB into the nucleus, where it activates the expression of pro-inflammatory and pro-survival genes. Inhibiting this translocation is a key therapeutic strategy.
Proposed Method: High-Content Imaging of NF-κB Translocation This method uses automated fluorescence microscopy to visualize and quantify the movement of NF-κB from the cytoplasm to the nucleus.[21] Cells are stained with an antibody against an NF-κB subunit (e.g., p65) and a nuclear counterstain (e.g., DAPI). Software then calculates the ratio of nuclear to cytoplasmic fluorescence, providing a robust measure of activation.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Investigation 3.2: MAPK Signaling Pathway
Background: The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate cell proliferation, differentiation, stress responses, and apoptosis.[22] Key members include ERK, JNK, and p38. The Ras-Raf-MEK-ERK pathway is frequently hyperactivated in cancers.[23][24] Analyzing the phosphorylation status of these kinases can reveal if the compound interferes with this critical signaling network.
Proposed Method: Western Blotting for Phosphorylated Kinases Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated (i.e., active) forms of kinases like ERK and p38, we can determine if the C22H21BrO2 derivatives inhibit their activation in response to a stimulus (e.g., growth factors or stress).
Conclusion
This application note outlines a logical, multi-phased workflow for the comprehensive biological evaluation of novel C22H21BrO2 derivatives. By systematically progressing from broad cytotoxicity screening to specific functional assays and finally to targeted mechanistic studies, researchers can efficiently characterize new chemical entities, identify promising lead candidates, and build a robust data package for further drug development. This structured approach maximizes the value of experimental data while conserving resources, providing a solid foundation for translating chemical novelty into therapeutic potential.
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Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5629.
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Pruett, T. L., & Mapp, P. I. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in molecular biology (Clifton, N.J.), 915, 187–203.
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Ahmad, A. S., et al. (2014). The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke. Current medicinal chemistry, 21(18), 2095–2107.
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Gunathilake, K. D. P. P., et al. (2018). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Pharmacognosy and Phytochemistry, 7(5), 13-19.
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Saikia, I., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.
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Roy, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
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Burotto, M., et al. (2014). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. Molecular cancer therapeutics, 13(12), 2851–2862.
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El-Sayed, W. M., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 26(11), 3121.
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Troubleshooting & Optimization
Technical Support Center: HPLC Purification of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
This guide provides a comprehensive preparative HPLC method and troubleshooting advice for the purification of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. The information is tailored for researchers and drug development professionals aiming to achieve high purity and recovery of this target compound.
Section 1: Recommended Preparative HPLC Method
The structural characteristics of the target molecule—featuring multiple aromatic rings (phenyl, benzyloxy, bromophenyl) and a propanol chain—render it significantly non-polar. Consequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective purification strategy.[1] The method detailed below is designed as a robust starting point for achieving high-purity fractions.
Chromatographic Conditions
The selection of the stationary and mobile phases is critical for resolving the target compound from potential impurities, such as starting materials or side-products. A C18 stationary phase is recommended for its strong hydrophobic retention, which is ideal for this molecule.[2] While a Phenyl-Hexyl phase could also be considered to leverage π-π interactions with the aromatic rings, C18 provides a more universally applicable and robust starting point.[3][4][5]
Table 1: HPLC System & Column Specifications
| Parameter | Specification | Rationale |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilane), Silica-based | Provides strong hydrophobic interactions necessary for retaining the non-polar target molecule.[2][6] |
| Particle Size | 5 µm | Offers a good balance between separation efficiency and backpressure for preparative scale.[7] |
| Column Dimensions | 21.2 mm (ID) x 150 mm (L) | A standard semi-preparative dimension suitable for purifying milligram to low-gram quantities.[8] |
| Detector | UV/Vis with Diode Array (DAD) | The multiple aromatic rings provide strong chromophores. Monitoring at 254 nm is a good starting point. |
| Sample Solvent | 50:50 Acetonitrile:Water or DMSO | The sample must be fully dissolved in a solvent weaker than or equal to the initial mobile phase to prevent peak distortion.[8] Filter sample through a 0.45 µm syringe filter before injection.[8] |
Table 2: Mobile Phase & Gradient Program
| Parameter | Specification | Rationale |
|---|---|---|
| Mobile Phase A | HPLC-grade Water | The polar component of the mobile phase system. |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) | The organic modifier. ACN is chosen for its low viscosity and UV cutoff.[2] |
| Flow Rate | 20.0 mL/min | Adjusted for the 21.2 mm ID column to maintain optimal linear velocity. |
| Gradient Program | Time (min) | % B (ACN) |
| 0.0 | 60 | |
| 15.0 | 95 | |
| 17.0 | 95 | |
| 17.1 | 60 | |
| 20.0 | 60 |
| Rationale for Gradient | A gradient is essential for eluting this highly retained compound with a good peak shape while ensuring that any more polar impurities elute early and any less polar impurities are washed off the column at high organic concentrations.[9] The final hold at 95% ACN cleans the column, and the re-equilibration step ensures reproducibility. |
Step-by-Step Purification Protocol
-
System Preparation: Ensure the HPLC system is thoroughly flushed and free of contaminants. Prime all pump lines with the respective mobile phases.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (60% ACN) for at least 5-10 column volumes (approximately 15-20 minutes at 20 mL/min) or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude sample in the minimum amount of sample solvent. Ensure complete dissolution. Filter the sample solution through a 0.45 µm PTFE syringe filter to remove particulates that could clog the column frit.[10]
-
Injection & Run: Inject the filtered sample onto the equilibrated column and start the gradient program. The injection volume will depend on the concentration and the column's loading capacity, which should be determined via a loading study.
-
Fraction Collection: Collect fractions based on the UV detector signal. Use peak-based triggering to collect the main peak corresponding to the target compound.
-
Post-Run Analysis: Analyze the collected fractions using an analytical scale HPLC method to confirm purity.
-
Product Isolation: Combine the pure fractions. The solvent (Acetonitrile/Water) can be removed via rotary evaporation or lyophilization to yield the purified solid product.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during HPLC purification in a question-and-answer format.
Question: My peak is tailing severely. What is the cause and how can I fix it?
Answer: Peak tailing is typically caused by one of two issues: secondary chemical interactions or column overload.
-
Secondary Interactions: For your neutral molecule, the most likely interaction is with active silanol groups on the silica surface of the stationary phase.[11][12]
-
Solution: Ensure you are using a high-quality, end-capped C18 column, which minimizes exposed silanols. While less common for neutral compounds, adding a very small amount (0.05-0.1%) of a modifier like formic acid to the mobile phase can sometimes improve peak shape by protonating any residual silanols, but this should be tested carefully.
-
-
Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a tailed peak shape.[8][13]
-
Solution: Perform a loading study. Systematically reduce the injected mass by half until the peak shape becomes symmetrical. This will define the maximum loading capacity for your column under these conditions.
-
Question: I am seeing a split or broad peak for my compound. What's wrong?
Answer: Peak splitting or severe broadening often points to a physical problem with the column or an issue with the injection solvent.
-
Column Inlet Frit Blockage: Particulates from the sample or pump seals can clog the inlet frit, causing poor distribution of the sample onto the column bed.[10]
-
Solution: First, try back-flushing the column (disconnect it from the detector) at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced. Always filter your samples to prevent this.[10]
-
-
Column Void: A void or channel in the packing material can cause the sample band to spread unevenly. This can happen from pressure shocks or operating at a pH that degrades the silica.
-
Solution: Unfortunately, a significant void usually means the column is compromised and needs to be replaced.
-
-
Injection Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure DMSO or DMF when the mobile phase starts at 60% ACN) will cause the sample to spread down the column before the gradient starts, resulting in a broad or split peak.[8]
-
Solution: Always aim to dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, use the absolute minimum volume possible.[8]
-
Question: My system backpressure is suddenly much higher than normal. How do I diagnose this?
Answer: High backpressure is a clear sign of a blockage in the system.[12]
-
Troubleshooting Workflow: Systematically isolate the source of the pressure.
-
Start by removing the column and replacing it with a union. If the pressure returns to normal, the blockage is in the column.
-
If the pressure is still high without the column, the blockage is upstream. Check in-line filters, injector components, and tubing.
-
If the column is the cause, it is likely a blocked inlet frit.[10]
-
Below is a diagnostic workflow to identify the source of common chromatographic problems.
Caption: Troubleshooting workflow for poor peak shape.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I scale this method from my analytical (4.6 mm ID) column to the recommended preparative (21.2 mm ID) column?
The key to successful scaling is to maintain the same linear velocity of the mobile phase and proportional sample load.[14] Use the following formulas:
-
Flow Rate Scaling:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
Example: 20.0 mL/min = 1.0 mL/min × (10.6² / 2.3²)
-
-
Injection Volume Scaling:
-
Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Gradient Time: The gradient time should remain the same to ensure equivalent separation. It is crucial to use columns with the same stationary phase chemistry and particle size for a predictable transfer.[15][16]
Q2: My sample recovery is low. Where could my product be going?
Low recovery can be frustrating, but it's often a solvable methods development issue.[17]
-
Precipitation: The compound may be precipitating on the column when the sample, dissolved in a strong solvent, hits the weaker initial mobile phase. Try injecting a smaller, more dilute sample to see if recovery improves.
-
Adsorption: While less common with modern C18 columns, irreversible adsorption can occur. A column wash with a very strong, non-traditional solvent (like isopropanol or THF) might recover the material.
-
Fraction Collection Error: Ensure your fraction collector delay volume is calibrated correctly.[18] An incorrect setting could mean you are collecting fractions before or after your peak has fully eluted.
Q3: What are the best practices for handling and storing the purified compound after isolation?
Once pure fractions are combined and the solvent is removed, proper handling is vital to maintain purity.
-
Drying: Ensure the compound is thoroughly dried under high vacuum to remove residual solvents, which can be confirmed by 1H NMR spectroscopy.
-
Storage: Store the final compound in a sealed vial, protected from light and moisture. For long-term storage, keeping it in a freezer at -20°C is recommended, especially if there's any potential for degradation.
References
-
Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]
-
Pickering Interfaces. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Scribd. (n.d.). Preparative HPLC Method Development Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Retrieved from [Link]
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
Costanzo, S. J. (1997). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Journal of Chromatographic Science, 35(4), 179-184. Retrieved from [Link]
-
Agilent Technologies. (2023). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
-
ResearchGate. (2014). How can I scale up from analytical to preparative HPLC?. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Mobile Phase Composition for RP-HPLC Method. Retrieved from [Link]
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Side product formation in the synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Welcome to the technical support center for the synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the complexities of this multi-step synthesis and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol and their associated side products?
A1: The most prevalent synthetic strategies typically involve two key stages: the formation of a chalcone intermediate followed by a reduction or a Grignard addition.
-
Route 1: Claisen-Schmidt Condensation followed by Reduction. This route begins with the base-catalyzed condensation of 2-(benzyloxy)-5-bromoacetophenone with benzaldehyde to form the chalcone, (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one.[1][2] This intermediate is then reduced to the desired product.
-
Common Side Products:
-
Unreacted starting materials: Incomplete condensation can lead to the presence of both the acetophenone and benzaldehyde in the product mixture.
-
Self-condensation products of acetophenone: The acetophenone can undergo self-condensation, especially under harsh basic conditions.[3]
-
Cannizzaro reaction products of benzaldehyde: If a strong base is used, benzaldehyde can disproportionate to benzyl alcohol and benzoic acid.
-
Over-reduction products: During the reduction of the chalcone, the benzyl protecting group can be cleaved, leading to the formation of 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropan-1-ol. Additionally, the phenyl rings may be partially or fully hydrogenated under aggressive reduction conditions.
-
-
-
Route 2: Grignard Reaction. This approach involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate ester or aldehyde, like ethyl 3-(2-(benzyloxy)-5-bromophenyl)-3-oxopropanoate.
-
Common Side Products:
-
Wurtz coupling products: The Grignard reagent can couple with itself to form biphenyl.
-
Enolization of the ester/aldehyde: The Grignar reagent, being a strong base, can deprotonate the alpha-carbon of the carbonyl compound, leading to the recovery of starting material after workup.[4]
-
Double addition to esters: If an ester is used as the starting material, the Grignard reagent can add twice, leading to the formation of a tertiary alcohol.[5][6]
-
-
Q2: I am observing a significant amount of a byproduct that appears to have lost the benzyl protecting group. What could be causing this and how can I prevent it?
A2: The loss of the benzyl ether protecting group (debenzylation) is a common issue, particularly during reduction steps.[7]
-
Cause: Catalytic hydrogenation (e.g., using Pd/C and H₂) is a standard method for deprotection of benzyl ethers. If these conditions are used for the reduction of the chalcone's carbon-carbon double bond or the ketone, concurrent debenzylation is highly likely.
-
Prevention:
-
Use milder reducing agents: Sodium borohydride (NaBH₄) in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H) can selectively reduce the ketone without cleaving the benzyl ether.
-
Chemoselective reduction: For the reduction of the alkene in the chalcone, consider using a reagent like triethylsilane with a suitable catalyst that is less prone to causing debenzylation.[8]
-
Alternative protecting groups: If debenzylation remains a persistent issue, consider using a protecting group that is stable to the required reaction conditions, such as a silyl ether.
-
Q3: My reaction to form the chalcone intermediate is giving a low yield and a complex mixture of products. What are the likely causes?
A3: Low yields and complex mixtures in Claisen-Schmidt condensations often stem from suboptimal reaction conditions.[2]
-
Causes:
-
Incorrect base or solvent: The choice of base and solvent is critical. Strong bases can promote side reactions.[3]
-
Reaction temperature: Higher temperatures can lead to the formation of undesired byproducts.
-
Reaction time: Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or further side reactions.
-
-
Troubleshooting:
-
Optimize the base: Try using a milder base like potassium carbonate or sodium hydroxide in a protic solvent like ethanol.
-
Control the temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity.
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting materials are consumed.
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of biphenyl in Grignard reaction | Wurtz coupling of the Grignard reagent. | Ensure the reaction is carried out under strictly anhydrous conditions. Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Formation of a tertiary alcohol instead of the desired secondary alcohol in a Grignard reaction with an ester | Double addition of the Grignard reagent to the ester.[5] | Use a Weinreb amide instead of an ester. The intermediate formed is stable to further addition. Alternatively, use a more reactive organometallic reagent like an organolithium at low temperatures. |
| Incomplete reaction in chalcone synthesis | Insufficiently basic conditions or short reaction time. | Increase the concentration of the base or switch to a stronger base. Extend the reaction time and monitor by TLC. |
| Formation of a dark-colored reaction mixture in chalcone synthesis | Formation of polymeric side products due to high temperatures or overly basic conditions.[3] | Maintain a lower reaction temperature and use a milder base. |
| Difficulty in purifying the final product | Presence of structurally similar side products. | Employ column chromatography with a carefully selected solvent system. Recrystallization can also be effective if a suitable solvent is found. |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
To a stirred solution of 2-(benzyloxy)-5-bromoacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol at room temperature, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 2: Reduction of the Chalcone to 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
To a stirred solution of the chalcone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway and Side Reactions
The following diagram illustrates the primary synthetic route via the chalcone intermediate and highlights potential points of side product formation.
Caption: Synthetic routes and potential side reactions.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Singh, G., & Dhiman, M. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
- Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2000). A mild and efficient method for the chemoselective reduction of chalcones. Synthesis, (11), 1607-1609.
- Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
-
PubChem. (n.d.). 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. Retrieved from [Link]
- Kočovský, P., Baines, R. S., & Colin, J. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1956–1964.
- Frontiers in Chemistry. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery.
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7580.
-
ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]
- Google Patents. (n.d.). Grignard reagents comprising benzyl-magnesium halide.
-
ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chalcone-containing natural products and drugs. Retrieved from [Link]
- Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810.
- National Center for Biotechnology Information. (2009). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. Tetrahedron Letters, 50(17), 1891–1893.
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 1,3-diphenyl-1-propanol compound.
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
-
ACS Publications. (2014, June 30). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
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Technical Support Center: Stability of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Welcome to the technical support guide for 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this molecule in various solvents. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and intermediates.
Molecular Stability Profile: Understanding the Chemistry
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical liabilities of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. The stability of this molecule is governed by three primary functional groups, each with its own susceptibility to degradation.
-
Primary Alcohol (-CH₂OH): This is a significant site for reactivity. Primary alcohols are susceptible to oxidation, which can proceed in two stages: first to an aldehyde and subsequently to a carboxylic acid.[1][2][3] This process can be initiated by atmospheric oxygen (autoxidation), trace metal contaminants, or the presence of oxidizing agents.
-
Benzyl Ether (-O-CH₂-Ph): Benzyl ethers are generally robust protecting groups but can be cleaved under specific conditions.[4] While stable to a wide range of reagents, they are vulnerable to cleavage under harsh acidic conditions or through oxidative and reductive (e.g., catalytic hydrogenolysis) pathways.[5][6]
-
Aryl Bromide (Ar-Br): The carbon-bromine bond on the aromatic ring is a potential site for photodegradation. Aryl halides can absorb UV light, leading to homolytic cleavage of the C-Br bond and the formation of reactive radical species, which can trigger further degradation.[7][8][9] Reductive dehalogenation is also a known reaction pathway for aryl bromides.[10]
Understanding these potential degradation pathways is the first step in designing stable formulations and troubleshooting unexpected experimental outcomes.[11]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and storage of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol in solution.
Q1: What are the most likely degradation pathways I should be aware of when working with this compound?
A1: Based on the molecular structure, you should primarily be concerned with three degradation pathways:
-
Oxidation of the primary alcohol to form the corresponding aldehyde [3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanal] or carboxylic acid [3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoic acid]. This is one of the most common degradation routes for primary alcohols.[12][13]
-
Cleavage of the benzyl ether to yield 2-(3-hydroxy-1-phenylpropyl)-4-bromophenol. This is most likely to occur in the presence of strong acids or via certain oxidative mechanisms.[4]
-
Photodegradation , likely involving the cleavage of the carbon-bromine bond. This is a concern if solutions are exposed to light, especially UV wavelengths.[7][9]
The diagram below illustrates these primary degradation routes.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a solution in a quartz cuvette or appropriate transparent container to a calibrated light source according to ICH Q1B guidelines. A dark control wrapped in foil must be run in parallel.
-
Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors to identify and quantify the parent compound and any degradation products. [14]
-
Data Summary: Solvent Stability Quick Reference
The following table provides a qualitative summary of the expected stability of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol in common laboratory solvents based on its chemical structure. This should be used as a general guideline; empirical testing is always recommended.
| Solvent Category | Example Solvents | Potential Risk | Stability Outlook | Recommendation |
| Protic | Methanol, Ethanol, Water | May promote slow oxidation. Can participate in solvolysis if carbocation intermediates form. | Fair | Suitable for short-term use. Avoid prolonged storage at room temperature. |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF) | Generally low risk. Ensure high purity. THF can form peroxides. | Good | ACN is a preferred solvent for analytical work and short-to-medium term storage. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Can contain oxidative impurities. Not ideal for long-term storage. | Poor to Fair | Use for immediate experimental needs only. Store stock solutions at -80°C. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Degradation of solvent can produce HCl, catalyzing ether cleavage. | Poor | Avoid for storage. Use fresh, stabilized solvent for reactions only. |
| Non-Polar | Toluene, Heptane | Low risk of ionic degradation. Solubility may be limited. Risk of radical reactions remains. | Good | Suitable for storage if solubility is adequate. Protect from light. |
References
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenepropanol. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. PubChem Compound Database. [Link]
- Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Alsante, K. M., et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. Pharmaceutical Technology.
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Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]
- Chen, J., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
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American Chemical Society Publications. (2022, February 4). Solvation Effects in Organic Chemistry. [Link]
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Clark, J. (n.d.). Oxidation of alcohols. Chemguide. [Link]
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Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research.
-
ResearchGate. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
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Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). [Link]
- International Journal of Pharmaceutical and Clinical Research. (2016).
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
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Canadian Science Publishing. (n.d.). Solvent effects in organic chemistry — recent developments. [Link]
- Google Patents. (n.d.).
- Borowska, K., & Wasyłyszyn, T. (2014). Stability of solutions of 2,3-diphenylcyclopropenone in various solvents. Acta Poloniae Pharmaceutica.
- ResearchGate. (2020).
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]
- National Institutes of Health. (2022, March 29). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA)
-
American Chemical Society Publications. (2019, October 29). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. [Link]
-
American Chemical Society Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S_N Reactions. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
- MDPI. (2019).
-
National Institutes of Health. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
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Optimizing reaction conditions for derivatizing 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Technical Support Center: Derivatization of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Welcome to the technical support center for the derivatization of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing reaction conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure scientific integrity and practical utility.
Introduction to the Challenges
The derivatization of the tertiary alcohol in 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol presents a unique set of challenges due to the molecule's sterically hindered nature and the presence of multiple functional groups. The tertiary alcohol is neopentyl-like, making it a poor nucleophile and sterically inaccessible. Furthermore, the presence of a benzyl ether and a bromoarene moiety necessitates careful selection of reaction conditions to avoid unwanted side reactions such as debenzylation or reactions involving the aromatic ring. This guide will walk you through the key considerations for successful derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in derivatizing the tertiary hydroxyl group of this molecule?
A1: The primary challenges are:
-
Steric Hindrance: The tertiary alcohol is sterically hindered, which significantly slows down the rate of reactions like esterification and etherification.[1][2]
-
Functional Group Compatibility: The molecule contains a benzyl ether and a bromoarene. Reaction conditions must be chosen carefully to avoid cleavage of the benzyl ether or unwanted reactions at the brominated aromatic ring.[3]
-
Potential for Elimination: The tertiary nature of the alcohol increases the likelihood of elimination reactions, especially under acidic or strongly basic conditions, leading to the formation of undesired alkene byproducts.
Q2: Which derivatization reactions are most likely to be successful for this substrate?
A2: Given the sterically hindered nature of the tertiary alcohol, the following reactions are recommended:
-
Modified Williamson Ether Synthesis: This is a viable option for introducing small alkyl groups. However, standard conditions may be sluggish. Optimization of the base, solvent, and temperature will be crucial.[4][5]
-
Mitsunobu Reaction: This reaction is often effective for sterically hindered alcohols and proceeds with inversion of configuration.[6][7] Careful selection of the nucleophile (e.g., a carboxylic acid for ester formation) is important.
-
Esterification with Activated Carboxylic Acids: Using highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base can facilitate ester formation.
Q3: How can I monitor the progress of the derivatization reaction?
A3: The most common methods for monitoring the reaction are:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively assess the consumption of the starting material and the formation of the product. A significant change in polarity is expected upon derivatization of the hydroxyl group.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the disappearance of the starting material and the appearance of the product peak.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the reaction by observing the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the derivative.
Q4: What are the key stability concerns for the benzyl ether protecting group?
A4: The benzyl ether is generally stable under a wide range of conditions. However, it can be cleaved under:
-
Strongly Acidic Conditions: Cleavage is possible with strong acids, though this is often substrate-dependent.[3]
-
Catalytic Hydrogenation: The most common method for benzyl ether deprotection is palladium-catalyzed hydrogenation.[3] Therefore, these conditions should be avoided if the benzyl group needs to be retained.
-
Oxidative Conditions: Some strong oxidizing agents can cleave benzyl ethers.[3]
Q5: Are there any potential side reactions involving the bromoarene?
A5: The bromoarene moiety is generally stable under the conditions used for alcohol derivatization. However, it is important to be aware of its potential reactivity in certain cross-coupling reactions (e.g., Suzuki, Heck) if palladium catalysts and appropriate coupling partners are present. For the derivatization reactions discussed here, the bromoarene is not expected to interfere.
Troubleshooting Guide
Problem 1: Low or No Conversion to the Desired Ether (Williamson Ether Synthesis)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficiently strong base | Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the hindered tertiary alcohol. | The pKa of a tertiary alcohol is higher than that of primary or secondary alcohols, requiring a stronger base for complete alkoxide formation. |
| Steric hindrance at the electrophile | Use a less sterically hindered alkyl halide (e.g., methyl iodide, ethyl bromide).[4][5] | The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[5] |
| Low reaction temperature | Increase the reaction temperature. Refluxing in a high-boiling solvent like DMF or DMSO may be necessary. | Higher temperatures can overcome the activation energy barrier associated with the sterically hindered nucleophile and electrophile. |
| Formation of elimination products | If using a secondary or tertiary alkyl halide, switch to a primary alkyl halide.[4][9] | Alkoxides are strong bases and will promote E2 elimination with sterically hindered alkyl halides. |
| Poor solvent choice | Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide. | Polar aprotic solvents solvate the cation but not the anion, leaving the alkoxide more nucleophilic. |
Problem 2: Low Yield in Mitsunobu Reaction
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Steric hindrance | Use a more acidic nucleophile, such as 4-nitrobenzoic acid, for esterification.[6] | More acidic nucleophiles are better able to participate in the reaction with the sterically hindered alcohol-phosphine intermediate. |
| Incomplete reaction | Increase the reaction time and/or temperature.[6] | Sterically hindered substrates often require more forcing conditions to go to completion. |
| Side reactions of the azodicarboxylate | Add the azodicarboxylate (e.g., DEAD or DIAD) slowly to the reaction mixture at a low temperature (e.g., 0 °C) before allowing it to warm to room temperature. | This minimizes side reactions and ensures the formation of the desired betaine intermediate. |
| Difficult purification | The triphenylphosphine oxide byproduct can be challenging to remove. It can be precipitated from a nonpolar solvent or removed by chromatography. | Triphenylphosphine oxide is often a major contaminant that co-elutes with the product. |
Problem 3: Formation of an Alkene Byproduct
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Strongly acidic conditions | For esterification, avoid strong mineral acids. Use milder conditions such as DCC/DMAP or an acyl chloride with a non-nucleophilic base like pyridine. | Tertiary alcohols are prone to dehydration via an E1 mechanism in the presence of strong acids. |
| High reaction temperatures with a strong base | In Williamson ether synthesis, use the mildest possible conditions (lowest effective temperature) that still afford product. | High temperatures can favor elimination over substitution, especially with a sterically hindered substrate. |
Problem 4: Cleavage of the Benzyl Ether
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Use of strong acid | Avoid prolonged exposure to strong acids, especially at elevated temperatures.[3] | The benzyl ether is an ether and can be cleaved under harsh acidic conditions. |
| Unintentional hydrogenolysis | Ensure that no palladium or other hydrogenation catalysts are present in the reaction mixture if a source of hydrogen is available. | Benzyl ethers are readily cleaved by catalytic hydrogenation.[3][10] |
Experimental Protocols
Protocol 1: Etherification via Modified Williamson Synthesis (Example: Methyl Ether)
-
Preparation: To a solution of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (argon or nitrogen), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Alkoxide Formation: Stir the mixture at room temperature for 1 hour.
-
Alkylation: Cool the reaction to 0 °C and add methyl iodide (2.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat to 50-60 °C.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification via Mitsunobu Reaction (Example: Benzoate Ester)
-
Preparation: To a solution of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Reaction Initiation: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.
Data Presentation
Table 1: Recommended Reagent Stoichiometry
| Reaction | Substrate | Reagent 1 | Reagent 2 | Reagent 3 | Solvent |
| Williamson Ether Synthesis | 1.0 eq | NaH (1.5 eq) | Alkyl Halide (2.0 eq) | - | Anhydrous DMF |
| Mitsunobu Esterification | 1.0 eq | Carboxylic Acid (1.5 eq) | PPh3 (1.5 eq) | DEAD/DIAD (1.5 eq) | Anhydrous THF |
Table 2: Typical 1H NMR Chemical Shifts (in CDCl3)
| Proton | Starting Material (δ, ppm) | Expected Derivative (δ, ppm) |
| -OH | ~1.5-2.5 (broad s) | Absent |
| -CH2-OH | ~3.7-3.9 (m) | Shifted downfield (e.g., ~4.0-4.2 for ester) |
| -CH-Ph | ~4.0-4.2 (t) | Minor shift |
| Ar-H | ~6.8-7.5 (m) | Minor shift |
| -O-CH2-Ph | ~5.0 (s) | Minor shift |
Visualizations
Caption: Workflow for the Williamson Ether Synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 11). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Reddy, G. M., & Reddy, V. V. N. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry.
-
Dhar, D. N., & Murthy, K. S. K. (2009). The Mitsunobu Reaction. In Chemical Reviews (Vol. 109, Issue 12, pp. 6280–6308). American Chemical Society (ACS). [Link]
-
Smith, J. G. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Organic & Biomolecular Chemistry. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]
-
Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
- Thiemann, T., & Thiemann, C. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Torres-Lapasio, J. R., & Garcia-Alvarez-Coque, M. C. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 2–24. [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
-
JoVE. (2023, April 30). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Retrieved from [Link]
Sources
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- 2. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 10. youtube.com [youtube.com]
How to resolve enantiomers of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Topic: Resolution of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol Enantiomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the enantiomeric resolution of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for chemistry researchers and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps to successfully separate the enantiomers of this chiral alcohol.
Overview of the Challenge
The target molecule, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, possesses a single stereocenter at the C3 position, making it a chiral compound that exists as a pair of enantiomers. For pharmaceutical applications, it is often crucial to isolate and test the individual enantiomers, as they can exhibit markedly different pharmacological and toxicological profiles.
The key structural features influencing resolution are:
-
A Chiral Tertiary Carbon: The stereocenter is sterically hindered, bonded to two bulky aryl groups (a phenyl group and a substituted phenyl group).
-
A Primary Alcohol Group: The site for derivatization or enzymatic interaction is a primary alcohol (-CH2CH2OH), which is two carbons away from the stereocenter.
This guide explores the three primary strategies for resolving this racemic mixture:
-
Direct Separation by Chiral Preparative HPLC/SFC: A powerful analytical and preparative technique.
-
Indirect Separation via Diastereomeric Derivatives: A classical, robust method involving chemical derivatization, separation, and regeneration.
-
Biocatalytic Kinetic Resolution: An elegant method using enzymes for selective transformation of one enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for resolving the enantiomers of this compound?
There are three principal methods: direct chiral chromatography (HPLC/SFC), derivatization to form diastereomers followed by separation (crystallization or chromatography), and enzymatic kinetic resolution. The choice depends on the scale of the separation, available equipment, and the desired purity of the final enantiomers.
Q2: Which method is best for a small-scale (analytical) separation versus a large-scale (preparative) one?
-
Analytical Scale (<10 mg): Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.) and for baseline separation studies. It is fast, highly sensitive, and provides direct quantification.
-
Preparative Scale (>100 mg): All three methods are viable.
-
Preparative Chiral HPLC/SFC is often the fastest for direct isolation but can be costly due to specialized columns and solvent consumption.
-
Diastereomeric Resolution is a cost-effective and highly scalable classical method, ideal for multi-gram to kilogram production.[1]
-
Enzymatic Kinetic Resolution is excellent for producing highly pure enantiomers under mild, environmentally friendly conditions, though the theoretical yield for a single enantiomer is capped at 50%.[2]
-
Q3: How does the distance between the chiral center and the primary alcohol affect the resolution strategy?
The separation of two carbons between the stereocenter and the reactive hydroxyl group is a critical factor. In enzymatic resolution, some lipases show lower enantioselectivity for substrates with remote stereogenic centers.[3] For diastereomer formation, this distance does not typically prevent derivatization but may slightly reduce the influence of the chiral center on the physical properties of the diastereomers, potentially making their separation more challenging.
Guide 1: Direct Resolution by Chiral Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques that utilize a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[4]
Workflow for Chiral Method Development
Caption: Chiral HPLC/SFC method development workflow.
Troubleshooting Chiral Chromatography
Q: I'm not getting any separation on my chosen chiral column. What should I do next? A: Lack of separation is common during initial screening.
-
Change the Mobile Phase: The nature of the alcohol modifier (e.g., isopropanol vs. ethanol) can dramatically alter selectivity. A typical starting point for a polysaccharide column is a screen of n-heptane/isopropanol and n-heptane/ethanol mixtures.[5][6]
-
Switch the CSP: No single CSP works for all molecules. The interactions are highly specific. If a cellulose-based column fails, try an amylose-based one, or vice-versa.
-
Add an Additive: For neutral molecules like alcohols, additives are less common but can sometimes improve peak shape by interacting with the stationary phase. Small amounts of trifluoroacetic acid (TFA) or diethylamine (DEA) (e.g., 0.1%) can be trialed.
-
Consider a Different Mode: If normal-phase and polar organic modes fail, a reversed-phase screen (e.g., water/acetonitrile) on a suitable reversed-phase CSP could be attempted, although this is generally less common for this type of compound.
Q: My peaks are resolved, but they are very broad. How can I improve the peak shape? A: Poor peak shape reduces resolution and sensitivity.
-
Lower the Flow Rate: Reducing the flow rate can increase efficiency, leading to sharper peaks, though it will lengthen the run time.
-
Optimize Temperature: Operating at a slightly elevated (e.g., 40 °C) or sub-ambient temperature can significantly affect peak shape and selectivity. This must be determined empirically.
-
Check for System Issues: Extraneous peak broadening can result from issues outside the column, such as excessive tubing length/diameter or blockages in the system.[7]
Protocol: Chiral HPLC Screening
-
Column Selection: Start with polysaccharide-based columns such as Chiralpak® IA (amylose-based) and Chiralcel® OD-H (cellulose-based).
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol in a 50:50 mixture of heptane and isopropanol.
-
Mobile Phase Screening:
-
System 1: n-Heptane / Isopropanol (IPA)
-
System 2: n-Heptane / Ethanol (EtOH)
-
-
Gradient: If an isocratic screen is unsuccessful, a shallow gradient can help to find a suitable mobile phase composition. For example, run a gradient from 5% to 30% alcohol modifier over 20 minutes.
-
Detection: Use a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., 254 nm).
| Parameter | Recommended Starting Conditions |
| Columns | Chiralpak® IA, Chiralcel® OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phases | A: n-Heptane; B: Isopropanol or Ethanol |
| Isocratic Screen | 90:10 (A:B), 80:20 (A:B), 70:30 (A:B) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Injection Vol. | 5-10 µL |
| Detector | UV at 254 nm |
Guide 2: Resolution via Diastereomeric Derivatives
This classical method involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound (the resolving agent). Diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention) and can be separated by standard techniques like crystallization or silica gel chromatography.[1][4]
Workflow for Diastereomeric Resolution
Caption: General workflow for resolution via diastereomer formation.
Troubleshooting Diastereomeric Resolution
Q: How can I apply this method to my neutral alcohol? A: You must first convert the alcohol into a compound with an acidic or basic handle. A highly effective strategy is to react the racemic alcohol with an achiral cyclic anhydride (e.g., phthalic or succinic anhydride) to form a racemic carboxylic acid half-ester. This new racemic acid can then be resolved by forming diastereomeric salts with a chiral base (e.g., (+)-cinchonine, (-)-strychnine, or (R)-1-phenylethylamine).
Q: My diastereomeric salts/esters won't crystallize or the crystals are not pure. A: Crystallization is often a process of trial and error.
-
Solvent Screening: The choice of solvent is critical. Screen a wide range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof).
-
Control Cooling: Slow, controlled cooling is more likely to yield well-formed, pure crystals than rapid crashing out of solution.
-
Seeding: If you can generate a small number of crystals (e.g., by scratching the flask), use them to seed a supersaturated solution to promote crystallization of a single diastereomer.
-
Purification Check: If crystals form but are not diastereomerically pure (check by chiral HPLC of the cleaved alcohol), multiple recrystallizations may be necessary.
Q: I've separated the diastereomers. How do I get my pure enantiomeric alcohol back? A: This step is called cleavage or regeneration. If you formed diastereomeric esters, you would hydrolyze the ester bond, typically under basic conditions (e.g., with NaOH or KOH in methanol/water).[8] If you formed diastereomeric salts of a half-ester, you would first acidify to break the salt and regenerate the diastereomeric half-esters, separate them, and then hydrolyze each one to get the final alcohol.
Protocol: Diastereomeric Resolution via Half-Ester Formation
-
Step 1: Half-Ester Formation.
-
In a round-bottom flask, dissolve the racemic alcohol (1.0 eq) and phthalic anhydride (1.1 eq) in anhydrous pyridine.
-
Heat the mixture at 80-100 °C for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with 1M HCl to remove pyridine. Extract the aqueous layer with ethyl acetate.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the racemic phthalate half-ester.
-
-
Step 2: Diastereomeric Salt Formation & Crystallization.
-
Dissolve the racemic half-ester in a suitable solvent (e.g., hot ethanol).
-
Add a solution of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine, 0.5 eq) in the same solvent.
-
Allow the solution to cool slowly to room temperature, then potentially in a refrigerator, to induce crystallization of one diastereomeric salt.
-
Collect the crystals by filtration. The mother liquor contains the enriched other diastereomer.
-
-
Step 3: Regeneration of the Enantiopure Alcohol.
-
Suspend the purified diastereomeric salt in a biphasic mixture of ethyl acetate and 1M HCl. Stir until the solid dissolves.
-
Separate the layers. The organic layer contains the enantiopure half-ester.
-
Concentrate the organic layer and dissolve the residue in a methanol/water mixture.
-
Add excess NaOH (3-4 eq) and heat to reflux for 2-4 hours to hydrolyze the ester.
-
Cool, neutralize with HCl, and extract the pure enantiomeric alcohol with an organic solvent like dichloromethane.
-
Guide 3: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst, most commonly an enzyme.[2] For alcohols, lipases are frequently used to selectively acylate one enantiomer, leaving the other unreacted.[3] The process is stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining starting material.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for lipase-catalyzed enzymatic kinetic resolution.
Troubleshooting Enzymatic Resolution
Q: My enzymatic reaction is very slow or shows no conversion. A:
-
Enzyme Activity: Ensure the enzyme is active. Lipases can be sensitive to storage conditions. Use a fresh batch or a known active lot. Immobilized enzymes like Novozym 435 are generally robust.[9]
-
Solvent Choice: The reaction is typically performed in a non-polar organic solvent like hexane, toluene, or MTBE. Highly polar solvents can strip essential water from the enzyme, deactivating it.
-
Acyl Donor: Vinyl acetate is an excellent, commonly used acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.[3] Other options include ethyl acetate or fatty esters.[10]
-
Water Content: Enzymes require a small amount of water to maintain their active conformation. Ensure your solvent is not bone-dry, but avoid excess water which can promote hydrolysis.
Q: The enantioselectivity (E-value) of my reaction is low. A: The E-value (enantiomeric ratio) is a measure of the enzyme's preference for one enantiomer.
-
Enzyme Screening: Selectivity is highly enzyme-dependent. Screen a panel of lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), Candida rugosa Lipase).
-
Temperature: Lowering the reaction temperature often increases selectivity, albeit at the cost of a slower reaction rate.
-
Acyl Donor Structure: The steric bulk of the acyl donor can influence selectivity. Trying different donors (e.g., vinyl propionate vs. vinyl acetate) can sometimes improve the E-value.
Protocol: Lipase-Catalyzed Kinetic Resolution
-
Setup: To a flask containing the racemic alcohol (1.0 eq) in tert-butyl methyl ether (MTBE), add vinyl acetate (1.5-2.0 eq).
-
Enzyme Addition: Add the lipase (e.g., Novozym® 435, typically 10-20% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by TLC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible.
-
Workup: When ~50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).[11] Concentrate the filtrate.
-
Purification: Separate the unreacted alcohol from the newly formed ester using standard silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) of both the recovered alcohol and the ester product using the chiral HPLC method developed previously.
Summary and Recommendations
| Method | Pros | Cons | Best For |
| Chiral HPLC/SFC | Fast, direct, high purity, applicable to analytical & prep scale. | High cost of columns and solvents, requires specialized equipment. | Rapid screening, purification of small to medium quantities. |
| Diastereomeric Resolution | Highly scalable, cost-effective, robust and well-established. | Multi-step, requires derivatization and cleavage, can be labor-intensive. | Large-scale (gram to kg) synthesis. |
| Enzymatic Resolution | High enantioselectivity, mild/green conditions, reusable catalyst. | 50% max theoretical yield for one enantiomer, requires screening of enzymes. | Accessing enantiopure materials when a 50% yield is acceptable. |
For a new project, it is recommended to first develop an analytical chiral HPLC method . This is indispensable for quantifying the success of any preparative resolution. Following this, the choice between preparative chromatography, diastereomeric crystallization, or enzymatic resolution will depend on your specific project goals regarding scale, cost, and timeline.
References
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322. Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. [Link]
-
Crystal Growth & Design, 2023. Population Balance Modeling of Diastereomeric Salt Resolution. [Link]
-
Molecules, 2021, 26(16), 4983. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Molecules, 2019, 24(15), 2759. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
YouTube, 2022. Stereochemistry: Kinetic Resolution. [Link]
-
PubChem. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. [Link]
-
ResearchGate, 2018. Separation of propranolol enantiomers using chiral HPLC. [Link]
-
Chromatography Today, 2020. Trouble with chiral separations. [Link]
-
Molecules, 2018, 23(7), 1613. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. [Link]
-
Journal of Chemical Education, 2010, 87(5), 541–543. Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. [Link]
-
Chemistry LibreTexts, 2019. 6.8: Resolution: Separation of Enantiomers. [Link]
-
White Rose eTheses Online, 2020. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
Agilent Technologies, 2023. It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Journal of the American Chemical Society, 2002, 124(43), 12686–12687. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. [Link]
-
Molecules, 2020, 25(21), 5196. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Welcome to the dedicated technical support guide for the synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, a key intermediate in the synthesis of Dapagliflozin.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers in overcoming common challenges and achieving successful, scalable synthesis.
Introduction
The synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide will focus on a common synthetic route involving a Friedel-Crafts reaction followed by a reduction, providing practical insights into potential pitfalls and their solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering logical steps to diagnose and resolve them.
Problem 1: Low Yield of the Friedel-Crafts Acylation Product
Question: I am experiencing a significantly lower than expected yield for the Friedel-Crafts acylation of 1-bromo-4-(benzyloxy)benzene with 3-phenylpropanoyl chloride. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Friedel-Crafts acylation can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Catalyst Quality and Stoichiometry: Use a fresh, high-purity Lewis acid. The stoichiometry is critical; typically, a slight excess of the catalyst is used. However, too much can lead to side reactions. An optimal range is usually 1.1 to 1.5 equivalents.
-
Reaction Temperature: The initial mixing of reactants and catalyst should be done at a low temperature (0-5 °C) to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently heated.[5] Running the reaction at too high a temperature can promote side product formation.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purity of Starting Materials: Ensure the purity of both 1-bromo-4-(benzyloxy)benzene and 3-phenylpropanoyl chloride. Impurities can interfere with the reaction.
Problem 2: Formation of Multiple Products in the Reduction Step
Question: During the reduction of the ketone intermediate to the final propanol product using sodium borohydride (NaBH₄), I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What could be causing this?
Answer:
The formation of multiple products during the reduction step is a common issue. Here are the likely causes and solutions:
-
Incomplete Reduction: While NaBH₄ is a relatively mild reducing agent, ensuring complete reduction is key. The reaction may require a longer reaction time or a slight excess of NaBH₄. The choice of solvent can also influence the reaction rate; alcoholic solvents like methanol or ethanol are commonly used.[6]
-
Side Reactions: The ketone intermediate may be susceptible to other reactions if the conditions are not optimal. For instance, if a stronger reducing agent like Lithium Aluminum Hydride (LAH) were used without careful temperature control, it could lead to the reduction of other functional groups. With NaBH₄, this is less of a concern, but maintaining a controlled temperature is still advisable.
-
Work-up Procedure: The quenching step is crucial. Acidic work-up conditions can sometimes lead to side reactions or degradation of the product. A careful quench with a saturated ammonium chloride solution is often preferred.
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to obtain a pure sample of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol after column chromatography. The fractions are consistently showing impurities. What can I do?
Answer:
Purification challenges often point to issues in the reaction or the purification technique itself.
-
Choice of Eluent System for Chromatography: The polarity of the eluent system is critical for good separation. A systematic trial of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be performed using TLC to find the optimal conditions for separation. A gradient elution may be necessary to separate closely eluting impurities.
-
Recrystallization: If column chromatography is insufficient, recrystallization can be a powerful purification technique.[5] Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature and then allow it to cool slowly.
-
Removal of Unreacted Starting Materials: If unreacted starting materials are the primary impurity, consider a pre-purification workup. For example, an aqueous wash with a mild base can remove acidic impurities, while a wash with a mild acid can remove basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyloxy protecting group and when should it be removed?
A1: The benzyloxy group protects the phenolic hydroxyl group from participating in undesired side reactions during the synthesis. It is typically stable to the conditions of Friedel-Crafts acylation and borohydride reduction. This protecting group is usually removed in a later step of the overall synthesis of the final active pharmaceutical ingredient (e.g., Dapagliflozin) via catalytic hydrogenation.[7]
Q2: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can be used. However, aluminum chloride (AlCl₃) is commonly employed due to its high activity and cost-effectiveness. The optimal reaction conditions, including solvent and temperature, may vary with the choice of Lewis acid.
Q3: Is it possible to perform a one-pot synthesis for the acylation and reduction steps?
A3: A one-pot procedure for Friedel-Crafts acylation followed by reduction has been reported for similar syntheses.[5] This approach can improve efficiency by reducing the number of work-up and purification steps. However, it requires careful optimization to ensure that the reagents and conditions for both reactions are compatible.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[8]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.[4]
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Experimental Protocol: Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
This protocol outlines a two-step synthesis starting from 1-bromo-4-(benzyloxy)benzene.
Step 1: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Materials:
-
1-bromo-4-(benzyloxy)benzene
-
3-phenylpropanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate eluent system
Procedure:
-
To a solution of 1-bromo-4-(benzyloxy)benzene in anhydrous DCM, add 3-phenylpropanoyl chloride.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Reduction of the Ketone
Caption: Workflow for Ketone Reduction.
Materials:
-
3-(2-(benzyloxy)-5-bromophenyl)-3-oxopropan-1-yl)benzene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ketone from Step 1 in methanol and cool the solution to 0-5 °C.
-
Add sodium borohydride in small portions.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by adding saturated ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity (HPLC) |
| 1. Acylation | 1-bromo-4-(benzyloxy)benzene, 3-phenylpropanoyl chloride | AlCl₃ | DCM | 75-85% | >95% |
| 2. Reduction | Ketone intermediate | NaBH₄ | Methanol | 85-95% | >98% |
Conclusion
The successful synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is readily achievable with careful attention to experimental detail. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic route to achieve high yields and purity, facilitating the advancement of their drug development programs.
References
- CN104478839A - Synthesis method of dapagliflozin - Google P
- CN107417515A - A kind of new method for synthesizing Dapagliflozin intermediate - Google P
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P
- CN107382679A - The preparation method of Dapagliflozin intermediate - Google P
-
Improved synthesis of dapagliflozin - China/Asia On Demand (CAOD) - Oriprobe. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. [Link]
- CN117658784B - Dapagliflozin middle Process for the preparation of intermediates - Google P
-
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol | C22H21BrO2 | CID 22735192 - PubChem. [Link]
Sources
- 1. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 2. CN107417515A - A kind of new method for synthesizing Dapagliflozin intermediate - Google Patents [patents.google.com]
- 3. CN107382679A - The preparation method of Dapagliflozin intermediate - Google Patents [patents.google.com]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. CN117658784B - Dapagliflozin middle Process for the preparation of intermediates - Google Patents [patents.google.com]
- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
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- 8. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol | C22H21BrO2 | CID 22735192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol derivatives
The 1,3-diarylpropane scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] While the specific derivative, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, is a known chemical entity[2], the publicly available research on its specific biological activities and a broad range of its derivatives is limited. This guide, therefore, broadens the scope to a comparative analysis of various 1,3-diarylpropane and related diaryl derivatives to provide a comprehensive overview of their therapeutic potential, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
The 1,3-Diarylpropane Scaffold: A Foundation for Diverse Bioactivity
The C6-C3-C6 framework of 1,3-diarylpropanes allows for extensive chemical modification of the two aromatic rings and the three-carbon linker, leading to a wide array of pharmacological activities.[1] These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimalarial, and neuroprotective agents.[1][3][4] The flexibility in substitution patterns allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, making them attractive candidates for drug discovery programs.
Comparative Analysis of Biological Activities
The therapeutic potential of 1,3-diarylpropane derivatives is best illustrated by comparing the biological activities of different analogs. Below, we analyze derivatives investigated for various diseases, supported by experimental data from published studies.
Antimalarial Activity
A series of 1-aryl-3-substituted propanol derivatives have shown promising in vitro activity against the 3D7 strain of Plasmodium falciparum.[3] The study highlights the importance of the substituents on both the aryl ring and the propanol backbone in determining antimalarial potency.
| Compound ID | Aryl Substituent | Propanol Backbone Modification | IC50 (µM) vs. P. falciparum 3D7 | Cytotoxicity (IC50 in J774 cells, µM) |
| 1a | 4-chlorophenyl | 3-(benzylamino) | 0.8 | >20 |
| 1b | 4-chlorophenyl | 3-(dibenzylamino) | 0.5 | >20 |
| 1c | 4-bromophenyl | 3-(benzylamino) | 0.7 | >20 |
| 1d | 4-bromophenyl | 3-(dibenzylamino) | 0.4 | >20 |
| 12 | 4-chlorophenyl | 3-(4-fluorobenzylamino) | 0.3 | 15.2 |
Data synthesized from a study on new 1-aryl-3-substituted propanol derivatives as antimalarial agents.[3]
Experimental Insights: The data suggests that the presence of a halogen (chloro or bromo) on the phenyl ring is favorable for antimalarial activity. Furthermore, modifications at the 3-position of the propanol chain significantly impact potency, with dibenzylamino and fluorobenzylamino substitutions showing enhanced activity.[3] Compound 12 demonstrated a promising profile with sub-micromolar activity against the parasite and moderate cytotoxicity, warranting further in vivo evaluation.[3]
Anticancer Activity
Diarylpropane derivatives have been explored as potential anticancer agents, with some compounds showing potent inhibitory effects on various cancer cell lines.[5] The mechanism of action for many of these compounds involves the induction of cell cycle arrest and apoptosis.
| Compound ID | Aryl Group 1 | Aryl Group 2 | Cell Line | IC50 (µM) |
| 7j | Phenyl | 4-chlorophenyl | HeLa | 2.5 |
| 7k | Phenyl | 4-methoxyphenyl | HeLa | 3.1 |
| C5 | Phenyl | 4-nitrophenyl | SGC-7901 | 5.2 |
| C11 | Phenyl | 2,4-dichlorophenyl | SGC-7901 | 3.8 |
Data synthesized from studies on diaryl[1][6]diazepines and diarylamine-guided carboxamide derivatives as potential anti-cancer agents.[5][7]
Experimental Insights: Structure-activity relationship studies have revealed that the nature and position of substituents on the aryl rings are critical for cytotoxic activity. For instance, the introduction of a quinoline moiety in a series of steroidal diaryl ethers led to a significant improvement in antiproliferative action against MCF-7 and HeLa cell lines.[8] Further investigation showed that these compounds can disturb tubulin polymerization, a validated anticancer mechanism.[8]
Anti-inflammatory Activity
The 1,3-diarylpropene scaffold has been investigated for its anti-inflammatory properties, with some derivatives acting as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][9] This dual inhibition is a desirable trait for anti-inflammatory drugs, as it can lead to a broader spectrum of activity and potentially reduced side effects.
| Compound ID | Aryl Group 1 Substituent | Aryl Group 2 Substituent | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| 13h | 4-fluorophenyl | 4-methanesulfonylphenyl | 0.1 | >100 |
| 13g | 4-cyanophenyl | 4-methanesulfonylphenyl | 1.0 | 1.0 |
| 13e | 4-isopropylphenyl | 4-methanesulfonylphenyl | 0.32 | 0.32 |
Data from a study on 1,3-diarylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases.[9]
Experimental Insights: The presence of a p-SO2Me COX-2 pharmacophore on one of the aryl rings was a key design element in this series.[9] Compound 13h was identified as a potent and selective COX-2 inhibitor.[9] In contrast, compounds 13g and 13e demonstrated a more balanced dual inhibitory profile against both COX-2 and 5-LOX.[9]
Synthesis and Experimental Protocols
The synthesis of 1,3-diarylpropane derivatives can be achieved through various synthetic routes. A common approach involves the Mannich reaction, followed by reduction.[10]
General Synthesis Workflow
Caption: General synthetic workflow for 1,3-diarylpropan-1-ol derivatives.
Protocol: Synthesis of 3-Methylamino-1-phenylpropanol[10]
-
Mannich Reaction: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcohol solvent in a closed container at 60-100 °C.
-
Crystallization: The reaction solution is concentrated and cooled to crystallize 3-methylamino-1-propiophenone hydrochloride.
-
Reduction: The intermediate is then reduced under catalytic conditions (e.g., Raney nickel catalyst with hydrogen pressure of 0.3-1.5 MPa at 25-80 °C) in a solvent to yield a 3-methylamino-1-phenylpropanol hydrochloride solution.
-
Isolation: The pH of the solution is adjusted to 9-14 with a base (e.g., liquid caustic soda).
-
Purification: The final product is obtained through extraction with an organic solvent, recovery of the solvent, and recrystallization from a suitable solvent like cyclohexane.
Biological Evaluation Protocols
The biological evaluation of 1,3-diarylpropane derivatives is crucial to determine their therapeutic potential and mechanism of action.
In Vitro Anti-inflammatory Assay: COX Inhibition Assay[6]
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.
-
Incubation: Incubate the test compounds with the enzyme solutions.
-
Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: The product of the enzymatic reaction, prostaglandin (PG), is quantified. The intensity of a colorimetric or fluorometric signal is inversely proportional to the amount of free PG, thus indicating the degree of COX inhibition.
-
Data Analysis: Calculate the IC50 values for each compound against both COX-1 and COX-2 to determine potency and selectivity.
Neuroprotective Activity Assessment: In Vitro Model of Glutamate Excitotoxicity[11]
-
Cell Culture: Culture primary cortical neurons from newborn rats.
-
Induction of Excitotoxicity: Expose the neuronal cultures to glutamate to induce cell death.
-
Treatment: Treat the cultures with the test compounds at various concentrations.
-
Assessment of Neuroprotection: Evaluate the neuroprotective effects by measuring cell viability (e.g., using an MTT assay) or by counting apoptotic neurons using flow cytometry or histochemical methods.[11]
-
Data Analysis: Determine the concentration at which the compounds provide significant protection against glutamate-induced neurotoxicity.
Molecular Interactions and Signaling Pathways
The diverse biological activities of 1,3-diarylpropane derivatives stem from their interactions with various molecular targets. For instance, in the context of cancer, these compounds can modulate signaling pathways involved in cell proliferation and apoptosis.
Caption: Potential anticancer mechanism of action for diarylpropane derivatives.
Conclusion and Future Directions
The 1,3-diarylpropane scaffold is a versatile and valuable starting point for the design and development of new therapeutic agents. The comparative analysis of its derivatives reveals a broad spectrum of biological activities, with structure-activity relationships guiding the optimization of lead compounds. Future research in this area should focus on exploring novel substitutions on the diarylpropane backbone, elucidating the precise molecular mechanisms of action, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. The continued investigation of this privileged scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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A Senior Application Scientist's Guide to Comparing the Bioactivity of Brominated vs. Non-Brominated Phenylpropanol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylpropanoid Scaffold and the Quest for Enhanced Bioactivity
Phenylpropanoids are a broad class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine.[1][2] Their versatile chemical structures have made them a fertile ground for drug discovery, exhibiting a wide range of biological activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1] A key strategy in medicinal chemistry to modulate the bioactivity of a lead compound is structural modification, with halogenation being a particularly effective approach. The introduction of halogen atoms, such as bromine, can significantly alter a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides a comparative analysis of the potential bioactivity of brominated versus non-brominated phenylpropanol analogs, supported by established experimental principles and protocols.
The Influence of Bromination on Molecular Properties and Bioactivity
The addition of a bromine atom to an aromatic ring, such as the phenyl group in phenylpropanol, can induce a cascade of changes in the molecule's properties. These modifications are central to understanding the potential differences in bioactivity between brominated and non-brominated analogs.
Key Physicochemical Changes Induced by Bromination:
-
Increased Lipophilicity: The bromine atom enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes.[4][5] This increased membrane permeability can lead to better bioavailability and cellular uptake.[3]
-
Altered Electronic Effects: Bromine is an electron-withdrawing group, which can modify the electron density of the aromatic ring. This can influence how the molecule interacts with its biological target, potentially altering binding affinity and receptor activation.
-
Enhanced Metabolic Stability: The carbon-bromine bond is generally more stable than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation.[4] This can lead to a longer half-life and prolonged therapeutic effect.
-
Increased Steric Bulk: The larger size of the bromine atom compared to hydrogen can introduce steric hindrance, which may lead to more selective binding to the target receptor or enzyme.
These physicochemical alterations can translate into significant differences in the biological activity of brominated phenylpropanol analogs compared to their non-brominated counterparts.
A Comparative Overview: Postulated Bioactivity of Brominated vs. Non-Brominated Phenylpropanol Analogs
While direct comparative studies on brominated phenylpropanol analogs are not extensively available in the public domain, we can extrapolate from the known effects of halogenation on other bioactive compounds to postulate the following differences:
| Feature | Non-Brominated Phenylpropanol Analog | Brominated Phenylpropanol Analog | Rationale |
| Receptor Binding Affinity | Baseline affinity for target receptors (e.g., adrenergic receptors).[6][7] | Potentially higher or more selective affinity. | Altered electronic and steric properties can lead to more favorable interactions with the binding pocket. |
| Antimicrobial Activity | May exhibit some antimicrobial properties.[8] | Likely enhanced antimicrobial activity.[1][9] | Increased lipophilicity can facilitate disruption of microbial cell membranes. |
| Cytotoxicity/Anticancer Potential | Generally low cytotoxicity. | Potentially increased cytotoxicity against cancer cell lines.[10] | Enhanced cellular uptake and potential for inducing apoptosis. |
| Metabolic Stability | Susceptible to metabolic degradation. | More resistant to metabolism.[4] | Stronger C-Br bond compared to C-H bond. |
| Pharmacokinetics | May have a shorter half-life and lower bioavailability. | Potentially longer half-life and improved bioavailability.[3] | Increased metabolic stability and lipophilicity. |
Experimental Framework for a Comparative Bioactivity Study
To empirically validate the postulated differences, a structured experimental workflow is essential. This workflow should encompass the synthesis of the target compounds, a battery of in vitro bioactivity assays, and a thorough analysis of the structure-activity relationship.
Caption: Proposed experimental workflow for comparing the bioactivity of phenylpropanol analogs.
Detailed Experimental Protocols
Synthesis of Brominated Phenylpropanol Analogs
The synthesis of brominated phenylpropanol analogs can be achieved through electrophilic aromatic substitution reactions. A common method involves the bromination of a phenylpropanol precursor using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a suitable solvent and catalyst.[9][11][12] The regioselectivity of the bromination can be controlled by the choice of reaction conditions and directing groups on the phenyl ring.[13]
Step-by-Step Protocol for Bromination:
-
Dissolve the non-brominated phenylpropanol analog in a suitable solvent (e.g., acetic acid, acetonitrile).[9]
-
Add the brominating agent (e.g., N-bromosuccinimide) portion-wise to the reaction mixture at a controlled temperature.[11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove any unreacted reagents and byproducts.
-
Purify the crude product using column chromatography to isolate the desired brominated analog.
-
Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5 × 10³ to 2 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the brominated and non-brominated phenylpropanol analogs for 24-72 hours.[14]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.[15] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[16]
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The introduction of a bromine atom to the phenylpropanol scaffold is a promising strategy for enhancing its bioactivity. Based on established principles of medicinal chemistry, bromination is likely to increase the lipophilicity, metabolic stability, and potentially the target affinity of phenylpropanol analogs. This can translate to improved antimicrobial and anticancer properties. The provided experimental framework offers a robust approach for the systematic evaluation and comparison of these analogs. Future research should focus on synthesizing a library of brominated phenylpropanol derivatives with varying substitution patterns to establish a clear structure-activity relationship. This will enable the identification of lead compounds with optimized bioactivity for further preclinical and clinical development.
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A Comparative Guide to Novel 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol Derivatives and Standard HIF-Prolyl Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly for conditions like anemia associated with chronic kidney disease (CKD), the quest for novel, effective, and safe inhibitors is perpetual. This guide provides a comparative framework for evaluating a novel class of compounds, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol derivatives, against the established standard of care: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. While extensive clinical data for the novel derivatives is not yet publicly available, this document serves as a comprehensive roadmap for their evaluation, outlining the established mechanisms of action of standard inhibitors and detailing the requisite experimental protocols for a robust head-to-head comparison.
The Established Benchmark: HIF-Prolyl Hydroxylase Inhibitors
The current standard of care for anemia in CKD involves a class of drugs known as HIF-prolyl hydroxylase inhibitors (HIF-PHIs). These small molecule drugs have revolutionized treatment by offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs). Prominent examples of approved HIF-PHIs include Daprodustat, Vadadustat, and Roxadustat.
Mechanism of Action: Stabilizing the Hypoxia-Inducible Factor
The therapeutic effect of HIF-PHIs is rooted in their ability to mimic the body's natural response to low oxygen levels (hypoxia).[1][2] Under normal oxygen conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is continuously synthesized but rapidly degraded.[3] This degradation is initiated by prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-1α.[4] This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, tagging it for ubiquitination and subsequent destruction by the proteasome.[5]
HIF-PHIs act as competitive inhibitors of PHD enzymes.[1][2] By blocking the action of PHDs, these drugs prevent the hydroxylation of HIF-1α, leading to its stabilization and accumulation even in the presence of normal oxygen levels.[1][2] The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) on the DNA.[6] This binding initiates the transcription of a suite of genes involved in erythropoiesis, most notably erythropoietin (EPO).[3] The resulting increase in endogenous EPO production stimulates the bone marrow to produce more red blood cells, thereby correcting anemia.[1][2]
Part 1: Synthesis and Characterization of Novel Derivatives
Part 2: In Vitro Efficacy and Mechanism of Action
To determine if the novel derivatives directly target the PHD enzymes, an in vitro hydroxylation assay is essential. This assay will also allow for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency. [7] Protocol: Colorimetric α-Ketoglutarate Detection Assay [8]
-
Reagents and Materials: Recombinant human PHD2, synthetic HIF-1α peptide substrate, α-ketoglutarate, ascorbic acid, ferrous ammonium sulfate, 2,4-dinitrophenylhydrazine (DNPH), trichloroacetic acid (TCA), and a microplate reader.
-
Assay Procedure: a. Prepare a reaction mixture containing PHD2, HIF-1α peptide, ascorbic acid, and ferrous ammonium sulfate in an appropriate buffer. b. Add varying concentrations of the novel derivatives and a standard inhibitor (e.g., Daprodustat) to the wells of a 96-well plate. c. Initiate the reaction by adding α-ketoglutarate. d. Incubate the plate at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding TCA. f. Add DNPH to react with the remaining α-ketoglutarate, forming a colored product. g. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: The decrease in α-ketoglutarate consumption is proportional to the inhibition of PHD2. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. [9]
Confirmation of on-target activity within a cellular context is crucial. A western blot analysis will visualize the accumulation of HIF-1α protein in cells treated with the novel compounds.
Protocol: Western Blot for HIF-1α [1]
-
Cell Culture: Culture a suitable cell line (e.g., human renal carcinoma cells) under normoxic conditions.
-
Treatment: Treat the cells with various concentrations of the novel derivatives, a standard inhibitor, and a vehicle control for a specified duration (e.g., 4-8 hours). To prevent HIF-1α degradation during sample preparation, cells can be lysed in a buffer containing a proteasome inhibitor like MG-132 or cobalt chloride. [10]3. Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). b. Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity of HIF-1α relative to a loading control (e.g., β-actin) to determine the dose-dependent increase in HIF-1α stabilization.
To confirm that HIF-1α stabilization leads to the desired downstream transcriptional activation, quantitative real-time PCR (qPCR) for the EPO gene can be performed.
Protocol: qPCR for EPO Gene Expression [11][12]
-
Cell Culture and Treatment: Treat cells as described in the western blot protocol.
-
RNA Extraction: Extract total RNA from the treated cells using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: a. Prepare a qPCR reaction mixture containing cDNA, EPO-specific primers, and a fluorescent dye (e.g., SYBR Green). b. Perform the qPCR reaction in a real-time PCR cycler. c. Include a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in EPO mRNA expression using the ΔΔCt method.
It is essential to ensure that the observed effects are not due to cellular toxicity. A cell viability assay should be performed in parallel.
Protocol: MTT Cell Viability Assay [13][14]
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of the novel derivatives for the same duration as the efficacy assays.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Part 3: In Vivo Efficacy Assessment
Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential in a physiological system.
Protocol: Adenine-Induced CKD Anemia Model in Mice [15]
-
Model Induction: Induce chronic kidney disease and subsequent anemia in mice by feeding them a diet containing adenine for several weeks. This leads to renal fibrosis and a decline in EPO production.
-
Animal Groups:
-
Vehicle control group
-
Standard inhibitor (e.g., Daprodustat) group
-
Groups treated with different doses of the lead novel derivative(s)
-
-
Treatment: Administer the compounds orally once daily for a specified period (e.g., 4 weeks).
-
Efficacy Monitoring:
-
Hematological Parameters: Collect blood samples weekly to measure hemoglobin levels, red blood cell counts, and hematocrit.
-
Serum EPO Levels: At the end of the study, collect serum to measure EPO concentrations using an ELISA kit.
-
Renal Function: Monitor markers of kidney function, such as blood urea nitrogen (BUN) and creatinine, to assess any impact on the underlying disease.
-
-
Data Analysis: Compare the changes in hematological parameters and EPO levels between the treatment groups and the vehicle control.
Synthesizing the Comparative Data
A comprehensive comparison of the novel derivatives with standard inhibitors requires the systematic collection and presentation of the data generated from the experimental protocols outlined above.
| Parameter | Standard Inhibitor (e.g., Daprodustat) | Novel Derivative 1 | Novel Derivative 2 |
| PHD2 IC50 (nM) | [Insert known or experimentally determined value] | [Experimental Value] | [Experimental Value] |
| HIF-1α Stabilization (Fold Change at X µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| EPO mRNA Upregulation (Fold Change at X µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Cell Viability (CC50, µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| In Vivo Change in Hemoglobin (g/dL at Y mg/kg) | [Published or Experimental Value] | [Experimental Value] | [Experimental Value] |
Conclusion
While the therapeutic potential of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol derivatives remains to be elucidated, the framework presented in this guide provides a scientifically rigorous and logical pathway for their evaluation. By systematically assessing their in vitro and in vivo efficacy in direct comparison to established HIF-prolyl hydroxylase inhibitors, researchers can determine if these novel compounds represent a viable new class of therapeutics for anemia and other hypoxia-related disorders. The detailed protocols and comparative data structure herein are designed to ensure that such an investigation is both comprehensive and conclusive, ultimately contributing to the advancement of patient care.
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Comparative Cross-Reactivity Profiling of Novel 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol Analogs: A Guide for Preclinical Drug Development
Introduction
In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's selectivity is paramount to its successful clinical translation. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window, representing a significant cause of late-stage attrition in drug development pipelines.[1] This guide provides a comparative cross-reactivity analysis of a lead compound, Cpd-A , a 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, and three structurally related analogs.
The 3-phenylpropan-1-ol scaffold is a privileged structure found in a variety of biologically active molecules, exhibiting activities ranging from anticancer to neurological effects.[2][3] However, this structural motif also presents a potential for interactions with a broad range of biological targets. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for evaluating the selectivity of this class of compounds. We will delve into the experimental methodologies for assessing cross-reactivity against two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs). The rationale behind experimental choices, detailed step-by-step protocols, and the interpretation of the resulting data are provided to empower researchers in making informed decisions during lead optimization.
Rationale for Analog Selection and Target Panels
To explore the structure-activity relationship (SAR) and its impact on selectivity, three analogs of the lead compound, Cpd-A , were synthesized with systematic modifications to the phenyl rings. These modifications are designed to probe the effects of electronic and steric changes on target engagement and off-target binding.
-
Cpd-A (Lead Compound): 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
Analog 1 (Cpd-B): Substitution of the bromo group with a methoxy group to assess the impact of an electron-donating group.
-
Analog 2 (Cpd-C): Replacement of the benzyloxy group with a phenoxy group to evaluate the effect of a less flexible aromatic ether.
-
Analog 3 (Cpd-D): Introduction of a para-fluoro substituent on the 3-phenyl ring to explore the influence of a small, electron-withdrawing group.
The selection of target panels for cross-reactivity screening is crucial for a comprehensive assessment of potential off-target liabilities. Based on the chemical scaffold and a review of related compounds, we have chosen a focused panel of protein kinases and GPCRs.
Kinase Panel: The phenylpropanol scaffold bears some resemblance to structures known to possess kinase inhibitory activity. Therefore, a panel of representative kinases from key signaling pathways implicated in cancer and inflammation has been selected. This includes:
-
Tyrosine Kinases: Src (a non-receptor tyrosine kinase)[4][5]
-
Serine/Threonine Kinases: AKT1 (PI3K/Akt pathway) and ERK2 (MAPK/ERK pathway)[6]
GPCR Panel: The aromatic nature of the compounds suggests potential interactions with GPCRs, particularly those that bind neurotransmitters.[7][8][9] The panel includes:
Experimental Methodologies
To provide a practical and reproducible framework, we present detailed protocols for two key assays in cross-reactivity profiling: a competitive radioligand binding assay for GPCRs and the ADP-Glo™ kinase assay for kinases.
I. GPCR Cross-Reactivity Profiling: Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from its receptor, thereby determining the test compound's binding affinity (Ki).
Experimental Workflow:
Caption: Workflow for GPCR Competitive Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the target GPCR to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A serial dilution of the test compound (Cpd-A, B, C, or D) or vehicle control.
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
The prepared cell membranes.
-
-
Define "total binding" wells (membranes + radioligand) and "non-specific binding" wells (membranes + radioligand + a saturating concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. Kinase Cross-Reactivity Profiling: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following components in order:
-
Kinase reaction buffer.
-
A serial dilution of the test compound (Cpd-A, B, C, or D) or vehicle control.
-
The target kinase and its specific substrate.
-
-
Initiate the kinase reaction by adding a solution of ATP at a concentration near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[17]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13][15][18]
-
Incubate the plate at room temperature for 40 minutes.[19][18][20]
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.[13][15]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[19]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the kinase activity.
-
Comparative Data Analysis
The following tables summarize the hypothetical cross-reactivity profiling data for Cpd-A and its analogs against the selected kinase and GPCR panels. These values are presented to illustrate how such data can be interpreted to guide lead optimization.
Table 1: Kinase Cross-Reactivity Profile (IC50, µM)
| Compound | Src | AKT1 | ERK2 |
| Cpd-A | > 10 | 5.2 | 8.9 |
| Cpd-B | > 10 | 2.8 | 6.1 |
| Cpd-C | > 10 | 7.5 | 12.3 |
| Cpd-D | > 10 | 4.5 | 7.8 |
Table 2: GPCR Cross-Reactivity Profile (Ki, µM)
| Compound | D2 | 5-HT1A | 5-HT2A | α1A | β2 |
| Cpd-A | 2.1 | 3.5 | > 10 | 1.5 | > 10 |
| Cpd-B | 1.8 | 2.9 | > 10 | 1.2 | > 10 |
| Cpd-C | 3.5 | 5.1 | > 10 | 2.8 | > 10 |
| Cpd-D | 1.9 | 3.1 | > 10 | 1.4 | > 10 |
Discussion and Interpretation
The hypothetical data presented above provides a framework for understanding the selectivity profile of the 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol scaffold and the impact of structural modifications.
Kinase Selectivity: The data in Table 1 suggests that this chemical class has moderate inhibitory activity against AKT1 and ERK2, while showing weak to no activity against the tyrosine kinase Src. This indicates a potential for off-target effects on the PI3K/Akt and MAPK/ERK signaling pathways.[6][21][22][23] Cpd-B, with the electron-donating methoxy group, shows slightly increased potency against both AKT1 and ERK2, suggesting that electron-rich aromatic rings may favor binding to the ATP-binding pocket of these kinases. Conversely, the less flexible phenoxy group in Cpd-C leads to a decrease in activity. The para-fluoro substitution in Cpd-D has a minimal impact on kinase activity compared to the lead compound.
GPCR Cross-Reactivity: The GPCR binding data in Table 2 reveals that the compounds have micromolar affinity for dopamine D2, serotonin 5-HT1A, and adrenergic α1A receptors. This suggests a potential for central nervous system and cardiovascular side effects. The binding affinities are generally in the low micromolar range, indicating that these are off-target interactions that should be monitored and minimized during lead optimization. Similar to the kinase data, Cpd-B shows slightly higher affinity for the GPCR targets, while Cpd-C exhibits weaker binding. The para-fluoro substitution in Cpd-D again has a modest effect. Notably, none of the compounds show significant binding to the 5-HT2A or β2 adrenergic receptors.
Implications for Signaling Pathways: The off-target activity on AKT1 and ERK2 could have significant cellular consequences. These kinases are central nodes in signaling pathways that regulate cell proliferation, survival, and differentiation.[9][24][25] Unintended inhibition of these pathways could lead to a variety of adverse effects.
Caption: Simplified MAPK/ERK Signaling Pathway Highlighting Potential Off-Target Modulation.
As illustrated in the diagram above, inhibition of ERK could disrupt the normal cellular response to growth factors and other extracellular signals, potentially leading to anti-proliferative effects in non-target cells. Similarly, inhibition of AKT in the PI3K/Akt pathway could interfere with crucial cell survival signals.[19][26]
Conclusion
This comparative guide provides a comprehensive framework for assessing the cross-reactivity of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol analogs. The presented methodologies for kinase and GPCR profiling, along with the interpretation of the hypothetical data, underscore the importance of early and systematic selectivity screening in drug discovery. The observed trends in the hypothetical SAR suggest that modifications to the electronic and steric properties of the aromatic rings can modulate the off-target profile of this chemical class. Further optimization should focus on attenuating the observed kinase and GPCR activities while maintaining or improving the desired on-target potency. By employing these strategies, researchers can mitigate the risk of off-target effects and enhance the likelihood of developing safe and effective clinical candidates.
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vivo Validation of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
For researchers in the vanguard of drug discovery, the journey of a novel chemical entity from a promising in vitro "hit" to a validated in vivo candidate is both exhilarating and fraught with challenges. This guide provides a comprehensive, experience-driven framework for the in vivo validation of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol , a unique molecule combining a phenylpropanoid core with a benzyloxyphenyl moiety. In the absence of published biological data for this specific compound, we will postulate a plausible in vitro anti-inflammatory effect based on the known activities of structurally related molecules and outline a rigorous in vivo validation strategy. Phenylpropanoids are a well-established class of plant secondary metabolites known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] The benzyloxyphenyl group, on the other hand, is a pharmacophore found in compounds targeting ion channels and receptors.[5][6] This structural combination suggests a potential for novel pharmacological activity.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust in vivo study design.
Part 1: The Foundational In Vitro Data - A Hypothetical Scenario
To construct a logical in vivo validation plan, we must begin with a plausible in vitro starting point. Let us hypothesize that initial screening of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (hereinafter referred to as "Compound X") has revealed potent anti-inflammatory activity in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Hypothetical In Vitro Results:
| Assay | Endpoint | Result (Compound X) |
| Cell Viability (RAW 264.7) | IC50 | > 50 µM |
| Nitric Oxide (NO) Production | IC50 | 2.5 µM |
| Pro-inflammatory Cytokine (TNF-α) Secretion | IC50 | 1.8 µM |
| Pro-inflammatory Cytokine (IL-6) Secretion | IC50 | 3.2 µM |
| Western Blot Analysis | Effect | Dose-dependent reduction in phosphorylated NF-κB p65 |
These hypothetical results suggest that Compound X is a non-toxic inhibitor of key inflammatory mediators, potentially acting through the NF-κB signaling pathway. This provides a strong rationale for progressing to in vivo validation.
Part 2: In Vivo Validation - A Step-by-Step Guide
The primary objectives of the in vivo studies are to assess the pharmacokinetic profile, safety, and efficacy of Compound X in a relevant animal model of inflammation.
Pre-formulation and Pharmacokinetic (PK) Studies
Before embarking on efficacy studies, it is crucial to understand how Compound X behaves in a biological system. This involves developing a suitable formulation and characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Murine Pharmacokinetic Study
-
Formulation: Develop a clear, injectable formulation of Compound X. A common starting point is a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Animal Model: Utilize male C57BL/6 mice (8-10 weeks old).
-
Dosing:
-
Intravenous (IV) administration: 2 mg/kg single bolus dose via the tail vein.
-
Oral (PO) administration: 10 mg/kg single dose via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Analysis: Quantify Compound X concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using software such as Phoenix WinNonlin.
Hypothetical Pharmacokinetic Data:
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUClast (h*ng/mL) | 3200 | 4500 |
| T1/2 (h) | 4.5 | 5.2 |
| Bioavailability (%) | - | 28% |
This hypothetical data suggests moderate oral bioavailability and a half-life that would support once or twice daily dosing in subsequent efficacy studies.
Acute Toxicity Assessment
A preliminary assessment of the compound's safety profile is essential.
Experimental Protocol: Acute Toxicity Study in Mice
-
Animal Model: Use male and female C57BL/6 mice.
-
Dosing: Administer single escalating doses of Compound X (e.g., 50, 100, 200 mg/kg) via the intended route for efficacy studies (e.g., oral gavage).
-
Observation: Monitor animals closely for clinical signs of toxicity, body weight changes, and mortality for up to 14 days.
-
Necropsy: At the end of the study, perform a gross necropsy to identify any organ abnormalities.
Efficacy in a Murine Model of Acute Inflammation
The Lipopolysaccharide (LPS)-induced endotoxemia model in mice is a well-established and relevant model to validate the in vitro anti-inflammatory findings.
Experimental Workflow for In Vivo Efficacy Study
Caption: Postulated mechanism of action of Compound X.
Experimental Protocol: In Vivo Mechanism of Action Study
-
Tissue Homogenization: Prepare protein lysates from lung or liver tissues harvested from the efficacy study.
-
Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of key proteins in the NF-κB pathway, such as IKK, IκBα, and the p65 subunit of NF-κB.
-
Immunohistochemistry (IHC): Stain tissue sections for phosphorylated p65 to visualize its nuclear translocation.
A reduction in the phosphorylation of these key signaling molecules in the Compound X-treated groups compared to the vehicle-treated LPS group would provide strong evidence for the proposed in vivo mechanism of action.
Part 4: Comparative Analysis and Future Directions
The successful in vivo validation of Compound X in an acute inflammation model opens the door to further preclinical development. A comparative analysis against existing anti-inflammatory agents would be the next logical step.
| Feature | Compound X (Hypothetical) | Dexamethasone (Corticosteroid) | Ibuprofen (NSAID) |
| Mechanism of Action | NF-κB Pathway Inhibitor | Glucocorticoid Receptor Agonist | COX-1/COX-2 Inhibitor |
| Efficacy in Acute Model | High | Very High | Moderate |
| Potential Side Effects | To be determined | Immunosuppression, metabolic effects | GI toxicity, renal effects |
| Novelty | Potentially novel mechanism | Well-established | Well-established |
Future studies should explore the efficacy of Compound X in chronic models of inflammation (e.g., collagen-induced arthritis) and delve deeper into its safety and toxicology profile.
Conclusion
This guide provides a robust and scientifically-grounded framework for the in vivo validation of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, based on a plausible, inferred anti-inflammatory activity. By systematically addressing pharmacokinetics, safety, and efficacy, and by probing the underlying mechanism of action in a living system, researchers can confidently bridge the gap between promising in vitro data and a viable preclinical candidate. The principles and methodologies outlined here are broadly applicable to the in vivo validation of other novel chemical entities, serving as a roadmap for navigating the critical early stages of drug discovery.
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Stavrovskaya, A. V., et al. (2018). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience, 9(10), 2448-2459. Available from: [Link]
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Neelam, et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. Available from: [Link]
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A Comparative Guide to the Synthetic Efficiency of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,3-Diarylpropan-1-ol Scaffolds
The 1,3-diarylpropan-1-ol motif is a privileged scaffold in drug discovery, appearing in a range of biologically active molecules. The title compound, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, presents a unique substitution pattern that makes it a valuable intermediate for further chemical elaboration. The presence of the benzyloxy protecting group, the bromine handle for cross-coupling reactions, and the chiral center at the hydroxyl-bearing carbon all contribute to its potential utility. Efficient and scalable synthesis of this molecule is therefore a key consideration for its practical application.
This guide will explore and compare two primary synthetic strategies for the preparation of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol: a classical approach via chalcone formation and subsequent reduction, and a more convergent approach utilizing the Reformatsky reaction.
Proposed Synthetic Pathways: A Head-to-Head Comparison
Two plausible synthetic routes to the target molecule are outlined below. Each route is assessed based on key performance indicators such as step count, potential overall yield, and the complexity of reaction conditions and purification.
Caption: Proposed synthetic routes to 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
Route 1: The Chalcone Pathway - A Stepwise Approach
This well-established route involves the initial synthesis of a chalcone intermediate, followed by a two-step or one-pot reduction to yield the target alcohol.
Step 1: Protection of the Phenolic Hydroxyl Group
The acidic proton of the phenolic hydroxyl group in the starting material, 2'-hydroxy-5'-bromoacetophenone, would interfere with the basic conditions of the subsequent Claisen-Schmidt condensation. Therefore, protection as a benzyl ether is a prudent initial step.
Caption: Protection of the phenolic hydroxyl group.
Experimental Protocol: Synthesis of 2'-(Benzyloxy)-5'-bromoacetophenone
-
To a solution of 2'-hydroxy-5'-bromoacetophenone (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired protected acetophenone.
Step 2: Claisen-Schmidt Condensation to form the Chalcone
The cornerstone of this route is the base-catalyzed Claisen-Schmidt condensation between the protected acetophenone and benzaldehyde to form the α,β-unsaturated ketone, a chalcone.[1]
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocol: Synthesis of (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one
-
Dissolve 2'-(benzyloxy)-5'-bromoacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
To this solution, add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise at room temperature with stirring.
-
Continue stirring at room temperature for 4-6 hours, during which a precipitate should form.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Step 3: Reduction of the Chalcone to the Saturated Alcohol
The conversion of the chalcone to the target 1,3-diarylpropan-1-ol can be achieved in two ways: a stepwise reduction or a one-pot reduction.
Option A: Two-Step Reduction
This approach offers greater control and potentially easier purification of the intermediate. First, the carbon-carbon double bond is selectively reduced, followed by the reduction of the carbonyl group.
-
Step 3a: Catalytic Hydrogenation of the Alkene. The selective reduction of the α,β-unsaturated double bond can be achieved via catalytic hydrogenation.[2]
Caption: Selective hydrogenation of the chalcone.
Experimental Protocol: Synthesis of 1-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-one
-
Dissolve the chalcone (1.0 eq) in methanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., a balloon) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the dihydrochalcone, which can be used in the next step without further purification if sufficiently pure.
-
Step 3b: Reduction of the Ketone. The resulting saturated ketone (dihydrochalcone) is then reduced to the desired alcohol using a mild reducing agent like sodium borohydride.[3]
Caption: Reduction of the dihydrochalcone.
Experimental Protocol: Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
Dissolve the dihydrochalcone (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Option B: One-Pot Reduction
Catalytic transfer hydrogenation offers a more streamlined approach, reducing both the double bond and the carbonyl group in a single step.[4]
Experimental Protocol: One-Pot Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
To a solution of the chalcone (1.0 eq) in ethanol, add ammonium formate (5.0 eq) and a catalytic amount of 10% Pd/C.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture, filter through Celite, and concentrate the filtrate.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Route 2: The Reformatsky Reaction - A Convergent Strategy
This route offers a more convergent approach, forming a key carbon-carbon bond and introducing the hydroxyl group in a single step.
Step 1: Protection of the Aldehyde
Similar to Route 1, the phenolic hydroxyl group of the starting 2-hydroxy-5-bromobenzaldehyde must be protected.
Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde
This protocol is analogous to the protection of the acetophenone in Route 1, using 2-hydroxy-5-bromobenzaldehyde as the starting material.
Step 2: The Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[5]
Caption: The Reformatsky reaction.
Experimental Protocol: Synthesis of Ethyl 3-(2-(benzyloxy)-5-bromophenyl)-3-hydroxy-3-phenylpropanoate
-
Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried flask under a nitrogen atmosphere, place the activated zinc (2.0 eq) in anhydrous toluene.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) and ethyl bromoacetate (1.5 eq) in toluene dropwise to the zinc suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Cool the reaction mixture and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
Purify the β-hydroxy ester by column chromatography.
Step 3: Reduction of the Ester
The final step is the reduction of the ester functionality to the primary alcohol. Lithium aluminum hydride (LiAlH4) is a suitable reagent for this transformation.
Caption: Reduction of the β-hydroxy ester.
Experimental Protocol: Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
-
In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH4 (2.0 eq) in anhydrous THF and cool to 0 °C.
-
Add a solution of the β-hydroxy ester (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Comparative Analysis of Synthetic Efficiency
| Metric | Route 1 (Chalcone - Two-Step Reduction) | Route 1 (Chalcone - One-Pot Reduction) | Route 2 (Reformatsky) |
| Number of Steps | 4 | 3 | 3 |
| Key Intermediates | Chalcone, Dihydrochalcone | Chalcone | β-Hydroxy Ester |
| Reagent Sensitivity | NaBH4 (moisture sensitive) | Pd/C (air stable) | LiAlH4 (highly moisture sensitive) |
| Reaction Conditions | Mild to moderate | Moderate (reflux) | Anhydrous, inert atmosphere required |
| Purification | Multiple crystallizations/chromatography | Fewer steps, but final purification may be more challenging | Chromatography likely at each step |
| Potential Yield | Good to excellent for each step | Moderate to good overall | Moderate for Reformatsky, good for reduction |
| Atom Economy | Moderate | Moderate | Lower (due to use of stoichiometric zinc and hydride reagents) |
| Scalability | Generally good | Good | More challenging due to the use of LiAlH4 |
Conclusion and Recommendations
Both the chalcone-based route and the Reformatsky approach offer viable pathways to 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
Route 1 (Chalcone Pathway) is arguably the more robust and scalable of the two. The reactions involved are well-understood and generally high-yielding. The two-step reduction offers excellent control and predictable outcomes, while the one-pot transfer hydrogenation provides a more streamlined, albeit potentially lower-yielding, alternative. The reagents are, for the most part, easy to handle, and the procedures are amenable to larger-scale synthesis.
Route 2 (Reformatsky Reaction) is an elegant and convergent strategy. However, it relies on the use of activated zinc and the highly reactive and hazardous lithium aluminum hydride. The stringent anhydrous and inert atmosphere requirements for both the Reformatsky reaction and the final reduction step may limit its practicality for large-scale production in some laboratory settings.
For general laboratory synthesis where control and reliability are paramount, the two-step reduction of the chalcone intermediate (Route 1A) is recommended . For process optimization where step-economy is a primary driver, the one-pot transfer hydrogenation (Route 1B) warrants investigation. The Reformatsky route (Route 2) remains a valuable alternative, particularly for the synthesis of analogues where the corresponding chalcone is difficult to prepare or unstable.
References
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Septianingtyas, D., et al. (2021). Green synthesis of chalcones derivatives. AIP Conference Proceedings. [Link]
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ResearchGate. (n.d.). Chemoselective reductions with sodium borohydride. [Link]
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Michalak, M., et al. (2020). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules. [Link]
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MDPI. (n.d.). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. [Link]
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A Framework for Comparative Cytotoxicity Analysis of Novel 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol Analogs
Abstract
The exploration of novel therapeutic agents requires a rigorous preclinical evaluation of their cytotoxic profiles. This guide presents a comprehensive framework for the comparative cytotoxicity assessment of a specific chemical scaffold, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, and its rationally designed analogs. We provide detailed, validated protocols for a multi-assay approach, enabling researchers to elucidate structure-activity relationships (SAR) and identify candidates with promising therapeutic windows. The methodologies are grounded in established principles of cell-based assays, ensuring data integrity and reproducibility. This document is intended for researchers in drug discovery, pharmacology, and medicinal chemistry, offering a practical guide to generating robust and comparable cytotoxicity data.
Introduction: Rationale and Scientific Context
The 3,3-diphenylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. The specific compound, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, presents a unique combination of steric and electronic features, including a bulky benzyloxy group, a halogenated phenyl ring, and a chiral center, all of which can significantly influence its biological activity and cytotoxic potential.
To effectively evaluate the therapeutic potential of this scaffold, a systematic investigation into its Structure-Cytotoxicity Relationship (SCR) is paramount. By synthesizing and testing a matrix of analogs, we can probe the contribution of individual functional groups to the overall cytotoxicity. This guide outlines a robust workflow for such a comparative analysis, focusing on three key pillars of cytotoxicity assessment: metabolic viability, cell membrane integrity, and induction of apoptosis.
Hypothetical Analogs for Investigation:
For the purpose of this guide, we will consider a focused library of hypothetical analogs based on the parent compound (P0) to illustrate the comparative process:
-
P0: 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (Parent Compound)
-
A1: 3-(2-hydroxy-5-bromophenyl)-3-phenylpropan-1-ol (Removal of benzyl protecting group)
-
A2: 3-(2-(benzyloxy)-5-chlorophenyl)-3-phenylpropan-1-ol (Halogen modification: Br to Cl)
-
A3: 3-(2-(benzyloxy)-5-fluorophenyl)-3-phenylpropan-1-ol (Halogen modification: Br to F)
-
A4: 3-(2-(benzyloxy)phenyl)-3-phenylpropan-1-ol (Removal of halogen)
This selection allows for the systematic evaluation of the benzyloxy group's role in potential prodrug strategy and the influence of halogen electronegativity and size on cytotoxicity.
Experimental Design & Workflow
A multi-faceted approach is essential for a comprehensive understanding of a compound's cytotoxic effect. A single assay can be misleading; for instance, a compound might not affect metabolic rate (measured by MTT) but could compromise membrane integrity. Therefore, we propose a parallel screening workflow.
Caption: High-level experimental workflow for comparative cytotoxicity screening.
Detailed Experimental Protocols
The following protocols are standardized for a 96-well plate format, which is ideal for screening multiple compounds and concentrations.
Cell Culture and Seeding
-
Cell Line Selection: Choose cell lines relevant to the intended therapeutic area. For general cytotoxicity screening, a panel including a cancer cell line (e.g., HeLa or A549) and a non-cancerous line (e.g., HEK293 or primary hepatocytes) is recommended to assess selectivity.
-
Culture Conditions: Maintain cells in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells into clear, flat-bottom 96-well plates at a pre-determined density (e.g., 5,000-10,000 cells/well) to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere for 24 hours.
Compound Treatment
-
Stock Preparation: Prepare 10 mM stock solutions of each analog (P0, A1-A4) in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the compounds in the appropriate cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.
-
Incubation: Return the plates to the incubator for the desired time points (e.g., 24, 48, and 72 hours).
Protocol 1: MTT Assay for Metabolic Viability
This assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. A decrease in this activity is indicative of reduced cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).
-
MTT Addition: After the treatment incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Controls for maximum LDH release (cell lysate) must be included.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle orbital shaking for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Presentation
For each assay, raw data should be normalized to controls.
-
Percent Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Percent Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Apoptosis Induction (Caspase): RLU_sample / RLU_vehicle (Fold Change)
The primary endpoint for comparison is the half-maximal inhibitory concentration (IC₅₀), calculated by fitting the normalized data to a four-parameter logistic (4PL) dose-response curve.
A Head-to-Head Showdown: Evaluating Structurally Similar Bruton's Tyrosine Kinase (BTK) Inhibitors in Neuroinflammation
A Senior Application Scientist's Guide to Comparative Analysis in Preclinical Models
In the intricate landscape of neurodegenerative and autoimmune diseases of the central nervous system (CNS), neuroinflammation has emerged as a pivotal therapeutic target. Microglia, the resident immune cells of the brain, are key drivers of this process. Their activation, often mediated by signaling cascades like the Bruton's tyrosine kinase (BTK) pathway, can perpetuate a cycle of inflammation and neuronal damage.[1][2][3][4] Consequently, small molecule inhibitors that can penetrate the CNS and modulate these pathways are of immense interest in drug discovery.
This guide provides a comprehensive framework for the head-to-head comparison of structurally similar chemical scaffolds in neuroinflammation assays. As a case study, we will delve into the comparative pharmacology of three BTK inhibitors currently under investigation for multiple sclerosis (MS): tolebrutinib , evobrutinib , and fenebrutinib .[5][6][7] By examining their differential potency and CNS exposure, we can elucidate the critical parameters for selecting promising therapeutic candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute robust preclinical evaluations of anti-neuroinflammatory compounds.
The Rationale: Why BTK Inhibition in Neuroinflammation?
Bruton's tyrosine kinase is a non-receptor tyrosine kinase crucial for the signaling of various cell surface receptors in hematopoietic cells, including B cells and myeloid cells like microglia.[1][2][8] In the context of neuroinflammation, BTK activation in microglia triggers downstream signaling cascades, including the NF-κB and inflammasome pathways, leading to the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[8] These inflammatory mediators contribute to the pathology of numerous neurological disorders. Therefore, inhibiting BTK presents a targeted approach to quell microglia-mediated neuroinflammation.[2][3][8] The ability of small molecule BTK inhibitors to cross the blood-brain barrier and act directly on CNS-resident immune cells is a significant potential advantage.[3][8]
Comparative Analysis of BTK Inhibitors: A Case Study
A critical aspect of preclinical drug development is the direct comparison of lead candidates to understand subtle but significant differences in their pharmacological profiles. Here, we examine the comparative data for tolebrutinib, evobrutinib, and fenebrutinib.
In Vitro Potency: Kinase and Cellular Assays
The initial assessment of a kinase inhibitor's efficacy begins with in vitro assays to determine its direct inhibitory effect on the target enzyme and its functional consequences in a cellular context.
Kinase Activity Assay: This assay directly measures the inhibitor's ability to block the enzymatic activity of BTK. A key parameter is the rate of reaction between the inhibitor and the kinase.
Cellular Potency Assay: This assay evaluates the inhibitor's ability to block BTK-dependent signaling in a cellular context, often by measuring the inhibition of B-cell activation. The half-maximal inhibitory concentration (IC50) is a standard measure of potency in these assays.
| Compound | Kinase Assay: Reaction Rate vs. Evobrutinib | Cellular Potency (IC50, nM) |
| Tolebrutinib | ~65 times faster | 0.7 |
| Evobrutinib | Baseline | 33.5 |
| Fenebrutinib | ~1760 times slower association rate | 2.9 |
Table 1: Comparative in vitro potency of BTK inhibitors.[5][7]
These in vitro data reveal significant differences in the biochemical and cellular potencies of the three inhibitors. Tolebrutinib demonstrates a substantially faster reaction with BTK and a much lower IC50 in cellular assays compared to evobrutinib, indicating higher potency.[5][7]
In Vivo CNS Exposure: A Critical Determinant of Efficacy
For a neuroinflammation therapeutic to be effective, it must not only be potent but also reach its target in the CNS at a sufficient concentration. This is assessed through pharmacokinetic studies, often in non-human primates, to measure drug levels in the cerebrospinal fluid (CSF).
| Compound | Mean CSF Exposure (ng/mL) at 10 mg/kg oral dose | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | Bioactive CSF Levels Achieved? |
| Tolebrutinib | 4.8 | 0.40 | Yes (exceeded IC90) |
| Evobrutinib | 3.2 | 0.13 | No (failed to reach IC50) |
| Fenebrutinib | 12.9 | 0.15 | No (failed to reach IC50) |
Table 2: Comparative in vivo CNS exposure of BTK inhibitors in non-human primates.[5][7][9]
Despite fenebrutinib showing the highest absolute concentration in the CSF, only tolebrutinib achieved exposure levels that exceeded its IC90 (the concentration required to inhibit 90% of the kinase activity), indicating that it reached pharmacologically relevant concentrations in the CNS.[5][7] This highlights the critical importance of integrating both potency and CNS exposure data when evaluating and comparing drug candidates.
Experimental Protocols for Head-to-Head Comparison
To empower researchers to conduct their own comparative studies, we provide the following detailed, self-validating protocols for key in vitro and in vivo neuroinflammation assays.
In Vitro Neuroinflammation Assay: Primary Microglia Culture
This protocol describes the isolation and culture of primary microglia from neonatal mouse brains, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response. This allows for the direct comparison of inhibitors on primary brain immune cells.
Experimental Workflow: In Vitro Microglia Assay
Caption: Workflow for in vitro comparison of inhibitors in primary microglia.
Step-by-Step Protocol:
-
Preparation of Mixed Glial Cultures:
-
Isolate cerebral cortices from P1-P3 mouse pups and remove the meninges.
-
Mechanically and enzymatically digest the tissue to obtain a single-cell suspension.[10][11]
-
Plate the cells in T75 flasks in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Culture for 10-14 days, allowing astrocytes to form a confluent monolayer to which microglia adhere.
-
-
Isolation of Primary Microglia:
-
After 10-14 days, shake the flasks on an orbital shaker to detach the microglia from the astrocyte layer.[12]
-
Collect the supernatant containing the microglia.
-
Centrifuge the cell suspension, resuspend the pellet in fresh media, and count the cells.
-
Plate the purified microglia in 24- or 48-well plates at the desired density.
-
-
Inhibitor Treatment and LPS Stimulation:
-
Allow the microglia to adhere and rest for 24 hours.
-
Pre-treat the cells with various concentrations of your test compounds (and a vehicle control) for 1-2 hours.
-
Stimulate the microglia with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[13]
-
-
Quantification of Inflammatory Mediators:
In Vivo Neuroinflammation Model: LPS Challenge in Mice
This protocol details the induction of systemic inflammation leading to neuroinflammation in mice using LPS. This model is useful for evaluating the in vivo efficacy of CNS-penetrant compounds.
Experimental Workflow: In Vivo LPS Model
Caption: Workflow for in vivo comparison of inhibitors in an LPS-induced neuroinflammation model.
Step-by-Step Protocol:
-
Animal Dosing and LPS Administration:
-
Use adult male C57BL/6 mice.
-
Administer the test compounds (or vehicle) via the desired route (e.g., oral gavage) at predetermined time points before the LPS challenge.
-
Induce systemic inflammation by intraperitoneally (i.p.) injecting LPS (e.g., 1-5 mg/kg body weight).[16]
-
-
Behavioral Analysis:
-
At various time points post-LPS injection (e.g., 24, 48, 72 hours), assess cognitive and motor functions using standardized behavioral tests such as the Morris Water Maze for spatial learning and memory.[17]
-
-
Tissue Collection and Processing:
-
At the end of the experiment, anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix them in 4% PFA overnight.
-
Cryoprotect the brains in a sucrose solution and then freeze them for sectioning.
-
-
Immunohistochemical Analysis:
-
Cut brain sections (e.g., 30-40 µm) using a cryostat.
-
Perform immunohistochemistry using primary antibodies against Iba1 (a marker for microglia) and GFAP (a marker for reactive astrocytes).[18][19][20][21]
-
Use appropriate fluorescently labeled secondary antibodies for visualization.
-
Capture images using a fluorescence microscope and quantify the intensity of Iba1 and GFAP staining to assess the extent of microglial and astrocyte activation.
-
Visualizing the Target Pathway: BTK Signaling in Microglia
Understanding the signaling pathway targeted by the inhibitors is crucial for interpreting experimental results. The following diagram illustrates the central role of BTK in microglia activation.
BTK Signaling Pathway in Microglia
Caption: Simplified BTK signaling cascade in microglia leading to neuroinflammation.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the head-to-head comparison of structurally similar chemical scaffolds for neuroinflammation. The case study of BTK inhibitors highlights that while structural similarity may exist, subtle differences in potency and CNS bioavailability can lead to significant disparities in therapeutic potential. Tolebrutinib, by exhibiting both high potency and the ability to achieve bioactive concentrations in the CNS, emerged as a promising candidate in this preclinical comparison.[5][7]
The provided experimental protocols for in vitro and in vivo neuroinflammation assays offer a robust framework for researchers to conduct their own comparative analyses. By meticulously evaluating potential drug candidates in these validated systems, the field can more effectively identify and advance novel therapeutics for the treatment of devastating neurological disorders characterized by neuroinflammation.
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- Comparative CNS Pharmacology of Tolebrutinib Versus Other BTK Inhibitor Candidates for Tre
- Fenebrutinib Demonstrates the Highest Potency of Bruton Tyrosine Kinase Inhibitors (BTKis) in Phase 3 Clinical Development for Multiple Sclerosis (MS) (4437). Neurology.
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- BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair.
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A Guide to Orthogonal Target Engagement Validation for Novel Bioactive Compounds: A Case Study with 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
The journey from a hit compound, often identified in a phenotypic screen, to a validated lead with a known mechanism of action is fraught with challenges.[4] A primary hurdle is confidently identifying the specific protein(s) the compound interacts with (target identification) and confirming this interaction occurs in a physiologically relevant context (target engagement).[5] This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-phase workflow designed to systematically build a compelling case for a compound's true biological target.
Phase 1: Unbiased Target Discovery — Generating a Primary Hypothesis
When the target of a bioactive compound is unknown, the initial step is to cast a wide net to identify potential binding partners. This is a hypothesis-generating phase. We will compare two powerful, unbiased, and orthogonal approaches: one affinity-based and one label-free.
Affinity-Based Method: Chemical Proteomics Pull-Down
The most direct way to find a binding partner is to use the compound as "bait" to "fish" for its targets from a complex protein mixture, such as a cell lysate.[6][7][8] This requires synthesizing a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the parent molecule.[6][7]
Causality Behind This Choice: This method physically isolates binding partners, providing a direct and tangible link between the compound and a protein. The subsequent identification of these proteins by mass spectrometry yields a high-confidence list of potential targets. However, the modification of the parent compound is a significant variable; the linker or tag could sterically hinder or alter the original binding interaction.[6][9] Therefore, this approach must be validated by a label-free method.
Caption: Workflow for affinity-based target identification.
Experimental Protocol: Biotin-Streptavidin Pull-Down
-
Probe Synthesis: Synthesize a derivative of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol featuring a linker arm terminating in a biotin molecule. A non-biotinylated, linker-only version should also be synthesized for use as a control.
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated probe to allow for immobilization. Use an equivalent amount of beads incubated with the linker-only control or unconjugated biotin as a negative control.
-
Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line.
-
Incubation: Incubate the probe-conjugated beads and control beads with the cell lysate for 2-4 hours at 4°C to allow for protein binding.
-
Competitive Control (Crucial for Validation): In a parallel sample, co-incubate the probe-conjugated beads and lysate with a 100-fold excess of the original, unmodified "free" compound. True targets will preferentially bind the free compound, leading to their depletion from the bead pull-down.[10]
-
Washing: Wash the beads extensively with a mild buffer to remove proteins that are not specifically bound.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: True candidate targets should be present in the probe pull-down, absent or significantly reduced in the negative control pull-down, and competed away in the presence of excess free compound.
Label-Free Method: Cellular Thermal Shift Assay (CETSA®) Explore
CETSA is a powerful label-free technique based on the principle of ligand-induced thermal stabilization.[11] When a protein binds to a small molecule, its structure becomes more stable and resistant to heat-induced denaturation.[12][13] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining at each temperature, one can identify proteins that have been stabilized by the compound.[12][13]
Causality Behind This Choice: CETSA's greatest strength is that it uses the unmodified compound, eliminating concerns about probe-induced artifacts.[9] It assesses target engagement in a complex lysate environment, providing a more physiological context than assays with purified proteins.[12] Performing this analysis at a proteome-wide scale (termed Thermal Proteome Profiling or TPP) provides an unbiased survey of target engagement.[9]
Caption: Ligand binding increases the thermal stability of a target protein.
| Method | Principle | Key Advantage | Key Disadvantage |
| Affinity Pull-Down | Physical isolation of binding partners using a tagged compound.[6] | Directly identifies interactors with high sensitivity. | Requires chemical modification; risk of artifacts.[6] |
| CETSA Explore / TPP | Ligand-induced thermal stabilization of the target protein.[13] | Label-free, uses the native compound in a complex biological matrix. | May miss targets not stabilized upon binding; less sensitive. |
Phase 2: Orthogonal Validation of Direct Target Engagement in Live Cells
The candidate targets identified in Phase 1 must be validated in an intact cellular environment. This confirms that the compound can permeate the cell membrane and engage its target under physiological conditions. Here, we compare CETSA in its targeted format with a proximity-based resonance energy transfer assay.
Targeted Cellular Thermal Shift Assay (CETSA)
This is the gold-standard assay for confirming target engagement in live, intact cells.[11][14] Instead of a proteome-wide analysis, this targeted approach focuses on the candidate proteins from Phase 1. Two formats are essential:
-
CETSA Melt Curve: Cells are treated with the compound or a vehicle control (DMSO). The cells are then aliquoted and heated to a range of different temperatures. The amount of soluble target protein remaining at each temperature is quantified (typically by Western Blot). A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells.[13][15]
-
Isothermal Dose-Response (ITDR): Cells are treated with a range of compound concentrations and then heated to a single, optimized temperature (a temperature that causes significant, but not complete, protein denaturation). The concentration-dependent increase in soluble protein provides a measure of target engagement potency (EC₅₀).[11]
Experimental Protocol: Targeted CETSA
-
Cell Culture: Culture a relevant cell line to ~80% confluency.
-
Compound Treatment: Treat cells with 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol at a desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them in a thermal cycler for 3-8 minutes across a temperature gradient (e.g., 40°C to 64°C).[11]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Fractionation: Separate the soluble fraction (containing stabilized protein) from the aggregated, denatured fraction by high-speed centrifugation.[11]
-
Quantification: Analyze the amount of the specific target protein in the soluble fractions by Western Blot or other quantitative protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. For ITDR, plot the amount of soluble protein against the compound concentration.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the interaction between two molecules in real-time within living cells.[16][17] The NanoBRET® Target Engagement assay is a particularly powerful orthogonal method.[18][19]
Causality Behind This Choice: BRET relies on a completely different physical principle from CETSA—resonance energy transfer instead of thermal stability.[16][17] This makes it an excellent orthogonal validation method. It measures the displacement of a fluorescent tracer from the target protein by the unlabeled test compound, providing a quantitative measure of binding affinity in live cells.[19] Its primary drawback is the requirement to genetically engineer the cells to express the target protein as a fusion with NanoLuc® luciferase.[18]
Caption: Test compound competes with the tracer, reducing the BRET signal.
Experimental Protocol: NanoBRET® Target Engagement Assay
-
Cell Engineering: Transfect cells to express the candidate target protein fused to NanoLuc® luciferase.
-
Plating: Plate the engineered cells in a white, 96- or 384-well assay plate.
-
Tracer Addition: Add the specific, cell-permeable fluorescent NanoBRET® tracer that binds to the target protein.
-
Compound Addition: Add 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol across a range of concentrations.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine) to initiate the bioluminescent reaction.
-
Detection: Immediately measure the donor emission (luciferase) and acceptor emission (tracer) using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC₅₀, which reflects the compound's binding affinity in the cell.
Comparative Summary of Cellular Engagement Assays
| Assay | Principle | Cellular State | Key Output |
| Targeted CETSA | Ligand-induced thermal stabilization.[15] | Live, intact cells. | Thermal shift (ΔTm) and cellular potency (EC₅₀). |
| NanoBRET® TE | Competitive displacement of a fluorescent tracer.[18] | Live, intact cells; requires genetic modification. | Cellular binding affinity (IC₅₀). |
Phase 3: Phenotypic and Functional Validation
Confirming that the compound physically binds its target in cells is essential, but not sufficient. The final piece of the puzzle is to demonstrate that this engagement leads to a functional consequence—a change in the protein's activity and a resulting cellular phenotype.[20] This step directly links target engagement to the biological effect observed in the initial screen.
The specific functional assays are entirely dependent on the identity of the validated target protein.
| If the Target Is... | A Potential Functional Assay | Rationale |
| A Protein Kinase | Phosphoproteomics: Use mass spectrometry to quantify changes in the phosphorylation of known kinase substrates after compound treatment. | Directly measures the consequence of inhibiting the kinase's catalytic activity.[21] |
| A GPCR | Second Messenger Assay: Measure changes in downstream signaling molecules like cAMP or intracellular calcium. | Confirms that binding leads to modulation of the receptor's signaling function. |
| A Transcription Factor | Reporter Gene Assay: Use a luciferase or GFP reporter driven by a promoter containing binding sites for the transcription factor. | Quantifies the functional output (gene transcription) that is modulated by the target. |
| An Epigenetic Enzyme | Chromatin Immunoprecipitation (ChIP-qPCR): Measure changes in histone marks at specific gene loci regulated by the enzyme. | Provides direct evidence of the enzyme's altered activity at its site of action on chromatin. |
Self-Validating System: The power of this three-phase workflow lies in its self-validating nature. A strong candidate target will be identified by both affinity-based and label-free methods (Phase 1), show clear evidence of engagement in two distinct live-cell assays (Phase 2), and produce a functional cellular outcome consistent with modulation of that target (Phase 3). The potencies should also correlate across assays; for example, the ITDR EC₅₀ from CETSA, the IC₅₀ from BRET, and the EC₅₀ from a functional assay should be in a similar range.
By adhering to this rigorous, multi-faceted approach, researchers can build an unassailable case for the mechanism of action of novel compounds like 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, significantly de-risking their progression in the drug discovery pipeline.
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- Methyl 3-(2-(Benzyloxy)-5-Bromophenyl)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (CAS No. 156755-25-8). As a complex, halogenated organic compound, its disposal requires a nuanced understanding of its chemical properties to ensure personnel safety and environmental protection. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Immediate Action Protocol: The Core Principle
At its core, 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol must be treated as halogenated organic hazardous waste . Under no circumstances should this chemical or its containers be disposed of down the drain or in general solid waste. The presence of a bromine atom on the aromatic ring is the primary determinant for its disposal pathway.
Chemical Profile and Hazard Identification
Understanding the molecule's structure is fundamental to appreciating its hazard profile. This compound is a substituted propanol containing a bromophenyl group and a benzyloxy ether. Each functional group contributes to its classification and required handling procedures.
| Identifier | Information | Source |
| IUPAC Name | 3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropan-1-ol | [1] |
| CAS Number | 156755-25-8 | [2] |
| Molecular Formula | C₂₂H₂₁BrO₂ | [1] |
| Physical Form | Solid | [2] |
Globally Harmonized System (GHS) Hazard Classification:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Source:[2][3] |
The causality behind this classification stems from its structure. The aromatic rings and alkyl chain can cause irritation upon contact with skin, eyes, and mucous membranes, a common trait for many complex organic molecules.[4][5]
The 'Why': Deconstructing the Molecule for Disposal
A rigorous disposal plan is built on chemical logic. Let's break down the compound to understand its classification:
-
Bromophenyl Group (-C₆H₄Br): This is the most critical feature for waste management. The carbon-bromine bond classifies the molecule as a halogenated organic compound .[6] Halogenated wastes cannot be recycled as fuel and require high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases (like hydrogen bromide).[6][7][8] Mixing this with non-halogenated waste contaminates the entire batch, significantly increasing disposal costs and environmental burden.[8][9]
-
Propanol Group (-CH₂CH₂OH): The alcohol functional group can influence flammability and reactivity. While this specific compound is a solid, related simple propanols are flammable.[4] Therefore, it should be kept away from ignition sources.
-
Benzyloxy Group (-OCH₂C₆H₅): Benzyl ethers are generally stable but can be cleaved under certain oxidative conditions.[10] This stability means the compound is likely to persist in the environment if not properly destroyed.
-
Environmental Persistence: Brominated aromatic compounds, as a class, are known for their potential environmental persistence and, in some cases, bioaccumulation.[11][12][13] Improper disposal can lead to long-term contamination. This environmental risk is the primary driver for mandating controlled, high-temperature incineration.
Standard Operating Procedure for Disposal
This protocol ensures safety and compliance. It should be performed in a designated laboratory area equipped for handling hazardous chemicals.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure, as dictated by the compound's hazard profile.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.[4]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves. Ensure gloves are compatible with organic alcohols and ethers. A minimum thickness of 0.4 mm is recommended for extended contact.[14]
-
Body Protection: A fully buttoned laboratory coat is required.[15]
-
Respiratory Protection: If handling the solid in a way that could generate dust, or if working with solutions outside of a certified chemical fume hood, a properly fitted respirator with organic vapor cartridges is necessary.[4]
Step 2: Segregate the Waste Stream
This is the most critical step in the disposal process.
-
Identify the Waste Container: Locate the designated hazardous waste container labeled "Halogenated Organic Waste." These containers are often color-coded (e.g., green) or clearly marked to prevent cross-contamination.[6]
-
Do Not Mix: Never mix this compound with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[9][16] Also, do not mix it with aqueous waste, acids, bases, or oxidizers.[9]
Step 3: Containerize and Label
Proper containerization prevents leaks and ensures the waste is correctly identified by disposal technicians.
-
For Solid Waste:
-
Place the solid 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, along with any contaminated items (e.g., weigh boats, gloves, paper towels), directly into the designated halogenated solid waste container.
-
-
For Solutions:
-
Labeling:
-
Ensure the waste container is clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."
-
List all chemical constituents and their approximate percentages on the container's log sheet or label. Be precise: write out "3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol" and any solvents used.
-
Step 4: Manage Spills and Contamination
Accidents require immediate and correct action.
-
Alert Personnel: Notify others in the lab of the spill.
-
Evacuate (If Necessary): For large spills or if dust is generated, evacuate the area.
-
Control Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand.[5] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect and Dispose: Carefully scoop the absorbed material and contaminated debris into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area thoroughly.
Step 5: Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from drains and ignition sources.[17]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. EHS will then transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this chemical waste.
Caption: Disposal Decision Workflow for the titled compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22735192, 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. [Link]
-
Chemicalbridge. (n.d.). 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. [Link]
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PubMed. (2002). Degradation products generated by sonication of benzyl alcohol.... [Link]
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MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium.... [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. [Link]
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Lab Alley. (n.d.). Propanol Safety & Hazards. [Link]
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European Chemicals Agency (ECHA). (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]
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ResearchGate. (2020). Microbial degradation of Benzyl chloride: A Chloroaromatic Compound. [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
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ResearchGate. (2009). (PDF) Environmental Impact of Flame Retardants (Persistence and Biodegradability). [Link]
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Liverpool University Press. (2014). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]
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University of Washington. (n.d.). 2-Propanol Standard Operating Procedure. [Link]
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The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
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Chem-Lab. (2023). Propanol-2 (iso-Propanol) v.p. - Safety Data Sheet. [Link]
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University of Oslo. (2024). Chemical and Hazardous Waste Guide. [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Phenylpropanol (CAS 122-97-4). [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. [Link]
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National Center for Biotechnology Information. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). [Link]
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Making Cosmetics. (2025). SDS (Safety Data Sheet) - Phenylpropanol EHG. [Link]
-
PubMed. (2014). Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. [Link]
-
FooDB. (2019). Showing Compound 3-Phenylpropanal (FDB011835). [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
